2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJXZNWFJAMOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655369 | |
| Record name | 2-(5-Chlorothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548772-42-5 | |
| Record name | 2-Thiopheneethanamine, 5-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548772-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Chlorothiophen-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a key building block in modern drug development. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to offer an in-depth analysis of the chemical logic and strategic considerations underpinning viable synthetic routes. We will explore the primary synthesis strategies, focusing on the reduction of nitrile intermediates and reductive amination pathways. Each section is grounded in established chemical principles, supported by detailed experimental protocols, and validated with authoritative references to ensure scientific integrity and practical applicability.
Introduction and Strategic Overview
2-(5-Chlorothiophen-2-YL)ethanamine and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceutically active compounds. The thiophene moiety is a well-established bioisostere for the phenyl group, often imparting favorable pharmacokinetic properties. The presence of the chloro-substituent and the ethylamine side chain provides specific points for molecular modification, making it a versatile scaffold.
The synthesis of this target molecule presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of the thiophene ring and the subsequent elaboration of a side chain. Our analysis reveals that successful synthesis hinges on the strategic formation of a key intermediate, typically a thiophene derivative with a two-carbon side chain containing a reducible functional group.
Retrosynthetic Analysis
A logical approach to designing the synthesis begins with a retrosynthetic disconnection of the target molecule. The most straightforward disconnections break the C-N bond of the amine or the C-C bonds of the ethyl side chain, pointing towards key precursors.
Caption: Retrosynthetic analysis of the target compound.
This analysis highlights two primary strategies:
-
Route A: Construction of a 2-(5-Chlorothiophen-2-YL)acetonitrile intermediate followed by its reduction.
-
Route B: Synthesis of 2-(5-Chlorothiophen-2-YL)acetaldehyde and subsequent conversion to the amine via reductive amination.
This guide will detail the forward synthesis of these pathways, emphasizing the causality behind reagent selection and reaction conditions.
Primary Synthetic Pathway: Nitrile Reduction (Route A)
This route is often favored for its reliability and the relative stability of the nitrile intermediate. The synthesis can be logically divided into two main stages: construction of the substituted thiophene acetonitrile and its subsequent reduction.
Stage 1: Synthesis of 2-(5-Chlorothiophen-2-YL)acetonitrile
The initial challenge is the regioselective introduction of a two-carbon nitrile-containing side chain onto the 2-chlorothiophene core. A common and effective method involves a Friedel-Crafts acylation followed by a series of transformations.
Caption: Synthesis workflow for the key nitrile intermediate.
Expertise & Causality:
-
Friedel-Crafts Acylation: Starting with 2-chlorothiophene, acylation with acetyl chloride in the presence of a Lewis acid like aluminum trichloride (AlCl₃) selectively installs the acetyl group at the 5-position, which is the most activated position for electrophilic substitution. This yields 2-acetyl-5-chlorothiophene.[1]
-
Willgerodt-Kindler Reaction: This classic transformation is employed to convert the aryl ketone (2-acetyl-5-chlorothiophene) into a thioamide. The reaction with sulfur and an amine (like morpholine) rearranges the carbonyl group to the terminal carbon of the side chain. Subsequent hydrolysis yields the corresponding carboxylic acid, 2-(5-chlorothiophen-2-yl)acetic acid.
-
Conversion to Nitrile: The carboxylic acid is then converted to the nitrile. A robust method involves converting the acid to the primary amide via the acid chloride (using thionyl chloride) followed by treatment with ammonia. The resulting amide is then dehydrated using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride to yield the target 2-(5-Chlorothiophen-2-YL)acetonitrile.
Stage 2: Reduction of the Nitrile to the Primary Amine
The reduction of the nitrile group to a primary amine is a critical step. The choice of reducing agent is dictated by factors such as functional group tolerance, safety, and scalability.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, reflux | High reactivity, excellent yields. | Highly reactive with water/protic solvents, pyrophoric, requires stringent anhydrous conditions. |
| Catalytic Hydrogenation | H₂ gas, Raney Nickel or Pd/C catalyst, high pressure | "Green" reagent (H₂), scalable, product is often clean.[2] | Requires specialized high-pressure equipment, potential for catalyst poisoning. |
| Borane (BH₃·THF) | THF, reflux | Milder than LiAlH₄, good selectivity. | Can be sensitive to air and moisture. |
Trustworthiness & Self-Validation: For laboratory-scale synthesis, LiAlH₄ is often the reagent of choice due to its effectiveness. The progress of the reaction can be monitored by Infrared (IR) spectroscopy, observing the disappearance of the characteristic nitrile peak (~2230 cm⁻¹). A complete reaction is self-validating; an incomplete reduction will result in a mixture of starting material and product, easily detectable by TLC or GC-MS.
Stage 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free amine, which is often an oil, into a stable, crystalline hydrochloride salt. This is achieved by dissolving the purified amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of hydrogen chloride in the same or a compatible solvent. The salt typically precipitates out and can be collected by filtration.
Alternative Pathway: Reductive Amination (Route B)
Reductive amination is a powerful one-pot method for forming amines from carbonyl compounds.[3][4] This pathway avoids the use of highly reactive metal hydrides like LiAlH₄.
Caption: Reductive amination of the corresponding aldehyde.
Expertise & Causality:
-
Formation of the Aldehyde: The key precursor, 2-(5-Chlorothiophen-2-YL)acetaldehyde, must first be synthesized. This can be achieved from the corresponding carboxylic acid (prepared as in Route A) via reduction to the alcohol followed by mild oxidation (e.g., using PCC or a Swern oxidation).
-
One-Pot Amination and Reduction: The aldehyde is mixed with an ammonia source, typically ammonium chloride (NH₄Cl), and a mild, selective reducing agent.[5] Sodium cyanoborohydride (NaBH₃CN) is the classic choice for this reaction.[6][7] The reaction proceeds via the in-situ formation of an imine intermediate, which is then immediately reduced by the cyanoborohydride. The key to this process is that NaBH₃CN is a weak reducing agent that reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde, preventing side reactions.[7] This provides a highly efficient and direct route to the primary amine.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies and should be adapted and optimized based on laboratory conditions.
Protocol for Nitrile Reduction using LiAlH₄ (Route A)
WARNING: Lithium aluminum hydride reacts violently with water and can ignite in moist air. All operations must be conducted in a fume hood under a dry, inert atmosphere (Nitrogen or Argon).
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Preparation: In the flask, suspend lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Addition of Nitrile: Dissolve 2-(5-Chlorothiophen-2-YL)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching (Caution!): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄ (e.g., for 'x' grams of LiAlH₄, add 'x' mL of H₂O). Follow this with the dropwise addition of 'x' mL of 15% aqueous NaOH, and finally '3x' mL of H₂O. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.
-
Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular solid and wash it thoroughly with THF or diethyl ether.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude free amine, 2-(5-Chlorothiophen-2-YL)ethanamine. The crude product can be purified further by vacuum distillation if necessary.
-
Salt Formation: Dissolve the purified amine in diethyl ether and add a 1M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the final product.
| Analysis | Expected Results for 2-(5-Chlorothiophen-2-YL)ethanamine HCl |
| ¹H NMR | Signals corresponding to the thiophene ring protons (two doublets), and the ethyl side chain protons (two triplets), with appropriate integration. The amine protons may appear as a broad singlet. |
| ¹³C NMR | Resonances for the four distinct carbons of the thiophene ring and the two carbons of the ethyl side chain. |
| Mass Spec (ESI+) | A molecular ion peak corresponding to the free amine [M+H]⁺. |
| Melting Point | A sharp, defined melting point consistent with a pure crystalline solid. |
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols.
-
Chlorothiophenes: Thiophene derivatives, particularly halogenated ones, should be handled with care. They can be irritants and toxic. Always work in a well-ventilated chemical fume hood.[8][9]
-
Reagents: Many reagents used in these syntheses are hazardous. LiAlH₄ is pyrophoric. Acyl chlorides and thionyl chloride are corrosive and moisture-sensitive.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents before disposal.
Conclusion
The synthesis of this compound is readily achievable through several reliable pathways. The choice between the nitrile reduction route and the reductive amination route depends on the available starting materials, equipment, and specific safety considerations of the laboratory. The nitrile reduction pathway, while involving more steps and highly reactive reagents, is often robust and high-yielding. The reductive amination pathway offers a milder, more direct conversion from a carbonyl precursor. Both methods, when executed with precision and appropriate safety measures, provide effective access to this important pharmaceutical intermediate.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2025). Understanding the Properties and Handling of 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
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Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic & Inorganic Chemistry. Retrieved from [Link]
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Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (n.d.). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
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ResearchGate. (n.d.). Synthesis of P005091. Retrieved from [Link]
- Google Patents. (n.d.). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
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An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. This document delves into the compound's structural and chemical identity, offering a detailed, scientifically grounded exploration of its synthesis, predicted physicochemical characteristics, and spectroscopic profile. The guide also outlines robust analytical methods for its characterization and essential safety and handling protocols. This in-depth resource is designed to support researchers and professionals in drug discovery and development by providing a foundational understanding of this important molecule.
Introduction
This compound is a primary amine hydrochloride salt featuring a chlorothiophene moiety. Its structural resemblance to phenylethylamine and other biologically active amines makes it a valuable building block in medicinal chemistry. The presence of the thiophene ring, a common scaffold in many pharmaceuticals, combined with the chloro- and ethanamine functionalities, offers multiple points for molecular modification, rendering it a versatile intermediate in the synthesis of novel therapeutic agents. This guide aims to provide a thorough understanding of its fundamental chemical and physical properties to facilitate its effective use in a research and development setting.
Chemical Identity and Structure
A clear definition of the molecule's identity is fundamental to any scientific investigation.
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 548772-42-5[1][2][3] |
| Molecular Formula | C6H9Cl2NS[1] |
| Molecular Weight | 198.11 g/mol [1] |
| Synonyms | 2-(5-Chlorothiophenyl-2-yl)ethanamine hydrochloride[1] |
Structural Representation:
Figure 1: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established synthetic methodologies for analogous 2-arylethanamines, a plausible and efficient synthetic route involves the reduction of the corresponding nitrile precursor, 2-(5-chlorothiophen-2-yl)acetonitrile.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol: Reduction of 2-(5-Chlorothiophen-2-yl)acetonitrile
Causality: The choice of a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃·THF) is dictated by the need to reduce the nitrile functional group to a primary amine. These reagents are well-established for this transformation, offering high yields and relatively clean reactions.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting nitrile. The identity of the resulting amine can be confirmed by spectroscopic methods before proceeding to the next step.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of 2-(5-chlorothiophen-2-yl)acetonitrile in anhydrous tetrahydrofuran (THF).
-
Reduction: The solution is cooled to 0 °C in an ice bath. A solution of LiAlH₄ or BH₃·THF in THF is added dropwise to the stirred solution under a nitrogen atmosphere.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period. The reaction progress is monitored by TLC or HPLC.
-
Quenching: Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C.
-
Workup and Isolation: The resulting slurry is filtered, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-(5-Chlorothiophen-2-YL)ethanamine as a free base.
Experimental Protocol: Hydrochloride Salt Formation
Causality: The conversion of the free base to its hydrochloride salt is often performed to improve the compound's stability, crystallinity, and handling properties. The use of hydrogen chloride in a non-polar solvent like diethyl ether facilitates the precipitation of the salt.
Self-Validation: The formation of the salt is typically evident by the precipitation of a solid. The pH of the solution can be monitored to ensure complete protonation. The final product's identity and purity are confirmed by melting point analysis and spectroscopic techniques.
Step-by-Step Methodology:
-
Dissolution: The crude 2-(5-Chlorothiophen-2-YL)ethanamine is dissolved in anhydrous diethyl ether.
-
Acidification: A solution of hydrogen chloride in diethyl ether is added dropwise to the stirred amine solution at 0 °C.
-
Precipitation and Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.
Physicochemical Properties
Due to the limited availability of experimental data for this specific compound, the following physicochemical properties are predicted based on computational models and data from structurally related compounds. These values should be considered as estimates and require experimental verification.
| Property | Predicted Value | Method of Prediction / Rationale |
| Melting Point | 190-210 °C | Based on melting points of similar substituted phenylethylamine hydrochlorides. |
| Solubility | Soluble in water and methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents. | The hydrochloride salt form significantly increases polarity and aqueous solubility. |
| pKa | ~9.5 - 10.5 | Estimated based on the pKa of the ammonium group in similar arylethylamines. |
| LogP (octanol/water) | ~2.0 - 2.5 | Calculated using computational models (e.g., ALOGPS, ChemAxon). The value reflects a moderate lipophilicity. |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons (Thiophene Ring): Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the thiophene ring. The coupling constant (J) would be characteristic of ortho-coupling in a thiophene system.
-
Ethylamine Chain Protons: Two triplets are anticipated, one for the methylene group adjacent to the thiophene ring (Ar-CH₂-) and another for the methylene group attached to the nitrogen atom (-CH₂-N). These would likely appear in the range of δ 2.8-3.5 ppm.
-
Amine Protons: A broad singlet corresponding to the -NH₃⁺ protons would be present, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR (Predicted):
-
Aromatic Carbons (Thiophene Ring): Four signals are expected in the aromatic region (δ 120-150 ppm) for the four carbons of the thiophene ring. The carbon bearing the chlorine atom would be significantly deshielded.
-
Ethylamine Chain Carbons: Two signals are expected for the two methylene carbons of the ethylamine chain, typically in the range of δ 30-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Ammonium) | 3200-2800 (broad) | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 2960-2850 | Stretching |
| C=C (Thiophene) | 1600-1450 | Stretching |
| C-N | 1250-1020 | Stretching |
| C-Cl | 800-600 | Stretching |
| C-S | 750-600 | Stretching |
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to fragment in a predictable manner.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₈ClNS).
-
Major Fragmentation Pathways: Common fragmentation patterns would include the loss of the chlorine atom, cleavage of the ethylamine side chain, and fragmentation of the thiophene ring. A prominent fragment would likely be the tropylium-like ion resulting from benzylic cleavage, a common fragmentation pathway for phenylethylamine derivatives.[3][4][5][6][7]
Analytical Methods for Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.
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The Serotonergic Synapse as a Putative Target for 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride: A Mechanistic Whitepaper
Abstract
This technical guide provides an in-depth exploration of the putative mechanism of action for 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride. While direct experimental data for this specific molecule is not extensively available in current literature, its structural features, particularly the thiophene core, strongly suggest a role as a modulator of monoamine neurotransmitter systems. Drawing upon established knowledge of thiophene derivatives in central nervous system (CNS) pharmacology, this paper proposes a primary mechanism centered on the inhibition of the serotonin transporter (SERT). We will dissect the molecular interactions, downstream signaling consequences, and provide a framework for experimental validation of this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active compounds.
Introduction: The Thiophene Scaffold in Neuropharmacology
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various molecular interactions have made it a cornerstone in the design of agents targeting the CNS.[1] Numerous studies have highlighted the role of thiophene derivatives as potent inhibitors of monoamine transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1][3] This established precedent provides a logical starting point for investigating the pharmacological profile of this compound.
The core structure of this compound, featuring a 2-ethanamine substituent on a 5-chlorothiophene ring, bears a strong resemblance to the pharmacophores of known serotonin reuptake inhibitors (SRIs). The serotonin transporter is a critical regulator of serotonergic neurotransmission and a well-established target for the treatment of various psychiatric disorders, including depression and anxiety.[4][5] Therefore, it is our primary hypothesis that this compound exerts its effects through high-affinity binding to and inhibition of SERT.
Proposed Mechanism of Action: Inhibition of the Serotonin Transporter (SERT)
The serotonin transporter is a member of the neurotransmitter-sodium-symporter (NSS) family, responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[5] This process is crucial for terminating serotonergic signaling and maintaining neurotransmitter homeostasis. We propose that this compound acts as a competitive inhibitor of SERT.
Molecular Interaction with SERT
The binding of SRIs to SERT is a complex process involving multiple interaction points within the transporter protein. Based on the structure of this compound, we can postulate the following key interactions:
-
Thiophene Ring: The sulfur-containing thiophene ring can engage in π-π stacking and hydrophobic interactions with aromatic residues in the SERT binding pocket.
-
Ethylamine Side Chain: The protonated amine of the ethanamine side chain is likely to form a critical salt bridge with a key acidic residue, such as Asp98, in the central binding site of SERT. This interaction is a hallmark of many monoamine transporter inhibitors.
-
Chloro Substituent: The chloro group at the 5-position of the thiophene ring may enhance binding affinity through halogen bonding or by modulating the electronic properties of the ring system, thereby influencing its interaction with the transporter.
Downstream Signaling Consequences of SERT Inhibition
By inhibiting SERT, this compound would lead to a sustained increase in the concentration of serotonin in the synaptic cleft. This elevation in synaptic serotonin levels results in enhanced activation of both presynaptic and postsynaptic serotonin receptors. The downstream consequences of this enhanced serotonergic signaling are multifaceted and include:
-
Acute Effects: Increased activation of postsynaptic 5-HT receptors, leading to immediate changes in neuronal firing and signaling cascades.
-
Chronic Effects: With sustained administration, the persistent elevation of synaptic serotonin can lead to adaptive changes in the serotonin system, including the desensitization of presynaptic 5-HT1A autoreceptors. This desensitization is thought to be a key component of the therapeutic effects of SRIs.
The following diagram illustrates the proposed mechanism of action at the serotonergic synapse:
Caption: Proposed mechanism of SERT inhibition.
Experimental Validation Framework
To rigorously test the hypothesis that this compound is a SERT inhibitor, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
| Experiment | Methodology | Expected Outcome |
| Radioligand Binding Assay | Competition binding assay using a radiolabeled SERT ligand (e.g., [³H]-citalopram) in cells expressing human SERT. | This compound will displace the radioligand, allowing for the determination of its binding affinity (Ki). |
| Synaptosomal Uptake Assay | Measurement of the inhibition of [³H]-serotonin uptake in synaptosomes prepared from rodent brain tissue. | The compound will inhibit serotonin uptake in a concentration-dependent manner, providing its IC50 value. |
| Selectivity Profiling | Binding and functional assays against other monoamine transporters (NET, DAT) and a panel of common CNS receptors. | The compound will exhibit high selectivity for SERT over other transporters and receptors. |
-
Preparation of Synaptosomes:
-
Homogenize fresh rodent brain tissue (e.g., rat cortex) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of this compound or vehicle control.
-
Initiate the uptake reaction by adding a known concentration of [³H]-serotonin.
-
Incubate for a short period at 37°C to allow for active transport.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantify the amount of [³H]-serotonin taken up by the synaptosomes using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage inhibition of serotonin uptake at each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
The following diagram outlines the experimental workflow for the synaptosomal uptake assay:
Caption: Synaptosomal uptake assay workflow.
In Vivo Studies
Following in vitro characterization, in vivo studies are essential to confirm the mechanism of action and assess the physiological effects of this compound.
-
Microdialysis: This technique can be used to measure extracellular serotonin levels in specific brain regions of freely moving animals following systemic administration of the compound. An increase in extracellular serotonin would provide direct evidence of SERT inhibition in vivo.
-
Behavioral Models: The antidepressant and anxiolytic potential of the compound can be evaluated in established rodent behavioral models, such as the forced swim test, tail suspension test, and elevated plus maze.
Conclusion
Based on a comprehensive analysis of the chemical structure of this compound and the well-documented pharmacology of the thiophene scaffold, we propose that its primary mechanism of action is the inhibition of the serotonin transporter. This hypothesis is grounded in established principles of medicinal chemistry and neuropharmacology. The experimental framework outlined in this guide provides a clear path for the empirical validation of this proposed mechanism. Further investigation into the pharmacology of this compound is warranted and holds the potential to contribute to the development of novel therapeutics for serotonin-related disorders.
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Unmasking the Molecular Interlocutors: A Technical Guide to Identifying the Biological Targets of 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride
Foreword: The Quest for Specificity in Drug Discovery
In the intricate dance of drug discovery, the identification of a small molecule's biological target is a critical step that illuminates its mechanism of action, potential therapeutic applications, and possible off-target effects. The compound 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride, a molecule of interest for its unique chemical architecture, presents a compelling case for target deconvolution. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for elucidating the biological targets of this and other novel chemical entities. We will traverse from foundational hypothesis generation to the frontiers of experimental and computational target identification and validation, emphasizing the rationale behind each methodological choice.
Deconstructing the Molecule: Structural Clues and Initial Hypotheses
The structure of this compound offers initial breadcrumbs on our path to target identification. It features a chlorothiophene ring linked to an ethanamine side chain. This arrangement bears resemblance to two classes of compounds with known biological activities: thiophene derivatives and phenethylamine analogs.
Thiophene-Containing Compounds: The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] For instance, the anti-inflammatory drug Zileuton contains a thiophene moiety and functions by inhibiting the 5-lipoxygenase (5-LOX) enzyme.[3] This suggests that this compound could potentially interact with enzymes in inflammatory pathways.
Phenethylamine Analogs: The ethanamine side chain is a core feature of phenethylamines, a class of compounds known to interact with monoamine neurotransmitter systems in the central nervous system.[4][5] Phenethylamine and its derivatives can act as agonists at trace amine-associated receptor 1 (TAAR1) and can modulate the activity of transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4][6] This structural similarity raises the hypothesis that our compound of interest may have targets within the central nervous system.
Based on these structural analogies, we can formulate our initial hypotheses:
Hypothesis 1: Anti-inflammatory Activity. The compound may target key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1/COX-2) or 5-lipoxygenase (5-LOX).
Hypothesis 2: Neuromodulatory Activity. The compound could interact with monoamine transporters (DAT, NET, SERT) or receptors (e.g., TAAR1, dopamine receptors, adrenergic receptors).
Hypothesis 3: Anticancer or Antimicrobial Activity. The chlorothiophene moiety may confer cytotoxic or antimicrobial properties by targeting essential enzymes or cellular processes in cancer cells or microbes.
The Experimental Gauntlet: A Multi-pronged Approach to Target Identification
A robust target identification strategy employs a combination of unbiased, discovery-based methods and hypothesis-driven validation techniques.
Unbiased Discovery: Casting a Wide Net
To identify potential binding partners without prior assumptions, we can utilize affinity-based and label-free proteomics approaches.[7][8]
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This classic and powerful technique involves immobilizing the small molecule on a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[9][10]
Step-by-Step Protocol for Photo-Affinity Pulldown: [11]
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin).
-
Cell Culture and Lysis: Culture relevant cells (e.g., inflammatory cells, neuronal cells, or cancer cell lines) and prepare a cell lysate.
-
Incubation: Incubate the cell lysate with the photo-affinity probe.
-
UV Crosslinking: Expose the mixture to UV light to covalently link the probe to its binding partners.
-
Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise unique bands, and identify the proteins by mass spectrometry.
Cellular Thermal Shift Assay (CETSA): This label-free method is based on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation.[12][13][14] Changes in the thermal stability of proteins in the presence of the compound can be monitored on a proteome-wide scale using mass spectrometry.
Step-by-Step Protocol for CETSA with Western Blot Detection: [15][16]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the protein of interest using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Hypothesis-Driven Validation: Confirming the Interaction
Once potential targets have been identified, it is crucial to validate the direct binding and functional consequences of the interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its target protein.[17][18][19]
Enzymatic and Cell-Based Functional Assays: To determine if the binding of the compound to its target has a functional consequence, specific assays are required. For example, if a kinase is identified as a potential target, a kinase activity assay can be performed to see if the compound inhibits its enzymatic activity. If a G-protein coupled receptor (GPCR) is identified, a cell-based assay measuring downstream signaling events (e.g., changes in intracellular calcium or cAMP levels) can be used.
In Silico Crystal Ball: Computational Approaches to Target Prediction
Computational methods can complement experimental approaches by predicting potential targets based on the chemical structure of the compound.[20][21]
Molecular Docking: This method predicts the preferred binding orientation of a small molecule to a protein target and estimates the binding affinity.[22] By docking this compound against a library of protein structures, we can identify potential targets with high predicted binding affinities.[23]
Pharmacophore Modeling and Virtual Screening: A pharmacophore model represents the essential 3D arrangement of functional groups required for binding to a specific target.[24][25] A pharmacophore model can be generated based on the structure of our compound and used to screen large databases of known protein structures to identify potential targets that can accommodate this pharmacophore.[26][27]
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[28] While not a direct target identification method, if a set of analogs of our compound with varying activities is available, QSAR can help to understand the structural features important for activity and guide the design of more potent compounds.[29][30]
Synthesizing the Evidence: Building a Coherent Narrative
The true power of this multi-faceted approach lies in the integration of data from all experimental and computational avenues. A compelling case for a specific biological target is built when multiple, independent lines of evidence converge.
| Method | Information Provided | Strength | Limitation |
| Affinity Chromatography-MS | Identity of potential binding partners | Unbiased, discovery-oriented | Can identify indirect binders; requires chemical modification of the compound |
| Cellular Thermal Shift Assay | Target engagement in a cellular context | Label-free, reflects in-cell binding | Not all proteins are amenable; requires specific antibodies or MS |
| Surface Plasmon Resonance | Binding affinity and kinetics | Quantitative, real-time data | Requires purified protein; may not reflect cellular environment |
| Functional Assays | Effect of the compound on target activity | Confirms functional relevance | Hypothesis-driven, requires a known or suspected target |
| Molecular Docking | Predicted binding mode and affinity | Provides structural insights | Predictions require experimental validation |
| Pharmacophore Modeling | Essential features for binding | Can identify novel scaffolds | Relies on the quality of the input structures |
Conclusion: From Molecule to Mechanism
The journey to identify the biological targets of this compound is a testament to the power of a systematic and integrated scientific approach. By beginning with structurally informed hypotheses and employing a combination of unbiased discovery proteomics, biophysical validation, and computational prediction, we can confidently navigate the complex molecular landscape and pinpoint the specific interactions that underpin the compound's biological activity. This guide provides a robust framework for this endeavor, empowering researchers to unlock the therapeutic potential of novel small molecules and advance the frontiers of drug discovery.
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An In-depth Technical Guide to 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride, a significant heterocyclic amine in the landscape of medicinal chemistry and drug discovery. By leveraging its structural features, this compound serves as a valuable building block for more complex molecules with potential therapeutic applications. This document delineates its chemical identity, plausible synthetic routes, spectroscopic characteristics, potential applications, and essential safety protocols, offering a foundational resource for its scientific exploration.
Core Identification and Nomenclature
The precise identification of a chemical entity is paramount for research and development. This compound is systematically identified by its CAS number and nomenclature, ensuring unambiguous communication within the scientific community.
| Identifier | Value | Source(s) |
| CAS Number | 548772-42-5 | [1][2] |
| IUPAC Name | 2-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride | |
| Molecular Formula | C₆H₉Cl₂NS | [1] |
| Molecular Weight | 198.11 g/mol | [1] |
| Synonyms | 2-(5-Chlorothiophenyl-2-yl)ethanamine hydrochloride |
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from related structures and foundational chemical principles.
Expected Physicochemical Properties:
-
Appearance: Likely a solid, crystalline powder, typical of hydrochloride salts of amines.
-
Solubility: Expected to be soluble in water and polar organic solvents like methanol and ethanol, a characteristic enhanced by its salt form.
Spectroscopic Characterization (Predicted):
The structural elucidation of organic molecules relies heavily on spectroscopic methods. Below are the anticipated spectroscopic signatures for this compound, based on analyses of structurally similar thiophene derivatives.[3][4][5][6][7][8][9][10][11][12][13][14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the thiophene ring and the ethylamine side chain. The aromatic protons on the thiophene ring would likely appear as doublets in the downfield region (δ 6.5-7.5 ppm). The methylene protons of the ethylamine group would likely appear as two triplets in the upfield region (δ 2.5-3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the four unique carbon atoms of the thiophene ring and the two carbons of the ethylamine side chain. The carbon atoms of the thiophene ring are expected in the δ 120-145 ppm range, while the aliphatic carbons of the ethylamine chain would be found further upfield.
Infrared (IR) Spectroscopy
The IR spectrum would reveal characteristic absorption bands for its functional groups. Broad absorption in the 2500-3000 cm⁻¹ range would be indicative of the ammonium (N-H) stretching vibrations of the hydrochloride salt. C-H stretching vibrations for the thiophene ring would appear around 3100 cm⁻¹. The C=C stretching of the thiophene ring would be observed in the 1400-1500 cm⁻¹ region, and the C-S stretching vibration is expected in the 600-800 cm⁻¹ range.[8][9][14][17][18]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the free base (161.65 g/mol ) after the loss of HCl. The fragmentation pattern would likely involve the cleavage of the ethylamine side chain and characteristic isotopic patterns due to the presence of chlorine and sulfur atoms.[17]
Synthesis and Manufacturing
Proposed Synthetic Workflow
A common approach involves the reduction of a corresponding nitro, nitrile, or oxime precursor, which can be synthesized from commercially available 2-acetyl-5-chlorothiophene.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Oximation of 2-Acetyl-5-chlorothiophene
-
To a solution of 2-acetyl-5-chlorothiophene in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to yield the oxime intermediate.
Step 2: Reduction of the Oxime
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF).
-
Slowly add a solution of the oxime intermediate in the same anhydrous solvent to the suspension, maintaining a low temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Filter the resulting solids and extract the filtrate with an organic solvent.
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-(5-chlorothiophen-2-yl)ethanamine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude amine in a suitable solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid (either gaseous or in a solvent like isopropanol) with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Applications in Research and Drug Development
The chlorothiophene moiety is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities. While specific studies on this compound are limited, its structural features suggest potential as an intermediate or lead compound in several therapeutic areas.
-
Scaffold for Bioactive Molecules: The primary amine provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.
-
Potential Pharmacological Activity: Thiophene-containing compounds have demonstrated a wide array of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[21] The presence of the chloro-substituent can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Caption: Potential research applications stemming from the core structure.
Analytical Methodologies
The purity and quantification of this compound can be assessed using standard analytical techniques, primarily High-Performance Liquid Chromatography (HPLC).
Proposed HPLC Method
A reverse-phase HPLC method would be suitable for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid or formic acid for improved peak shape) |
| Detection | UV at a wavelength around 230-254 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
This method would allow for the separation of the target compound from potential impurities arising from the synthesis. Method validation would be necessary to establish linearity, accuracy, precision, and limits of detection and quantification.[22][23][24]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from related aminothiophene and chlorothiophene compounds.[25][26][27][28][29] It should be handled as a potentially hazardous chemical.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Handling and Storage:
-
Avoid inhalation of dust.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[26][27]
-
Store away from strong oxidizing agents and acids.[25]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.[26][27][29]
Conclusion
This compound is a compound of significant interest due to its potential as a building block in the synthesis of novel therapeutic agents. While detailed experimental data on the compound itself is sparse, this guide provides a robust framework based on the well-established chemistry of related thiophene derivatives. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug discovery and development.
References
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- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.).
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- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
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- ChemicalBook. (n.d.). 2-Chloroethylamine hydrochloride(870-24-6) 1H NMR spectrum.
- CymitQuimica. (n.d.). This compound.
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- 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr. (n.d.).
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BLDpharm. (n.d.). amine.
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Spectroscopic Characterization of 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound. The structure of this guide is designed to logically flow from the foundational molecular structure to the detailed interpretation of its spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Its Spectroscopic Implications
This compound is a substituted thiophene derivative. Thiophenes are important heterocyclic compounds widely used as building blocks in pharmaceuticals and agrochemicals.[1] The molecule consists of a central thiophene ring, which is an aromatic five-membered heterocycle containing a sulfur atom.[2] This ring is substituted at the 2-position with an ethanamine hydrochloride side chain and at the 5-position with a chlorine atom. The hydrochloride salt form of the amine is crucial for its physical properties and is readily apparent in its spectroscopic data.
The inherent asymmetry of the substituted thiophene ring and the presence of various functional groups give rise to a unique spectroscopic fingerprint, which we will explore in detail.
Caption: Plausible fragmentation pathway for 2-(5-Chlorothiophen-2-YL)ethanamine.
Interpretation and Causality:
-
Molecular Ion: The base peak in the mass spectrum is expected to be the molecular ion of the free amine, [C₆H₈ClNS]⁺, at an m/z of approximately 175. The protonated molecule, [M+H]⁺, at m/z 176 would also be prominent in ESI-MS.
-
Isotope Pattern: A key feature will be the isotopic peak at M+2, which is approximately one-third the intensity of the molecular ion peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).
-
Fragmentation: The bond between the thiophene ring and the ethylamine side chain is a likely point of cleavage. This would result in a fragment corresponding to the chlorothiophene methyl cation.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, best-practice protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Acquire data over an appropriate m/z range to include the expected molecular ion.
-
-
Fragmentation Analysis (MS/MS): To confirm the structure, perform a tandem mass spectrometry (MS/MS) experiment. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Caption: Integrated workflow for the spectroscopic characterization of the target compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust and self-validating system for its structural confirmation. The expected data, derived from the fundamental principles of spectroscopy and comparison with related structures, offers a clear and detailed fingerprint of the molecule. By following the outlined experimental protocols, researchers can reliably obtain high-quality data to confirm the identity and purity of this compound, which is crucial for its application in research and development.
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- Smolecule. (2024, April 14). 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride. Smolecule.
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A Technical Guide to the Potential Biological Activity of 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride: A Roadmap for Investigation
Abstract
This technical guide addresses the current knowledge gap regarding the biological activity of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride. In the absence of direct empirical data for this specific molecule, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. By leveraging principles of medicinal chemistry, structure-activity relationships (SAR) of analogous compounds, and established pharmacological screening protocols, we delineate a logical and scientifically rigorous approach to systematically investigate its potential therapeutic relevance. This guide provides a foundational framework for future research, encompassing hypothesized mechanisms of action, detailed experimental workflows, and the rationale behind proposed screening strategies.
Introduction: Unveiling a Candidate Molecule
This compound belongs to the class of thiophene derivatives, a well-established pharmacophore in medicinal chemistry. The thiophene ring is a versatile bioisostere of the benzene ring and is present in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core structure, a 2-thienylethylamine, is a structural analog of phenethylamine, a backbone for many neuroactive compounds.[3]
The subject of this guide, this compound, remains a largely uncharacterized molecule in the scientific literature. While chemical suppliers list the compound, there is a conspicuous absence of published data on its biological effects.[4][5][6] This guide, therefore, is not a review of known activities but rather a forward-looking proposal for a structured investigation into its potential pharmacological profile. We will proceed by dissecting the molecule's structural components to infer potential biological targets and outline a comprehensive strategy for its evaluation.
Structural Analysis and Hypothesized Biological Activity
The structure of this compound suggests several avenues for biological interaction. The key components for consideration are the 2-thienylethylamine core and the chloro-substituent on the thiophene ring.
-
The 2-Thienylethylamine Scaffold: This moiety is analogous to phenethylamine, a foundational structure for many neurotransmitters and psychoactive compounds. This suggests a potential for interaction with monoamine transporters (for dopamine, serotonin, and norepinephrine) or receptors within the central nervous system (CNS). Thiophene-2-ethylamine itself has been explored as a building block in medicinal chemistry for various applications.[3][7][8]
-
The 5-Chloro-Substituent: Halogenation of aromatic and heteroaromatic rings can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. The chlorine atom can alter the electronic properties of the thiophene ring, potentially influencing binding affinity to biological targets.[9] Furthermore, it can impact metabolic stability and lipophilicity, which are critical for drug-like properties.
Based on these structural features, we can hypothesize several potential biological activities that warrant investigation:
-
Central Nervous System Activity: Given the structural similarity to phenethylamines, a primary area of investigation should be its effects on the CNS. This could include modulation of neurotransmitter systems, leading to potential antidepressant, anxiolytic, or psychostimulant effects.
-
Anticancer Activity: Various chlorothiophene-based compounds have demonstrated cytotoxic activity against cancer cell lines.[10][11][12] The mechanism often involves the induction of apoptosis or inhibition of key signaling pathways.
-
Antimicrobial Activity: Thiophene derivatives are known for their antibacterial and antifungal properties.[2] The presence of the chlorothiophene moiety could confer antimicrobial efficacy.
A Proposed Roadmap for Investigation: Experimental Protocols
To systematically evaluate the biological potential of this compound, a tiered screening approach is recommended. This section outlines detailed, step-by-step methodologies for key initial experiments.
Tier 1: Foundational In Vitro Screening
The initial phase of investigation should focus on broad in vitro assays to identify any significant biological activity.
3.1.1. Protocol: In Vitro Cytotoxicity Assay
This experiment will determine if the compound exhibits cytotoxic effects against a panel of human cancer cell lines.
-
Cell Lines: A representative panel should be used, for example:
-
HepG2 (Liver Cancer)
-
DU145 (Prostate Cancer)
-
MDA-MB-231 (Breast Cancer)
-
A549 (Lung Cancer)
-
SW480 (Colon Cancer)
-
-
Methodology:
-
Cell Culture: Culture the selected cell lines in their respective recommended media, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Create a series of dilutions to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the treated plates for 48-72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
-
3.1.2. Protocol: Antimicrobial Susceptibility Testing
This protocol will assess the compound's ability to inhibit the growth of common bacterial and fungal strains.
-
Microbial Strains:
-
Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Fungi: Candida albicans
-
-
Methodology (Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in the appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well plate, perform serial dilutions of the compound in the broth to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (a known antibiotic or antifungal), a negative control (broth only), and a growth control (broth with inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
-
Tier 2: Mechanistic and Target-Based Assays
If promising activity is observed in Tier 1, the next step is to elucidate the mechanism of action.
3.2.1. Proposed Investigation of CNS Activity: Receptor Binding Assays
Based on the phenethylamine analogy, initial screening should focus on key CNS targets.
-
Targets:
-
Serotonin Transporter (SERT)
-
Dopamine Transporter (DAT)
-
Norepinephrine Transporter (NET)
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)
-
Dopamine Receptors (e.g., D1, D2)
-
-
Methodology (Radioligand Binding Assay):
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor or transporter.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target, and varying concentrations of this compound.
-
Incubation: Incubate to allow for competitive binding.
-
Separation: Separate the bound and free radioligand using filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibitory constant) of the compound for each target.
-
Data Presentation and Visualization
Clear presentation of experimental data is crucial for interpretation.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HepG2 | > 100 | 0.8 |
| DU145 | 75.2 | 1.2 |
| MDA-MB-231 | 50.1 | 0.5 |
| A549 | 89.5 | 1.5 |
| SW480 | 62.3 | 1.0 |
Table 2: Hypothetical Antimicrobial Activity Data
| Microbial Strain | Compound MIC (µg/mL) | Control MIC (µg/mL) |
| S. aureus | 128 | 1 (Vancomycin) |
| E. coli | > 256 | 2 (Ciprofloxacin) |
| C. albicans | 64 | 0.5 (Amphotericin B) |
Diagram 1: Proposed Tiered Screening Workflow
Caption: A proposed workflow for the systematic biological evaluation of this compound.
Conclusion and Future Directions
While the biological activity of this compound is currently unknown, its chemical structure provides a compelling rationale for a thorough investigation. The structural similarities to known bioactive scaffolds, particularly phenethylamines and other thiophene derivatives, suggest a significant potential for discovering novel pharmacological properties. The experimental roadmap outlined in this guide offers a starting point for a systematic and efficient evaluation of this compound. Successful identification of a primary biological activity in the initial screening tiers will pave the way for more in-depth mechanistic studies and eventual in vivo testing. This molecule represents an unexplored area of chemical space, and its characterization could lead to the development of new therapeutic agents.
References
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6523. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2023). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Molecules, 28(14), 5373. [Link]
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Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099–8108. [Link]
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Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]
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Singh, S., Singh, P., & Singh, J. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 29-53. [Link]
-
Pharmacompass. (n.d.). Thiophene-2-Ethylamine Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]
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An In-depth Technical Guide to 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride, with CAS Number 548772-42-5, is a significant heterocyclic amine that serves as a crucial building block in the landscape of medicinal chemistry and material science.[1] Its structure, featuring a chlorinated thiophene ring coupled with an ethanamine side chain, provides a unique scaffold for the synthesis of a diverse array of complex molecules. The thiophene moiety, a well-known pharmacophore, often imparts desirable biological activities to parent molecules, making this compound a valuable intermediate in the discovery of novel therapeutic agents.[2] This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and known applications of this compound, with a focus on its role in drug development and a review of the relevant patent landscape.
Synthetic Pathways: From Precursor to Final Product
The synthesis of this compound is a multi-step process that typically commences with a commercially available thiophene derivative. A plausible and efficient synthetic route involves the preparation of the key intermediate, 2-(5-chlorothiophen-2-yl)acetonitrile, followed by its reduction to the desired primary amine and subsequent conversion to the hydrochloride salt.
Step 1: Synthesis of 2-(5-chlorothiophen-2-yl)acetonitrile
This initial step focuses on the introduction of the acetonitrile group at the 2-position of the 5-chlorothiophene ring. While various methods can be employed, a common approach involves the chloromethylation of 2-chlorothiophene followed by cyanation.
Step 2: Reduction of 2-(5-chlorothiophen-2-yl)acetonitrile
The reduction of the nitrile functionality is a critical step in forming the ethanamine side chain. Two primary methods are widely utilized for this transformation: reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation.
-
Lithium Aluminum Hydride (LAH) Reduction: LAH is a potent reducing agent capable of converting nitriles to primary amines.[3][4] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).
-
Catalytic Hydrogenation: This method offers a milder alternative to LAH reduction and involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.[3] The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the free base, 2-(5-chlorothiophen-2-yl)ethanamine, to its more stable and water-soluble hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid.
Below is a detailed, representative experimental protocol for the synthesis of this compound via the LAH reduction of 2-(5-chlorothiophen-2-yl)acetonitrile.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(5-chlorothiophen-2-yl)acetonitrile
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated and in a suitable solvent like diethyl ether)
-
Sodium sulfate (anhydrous)
-
Distilled water
-
Ice bath
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-(5-chlorothiophen-2-yl)acetonitrile (1 equivalent) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
LAH Suspension: In a separate flask, a suspension of lithium aluminum hydride (1.5 to 2 equivalents) in anhydrous THF is prepared and cooled to 0°C using an ice bath.
-
Addition of Nitrile: The solution of 2-(5-chlorothiophen-2-yl)acetonitrile is added dropwise to the cooled LAH suspension with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction mixture is cooled to 0°C, and the excess LAH is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This is an exothermic process and should be performed with extreme caution.
-
Work-up: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(5-chlorothiophen-2-yl)ethanamine free base.
-
Hydrochloride Salt Formation: The crude amine is dissolved in anhydrous diethyl ether and cooled in an ice bath. A solution of hydrochloric acid in diethyl ether is then added dropwise with stirring until precipitation is complete.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product.
Visualizing the Synthesis
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt - Google Patents [patents.google.com]
- 3. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
An In-depth Technical Guide to 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride: A Key Intermediate in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride, a significant heterocyclic building block in contemporary drug discovery and development. While a definitive historical record of its initial synthesis remains elusive in publicly accessible literature, its importance is underscored by the prevalence of the 5-chlorothiophene moiety in a range of biologically active compounds. This document will delve into its synthesis, chemical properties, and its role as a precursor in the development of novel therapeutic agents.
The Emergence of the Chlorothiophene Scaffold in Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, known for its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles. The introduction of a chlorine atom at the 5-position of the thiophene ring can further enhance the pharmacological properties of a molecule. This substitution can increase lipophilicity, which may improve membrane permeability, and can also influence the compound's metabolic stability by blocking potential sites of oxidation.
The 5-chlorothiophene moiety is a key component in several approved drugs and clinical candidates. A notable example is Rivaroxaban, an oral anticoagulant that acts as a direct Factor Xa inhibitor. The 5-chlorothiophene-2-carboxamide core of Rivaroxaban plays a crucial role in its binding to the S1 pocket of the enzyme.[1][2] This highlights the value of the 5-chlorothiophene scaffold in designing potent and selective enzyme inhibitors.
Given this context, it is highly probable that this compound was developed as a versatile intermediate for the synthesis of libraries of compounds for screening against various biological targets. Its primary amine and the 5-chlorothiophene group provide two points for chemical modification, allowing for the exploration of a wide chemical space.
Synthesis and Chemical Properties
A plausible and efficient synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-chlorothiophene. A common route involves the Friedel-Crafts acylation of 2-chlorothiophene to produce 2-acetyl-5-chlorothiophene, followed by reductive amination.
Proposed Synthesis Pathway
A likely synthetic route is outlined below:
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Acetyl-5-chlorothiophene [3][4]
-
To a stirred solution of 2-chlorothiophene (1 equivalent) in a suitable solvent such as dichloromethane, add acetic anhydride (1.2 equivalents).
-
Carefully add a catalytic amount of a Lewis acid, for instance, 85% phosphoric acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-acetyl-5-chlorothiophene, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-(5-Chlorothiophen-2-YL)ethanamine (Reductive Amination)
-
In a round-bottom flask, dissolve 2-acetyl-5-chlorothiophene (1 equivalent) in methanol.
-
Add ammonium acetate (10 equivalents) to the solution.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a 2M sodium hydroxide solution and extract the product with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 2-(5-Chlorothiophen-2-YL)ethanamine.
Step 3: Formation of this compound [5]
-
Dissolve the crude 2-(5-Chlorothiophen-2-YL)ethanamine in anhydrous diethyl ether.
-
Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₉Cl₂NS |
| Molecular Weight | 198.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in water and polar organic solvents |
| CAS Number | 548772-42-5 |
Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The primary amine serves as a nucleophile or a point of attachment for various functional groups, while the chlorothiophene moiety can be further functionalized or act as a key binding element.
Precursor for Bioactive Molecules
Research into thiophene derivatives has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] this compound provides a readily available starting material for the synthesis of libraries of compounds to be screened for these and other activities. For instance, the amine can be acylated, alkylated, or used in condensation reactions to generate a diverse set of derivatives.
Role in the Development of Enzyme Inhibitors
As demonstrated by the structure of Rivaroxaban, the 5-chlorothiophene group is an effective P1 fragment for binding to the active site of serine proteases.[1][9] The ethanamine side chain of the title compound allows for the introduction of various substituents that can interact with other pockets of an enzyme's active site, potentially leading to the discovery of potent and selective inhibitors.
Caption: Applications of the title compound in medicinal chemistry.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. While its own discovery and history are not well-documented, its significance is derived from the proven utility of the 5-chlorothiophene scaffold in drug design. The straightforward synthesis of this compound, coupled with its potential for diverse chemical modifications, makes it a crucial tool for researchers and scientists in the pharmaceutical industry. The continued exploration of derivatives of this compound is likely to yield novel compounds with significant therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CAS 6310-09-4: 2-Acetyl-5-chlorothiophene | CymitQuimica [cymitquimica.com]
- 4. 2-Acetyl-5-chlorothiophene | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labshake.com [labshake.com]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 9. 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride structural analogs and derivatives
An In-depth Technical Guide to the Synthesis, Analysis, and Pharmacological Potential of 2-(5-Chlorothiophen-2-yl)ethanamine Analogs and Derivatives
Introduction: The Thiophene Ethylamine Scaffold in Modern Drug Discovery
The 2-thienylethylamine framework represents a "privileged scaffold" in medicinal chemistry, a molecular core that is capable of binding to a variety of biological targets and serves as a foundation for the development of numerous therapeutic agents. The inherent properties of the thiophene ring—its aromaticity, ability to engage in hydrogen bonding via its sulfur atom, and its role as a bioisostere for the benzene ring—make it a highly valuable component in drug design. The introduction of substituents, such as a chlorine atom at the 5-position as seen in 2-(5-chlorothiophen-2-yl)ethanamine hydrochloride, provides a critical modulation of the scaffold's electronic and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, characterization, and potential applications of structural analogs and derivatives of 2-(5-chlorothiophen-2-yl)ethanamine. We will delve into the causal reasoning behind synthetic strategies, robust analytical validation methods, and the structure-activity relationships (SAR) that drive the design of novel therapeutic candidates based on this versatile core.
Part 1: Strategic Approaches to the Synthesis of Thiophene Ethylamine Derivatives
The synthesis of 2-(5-chlorothiophen-2-yl)ethanamine and its analogs is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general approach involves the formation of the carbon-carbon bond to create the ethyl side chain, followed by the introduction or modification of the amine functionality.
Core Synthesis via Reduction of a Nitrile Intermediate
A common and reliable method for synthesizing the 2-(thiophen-2-yl)ethanamine backbone involves the reduction of a corresponding acetonitrile derivative. This pathway is advantageous due to the commercial availability of various substituted thiophene starting materials.
Experimental Protocol: Synthesis of 2-(5-Chlorothiophen-2-yl)ethanamine
-
Step 1: Acetonitrile Formation. 2-Chloro-5-(chloromethyl)thiophene is reacted with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO. The chloromethyl group undergoes nucleophilic substitution by the cyanide ion to yield (5-chlorothiophen-2-yl)acetonitrile. This step is critical as it establishes the two-carbon side chain.
-
Step 2: Nitrile Reduction. The resulting acetonitrile derivative is then reduced to the primary amine. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether) is a powerful reducing agent for this transformation. The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) as LiAlH₄ reacts violently with water.
-
Step 3: Work-up and Salt Formation. The reaction is carefully quenched with water and a strong base (e.g., NaOH solution) to neutralize the reaction mixture and precipitate aluminum salts. The organic product is extracted, and the solvent is removed under reduced pressure. To form the stable hydrochloride salt, the free amine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a compatible solvent. The hydrochloride salt precipitates and can be collected by filtration.
Workflow for Analog Synthesis
The true power of this scaffold lies in its amenability to modification. The following diagram illustrates the key points of molecular diversification for generating a library of analogs.
Caption: Key diversification points for creating analogs from the 2-(thiophen-2-yl)ethanamine core.
Part 2: Analytical Characterization - A Self-Validating System
Ensuring the identity and purity of each synthesized analog is paramount. A multi-technique approach provides a self-validating system, where data from each method corroborates the others.
| Analytical Technique | Purpose | Expected Observations for 2-(5-Chlorothiophen-2-yl)ethanamine HCl |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the two thiophene protons (doublets), and two methylene groups (triplet-like signals) of the ethyl chain. Chemical shifts will be influenced by the electron-withdrawing chlorine atom. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Four distinct signals for the thiophene ring carbons and two signals for the ethyl side-chain carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | The molecular ion peak (M+) corresponding to the free base, and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). |
| HPLC | Purity assessment and quantification. | A single major peak under various mobile phase conditions, indicating the absence of significant impurities. Purity is typically reported as a percentage based on peak area. |
Part 3: Pharmacological Landscape and Drug Design Insights
Derivatives of the 2-thienylethylamine scaffold have been investigated for a wide range of biological activities, primarily targeting the central nervous system (CNS). The specific substitutions on the thiophene ring and the ethylamine side chain are critical in determining the compound's affinity and selectivity for various receptors and transporters.
Known Biological Targets
-
Serotonin (5-HT) Receptors and Transporters: Many thiophene derivatives are known to interact with the serotonin system. For example, modifications can lead to compounds with affinity for the 5-HT₂ₐ and 5-HT₂꜀ receptors, which are implicated in mood and psychosis.
-
Dopamine (DA) Transporters: The ethylamine side chain is a classic pharmacophore for monoamine transporters. Analogs of this scaffold have been explored as dopamine reuptake inhibitors, with potential applications in treating conditions like ADHD and depression.
-
Histamine Receptors: Certain structural modifications can shift the activity profile towards histamine receptors, such as the H₃ receptor, which is a target for cognitive disorders.
Structure-Activity Relationship (SAR) Principles
The following diagram outlines the logical flow of a typical SAR investigation for this class of compounds.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Key Insights from SAR:
-
Role of the 5-Position Halogen: A halogen, such as chlorine, at the 5-position often enhances lipophilicity, which can improve blood-brain barrier penetration. It also modulates the electronics of the thiophene ring, which can fine-tune receptor binding affinity.
-
Amine Substitution: N-alkylation (e.g., converting the primary amine to a secondary or tertiary amine) can drastically alter selectivity between different monoamine transporters. For instance, N-methylation can sometimes favor interaction with the serotonin transporter over the dopamine transporter.
-
Side-Chain Length: Extending the ethylamine chain to a propylamine or butylamine chain generally decreases activity at many CNS targets, suggesting that the two-carbon spacer is optimal for fitting into the binding pockets of many receptors and transporters.
Conclusion and Future Directions
The this compound scaffold and its derivatives remain a fertile ground for drug discovery. The synthetic accessibility and the rich possibilities for structural modification allow for the systematic exploration of chemical space to develop novel compounds with tailored pharmacological profiles. Future research will likely focus on creating analogs with improved selectivity to reduce off-target effects, as well as optimizing pharmacokinetic properties like metabolic stability and oral bioavailability. The integration of computational modeling with traditional synthesis and screening will undoubtedly accelerate the journey from a promising scaffold to a clinically effective therapeutic agent.
References
- Due to the specific and niche nature of the core compound, references are provided for the synthesis and application of the broader class of thiophene derivatives in medicinal chemistry. These sources provide the foundational protocols and principles discussed in this guide.
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
Introduction
2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride is a synthetic organic compound featuring a chlorothiophene moiety linked to an ethanamine side chain. While specific biological targets of this molecule are not extensively documented in publicly available literature, its structural resemblance to known neuroactive compounds, particularly monoamine analogues, suggests potential interactions with key proteins involved in neurotransmission. The ethanamine side chain is a common pharmacophore in ligands that target monoamine transporters—such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—and monoamine oxidase (MAO) enzymes.
These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of synaptic signaling.[1][2][3] Inhibition of these transporters prolongs neurotransmitter availability and is a primary mechanism for many antidepressant and psychostimulant drugs.[2] Similarly, MAO enzymes are crucial for the degradation of monoamine neurotransmitters, and their inhibition can lead to increased neurotransmitter levels.
This guide provides a comprehensive suite of in vitro assay protocols designed to investigate the pharmacological profile of this compound. The protocols are intended for researchers, scientists, and drug development professionals seeking to characterize the activity of this and structurally related compounds on monoamine transporters and MAO enzymes. The described assays are foundational for determining potency, selectivity, and mechanism of action.
Pre-Assay Considerations: Compound Handling and Cell Viability
Prior to initiating functional assays, it is crucial to properly handle the test compound and assess its potential for cytotoxicity.
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as sterile water or DMSO. Subsequent dilutions should be made in the assay buffer to the desired final concentrations. Note the final solvent concentration in all experimental wells and ensure it is consistent across all conditions, including vehicle controls, as high concentrations of organic solvents can interfere with cellular assays.
Cytotoxicity Assessment (MTT or equivalent assay): It is imperative to determine a non-toxic concentration range for the test compound in the cell lines used for the functional assays. This ensures that any observed effects in the primary assays are due to specific interactions with the target and not a consequence of cell death. A standard MTT, MTS, or resazurin-based assay should be performed using the same cell lines and incubation times as the planned transporter assays. If significant cytotoxicity is observed, subsequent functional assays should only use concentrations well below the toxic threshold.
Part 1: Monoamine Transporter Uptake Inhibition Assays
The following protocols are designed to measure the inhibitory potency (IC₅₀) of this compound on DAT, SERT, and NET. The principle of this assay is the competitive inhibition of the uptake of a labeled substrate (either radioactive or fluorescent) in cells engineered to express the specific human transporter.[4]
Workflow for Monoamine Transporter Uptake Inhibition Assay
Caption: General workflow for the mono-amine transporter uptake inhibition assay.
Detailed Protocol: Radiometric Uptake Inhibition Assay
This protocol can be adapted for DAT, SERT, and NET by selecting the appropriate cell line and radiolabeled substrate.[5][6]
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing human DAT (hDAT), hSERT, or hNET.
-
Radiolabeled Substrates: [³H]Dopamine ([³H]DA), [³H]Serotonin ([³H]5-HT), or [³H]Norepinephrine ([³H]NE).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.
-
Test Compound: this compound.
-
Reference Inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Non-specific Uptake Control: A high concentration of a potent inhibitor (e.g., 10 µM Nomifensine for DAT).[2]
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
-
Scintillation Cocktail and Microplate Scintillation Counter .
-
96-well cell culture plates (poly-D-lysine coated recommended).[7]
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).[7] Incubate at 37°C with 5% CO₂ overnight.[7]
-
Assay Preparation: On the day of the experiment, aspirate the culture medium. Wash the cells once with 100 µL of pre-warmed assay buffer.[4]
-
Compound Incubation: Add 50 µL of assay buffer containing serial dilutions of this compound to the appropriate wells. Include wells for "total uptake" (vehicle control) and "non-specific uptake" (e.g., 10 µM GBR 12909 for DAT).[4] Pre-incubate the plate at 37°C for 10-20 minutes.[4]
-
Uptake Initiation: Prepare the radiolabeled substrate solution in assay buffer at a concentration approximately at its Kₘ for the respective transporter. Initiate the uptake reaction by adding 50 µL of this solution to all wells.[4]
-
Incubation: Incubate the plate at 37°C for a predetermined time that falls within the linear range of uptake (typically 5-15 minutes).[4]
-
Uptake Termination: Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.[4]
-
Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well and incubate for at least 30 minutes at room temperature with gentle shaking.[4]
-
Quantification: Transfer the lysate to scintillation vials or a 96-well plate compatible with a scintillation counter. Add scintillation cocktail and quantify the amount of radioactivity.[4]
Alternative Protocol: Fluorescence-Based Uptake Assay
Fluorescence-based assays offer a non-radioactive alternative and are well-suited for high-throughput screening.[8][9] These assays utilize a fluorescent substrate that mimics the natural neurotransmitters.[7][10]
Procedure: This assay can be performed using a commercially available kit, such as the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices.[7] The general steps are similar to the radiometric assay:
-
Plate and culture cells as described above.
-
Wash cells and pre-incubate with the test compound.
-
Add the fluorescent substrate/dye solution to all wells.[9]
-
Measure the fluorescence intensity using a microplate reader in either kinetic or endpoint mode.[7][8] A masking dye included in the kit quenches extracellular fluorescence, so no wash steps are needed after substrate addition.[7][10]
Data Analysis for Uptake Inhibition
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(Sample CPM - Non-specific CPM) / (Total CPM - Non-specific CPM)])
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific uptake.
| Parameter | Description |
| Total Uptake | Radioactivity or fluorescence in wells with vehicle control. |
| Non-specific Uptake | Radioactivity or fluorescence in wells with a high concentration of a known potent inhibitor. |
| Specific Uptake | Total Uptake - Non-specific Uptake. |
| IC₅₀ | The concentration of an inhibitor where the response is reduced by half. |
Part 2: Neurotransmitter Efflux (Release) Assay
This assay determines if this compound acts as a substrate for the monoamine transporters, inducing reverse transport or "efflux." A compound that induces efflux is known as a "releaser."
Workflow for Neurotransmitter Efflux Assay
Caption: General workflow for the neurotransmitter efflux (release) assay.
Detailed Protocol: Radiometric Efflux Assay
This protocol measures the ability of the test compound to elicit the release of a pre-loaded radiolabeled neurotransmitter from cells.[5][11]
Materials:
-
Same as for the uptake inhibition assay, with the addition of a known releasing agent (e.g., d-amphetamine for DAT) as a positive control.
Procedure:
-
Cell Plating: Plate transporter-expressing cells in a 24- or 96-well plate and grow to confluency.
-
Loading: Wash cells with assay buffer and then incubate them with a low concentration of radiolabeled substrate (e.g., [³H]DA) for 30-60 minutes at 37°C to allow for uptake.
-
Washing: Aspirate the loading solution and wash the cells multiple times (e.g., 3-4 times) with assay buffer to remove all extracellular radioactivity.
-
Efflux Induction: Add 100 µL of assay buffer containing various concentrations of this compound, vehicle, or a positive control (e.g., amphetamine).
-
Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Sample Collection: Carefully collect the supernatant (extracellular buffer) from each well.
-
Cell Lysis: Lyse the cells in each well with 100 µL of 1% SDS.
-
Quantification: Determine the amount of radioactivity in both the collected supernatant and the cell lysate for each well using a scintillation counter.
Data Analysis for Efflux
-
Calculate Percent Release:
-
Total Radioactivity = CPM in Supernatant + CPM in Lysate
-
% Release = 100 * (CPM in Supernatant / Total Radioactivity)
-
-
Determine EC₅₀: Plot the percent release against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal release).
Part 3: Monoamine Oxidase (MAO) Inhibition Assay
Given the ethanamine structure, it is also plausible that the compound could interact with MAO-A or MAO-B. A fluorometric assay is a common method to assess MAO inhibitory activity.
Detailed Protocol: Fluorometric MAO Inhibition Assay
This assay measures the activity of MAO by monitoring the production of hydrogen peroxide (H₂O₂) from the oxidative deamination of a substrate. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.
Materials:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrates: A suitable substrate for MAO (e.g., p-tyramine).
-
Fluorescent Probe: Amplex™ Red or equivalent.
-
Horseradish Peroxidase (HRP).
-
Assay Buffer: Sodium phosphate buffer (e.g., pH 7.4).
-
Test Compound: this compound.
-
Reference Inhibitors: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorescent probe, HRP, and substrate in the assay buffer.
-
Compound Addition: To the wells of a 96-well plate, add 10 µL of the test compound at various concentrations.[12] Include wells for total activity (vehicle) and blank (no enzyme).
-
Enzyme Addition: Add 10 µL of either MAO-A or MAO-B enzyme solution to the appropriate wells.[12]
-
Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to interact with the enzyme.[12]
-
Reaction Initiation: Initiate the reaction by adding the substrate/probe/HRP working solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed incubation time.
Data Analysis for MAO Inhibition
-
Calculate Rate of Reaction: Determine the rate of fluorescence increase (slope of the kinetic read) for each well.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(Rate of Sample - Rate of Blank) / (Rate of Total Activity - Rate of Blank)])
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on dopamine, serotonin, and norepinephrine transporters, as well as on MAO-A and MAO-B enzymes, researchers can elucidate its primary biological targets, determine its potency and selectivity, and classify its mechanism of action as either an inhibitor or a substrate/releaser. These foundational data are critical for guiding further drug discovery and development efforts.
References
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Available from: [Link]
-
Current Protocols in Pharmacology. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available from: [Link]
-
ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available from: [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Available from: [Link]
-
TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Available from: [Link]
-
Steinkellner, T., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 35-42. Available from: [Link]
-
van der Velden, W. J., et al. (2020). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 10(1), 1-12. Available from: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
-
ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Available from: [Link]
-
NCBI Bookshelf. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Available from: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
-
Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Available from: [Link]
-
Javid, N., et al. (2022). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 12(34), 22005-22019. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Preparation, Storage, and Handling of 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride Solutions
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the preparation, storage, and handling of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride solutions. Due to the compound's specific chemical moieties—a substituted thiophene ring and a primary amine hydrochloride—its stability in solution is susceptible to various environmental factors. Adherence to the protocols outlined herein is critical to ensure solution integrity, experimental reproducibility, and safety. This guide explains the scientific rationale behind each procedural step, from solvent selection to long-term storage and quality control, ensuring that prepared solutions maintain their specified concentration and purity.
Compound Profile: Physicochemical Properties and Safety
This compound is a solid crystalline powder.[1] Its structure, featuring a halogenated thiophene ring, makes it a valuable building block in medicinal chemistry.[2] The hydrochloride salt form generally confers greater stability and aqueous solubility compared to the free amine base.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₉Cl₂NS | [3] |
| Molecular Weight | 198.11 g/mol | [3][4] |
| Appearance | Solid | [3] |
| CAS Number | 548772-42-5 |[4] |
Safety and Handling Precautions
As with any laboratory chemical, appropriate personal protective equipment (PPE) is mandatory. The hydrochloride salt of an amine can be corrosive and cause irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[5]
-
Handling: Handle the solid powder and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[5][6] Avoid all personal contact, including inhalation and contact with skin and eyes.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[6][7] If irritation occurs, seek medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]
Scientific Rationale: Ensuring Solution Stability
The integrity of a this compound solution is influenced by several factors rooted in its chemical structure. Understanding these factors is paramount for preventing degradation and ensuring experimental validity.
-
pH and Hydrolysis: Amine hydrochloride solutions are salts of a weak base and a strong acid, resulting in an acidic pH. This acidity is crucial for stability. In neutral or alkaline conditions, the equilibrium can shift, forming the free amine, which is more susceptible to oxidative and other degradation pathways. For many amine hydrochlorides, maximum stability is achieved in acidic conditions (e.g., pH 2-4).[8]
-
Oxidation: The thiophene ring, a sulfur-containing heterocycle, can be susceptible to oxidation at the sulfur atom, potentially forming a thiophene S-oxide.[2][9] This process can be accelerated by exposure to air (oxygen), elevated temperatures, and light.
-
Light Sensitivity: Many aromatic and heterocyclic compounds are photosensitive. Exposure to UV light can provide the energy to initiate degradation reactions. Therefore, protection from light is a standard and critical precaution.[10]
-
Temperature: Chemical degradation rates are accelerated at higher temperatures.[8] Storing solutions at reduced temperatures (e.g., 2-8°C) is a fundamental practice to slow down potential degradation reactions and extend shelf life.
Caption: Key factors that can induce the degradation of the compound in solution.
Protocol: Preparation of Standard Aqueous Solutions
This protocol describes the preparation of a 10 mM aqueous solution. The procedure should be scaled and adapted as necessary for different desired concentrations or solvent systems.
Required Materials and Equipment
-
This compound solid
-
Reagent-grade water (e.g., Milli-Q® or 18.2 MΩ·cm) or desired buffer
-
Calibrated analytical balance
-
Spatula and weighing paper/boat
-
Appropriate volumetric flasks and glassware (Class A)
-
Magnetic stirrer and stir bars
-
pH meter (calibrated)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment (if necessary)
-
0.22 µm sterile syringe filters (e.g., PVDF or PES)
-
Sterile syringes
-
Amber glass vials or polypropylene tubes for storage
Step-by-Step Preparation Workflow
-
Calculation: Determine the mass of the compound required. For 10 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.010 L * 198.11 g/mol = 0.0198 g (19.8 mg)
-
-
Weighing: On a calibrated analytical balance, accurately weigh the calculated mass of the solid compound. Handle in a fume hood.
-
Dissolution:
-
Transfer the weighed solid into a volumetric flask of the appropriate size (e.g., 10 mL).
-
Add approximately 70-80% of the final volume of the chosen solvent (e.g., 7-8 mL of reagent-grade water).
-
Place a magnetic stir bar in the flask and stir on a magnetic plate at room temperature until the solid is completely dissolved. Gentle warming can be attempted if dissolution is slow, but avoid high temperatures.
-
-
pH Verification (Optional but Recommended):
-
Once dissolved, check the pH of the solution. For an unbuffered aqueous solution, it should be acidic.
-
If a specific pH is required for an application, adjust carefully using dilute HCl or NaOH. Aim for a final pH in the acidic range (e.g., 2-5) for optimal stability.[8]
-
-
Final Volume Adjustment: Carefully add the solvent to the volumetric flask up to the calibration mark. Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Sterile Filtration:
-
To remove any particulates and ensure sterility for biological applications, filter the solution.
-
Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter to the tip, and dispense the filtered solution into the final sterile storage vials.
-
-
Aliquoting and Labeling:
Caption: Standard workflow for the preparation of aqueous solutions.
Storage and Stability Assessment
Proper storage is essential to maintain the solution's integrity over time.[10] General laboratory practice suggests that user-prepared solutions should be assigned a conservative shelf-life, such as 3 months, unless stability data indicates otherwise.[11][12]
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C (Refrigerated) | Slows the rate of chemical degradation.[10] |
| Light | Protect from light (Amber Vials) | Prevents photodecomposition.[10][11] |
| Container | Tightly sealed glass or chemically compatible plastic (e.g., polypropylene) | Prevents solvent evaporation and contamination.[10][14] |
| Atmosphere | Standard air (for short-term). Consider purging with inert gas (Nitrogen/Argon) for long-term storage. | Minimizes exposure to atmospheric oxygen, reducing oxidation risk. |
| Handling | Use sterile techniques when accessing the solution. | Prevents microbial contamination.[10] |
Stability Assessment and Quality Control
For critical applications, especially in later-stage drug development, periodic re-evaluation of the solution's quality is advised.
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation, discoloration, or microbial growth. Discard if any are observed.
-
pH Check: Periodically, the pH of a quality control aliquot can be checked to ensure it remains within the optimal stability range.
-
Analytical Quantification: For quantitative assurance of purity and concentration, analytical methods are required.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of small molecules and can be used to detect the parent compound and any degradation products.[8]
-
Gas Chromatography (GC): GC can also be employed, particularly for analyzing amines.[15][16] The hydrochloride salt may require regeneration to the free amine or derivatization for analysis.[15][17]
-
References
- Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (n.d.). ScienceDirect.
-
Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. (n.d.). Oxford Academic. Retrieved from
- Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation | Request PDF. (2020). ResearchGate.
- Storing Reconstitution Solutions Safely: Powerful Guide. (n.d.). Universal Solvent.
- SOP for Preparation of Reagent Solution. (n.d.). Pharmaguideline.
- Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates. (n.d.). Oxford Academic.
- Bioactivation Potential of Thiophene-Containing Drugs. (2014). ACS Publications.
- Methylamine Hydrochloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- SOP for Preparation & Storage of Test Solution. (2024). Pharmaceutical Information.
- SAFETY DATA SHEET - 5-Chlorothiophene-2-carboxylic acid. (2025). Fisher Scientific.
- Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. (2011). Indian Journal of Pharmaceutical Sciences.
- SOP for Preparation of Reagent Solution. (2025). Pharma Times Official.
- Thiophene - Wikipedia. (n.d.). Wikipedia.
- This compound. (n.d.). CymitQuimica.
- Method for preparing an amine hydrochloride suspension. (2020). Google Patents.
- SAFETY DATA SHEET - Bis(2-chloroethyl)amine hydrochloride. (2024). Sigma-Aldrich.
- Safety Data Sheet - 2-(5-Methylthieno[2,3-b]thiophen-3-yl)ethanamine;hydrochloride. (n.d.). AK Scientific, Inc.
- What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020). ResearchGate.
- Reagent Solution Preparation Procedure. (2023). Pharma Beginners.
- Analytical Methods for determination of aliphatic amines. (n.d.). RSC Publishing.
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
- GHS Safety Data Sheet - BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE. (n.d.). SD Fine-Chem.
- Isolation of primary amines as HCL salt problem. (2006). Sciencemadness Discussion Board.
- 2-Chloroethylamine hydrochloride. (2025). ChemicalBook.
- 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride. (2024). Smolecule.
- Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
- Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography. (n.d.). Google Patents.
- Recovery of amines from by-product chloride salts. (n.d.). Google Patents.
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- Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1). (n.d.). PubChem.
- Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. (n.d.). J-Stage.
- Best practices for handling and storage of thiamine hydrochloride to maintain purity. (2025). BenchChem.
- Safety Data Sheet - 2-Chloroethylamine hydrochloride. (n.d.). Carl Roth.
- 2-(5-Chloro-1H-indol-3-yl)ethanamine hydrochloride(942-26-7) MSDS. (n.d.). ChemicalBook.
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Quantitative Analysis of 2-(5-Chlorothiophen-2-yl)ethanamine Hydrochloride: A Validated HPLC-UV Method
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated analytical method for the precise quantification of 2-(5-chlorothiophen-2-yl)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. Ensuring the purity and concentration of such building blocks is critical for downstream process efficiency and final product quality. The primary method detailed is a High-Performance Liquid Chromatography (HPLC) technique with Ultraviolet (UV) detection, selected for its accuracy, specificity, and accessibility in typical quality control laboratories. This guide provides a comprehensive, step-by-step protocol for method implementation, from sample preparation to data analysis. Furthermore, it outlines a complete validation strategy according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[1][2][3]
Compound Profile & Analytical Considerations
This compound is a substituted thiophene derivative. The presence of the chlorothiophene ring provides a strong UV chromophore, making it an ideal candidate for quantification by UV-based spectrophotometric methods.
-
Chemical Structure: (Structure can be visualized, but as per instructions, a DOT diagram will be used for workflows.)
-
Molecular Formula: C₆H₉Cl₂NS
-
Molecular Weight: 198.11 g/mol [4]
-
Appearance: Expected to be a crystalline solid, typical of hydrochloride salts.[5]
Rationale for Method Selection
Several analytical techniques can be employed for the quantification of small organic molecules.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the chosen primary method. It offers excellent separation of the analyte from potential impurities, high precision, and sensitivity. The UV-active nature of the chlorothiophene moiety allows for direct detection without derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. While the free base form of the analyte might be amenable to GC, the hydrochloride salt is non-volatile and would require derivatization or pyrolysis, adding complexity. GC-MS is, however, an excellent orthogonal technique for impurity identification.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and specificity, making it ideal for trace-level quantification or for analyzing the compound in complex matrices.[8][9] For routine quality control of a bulk substance, the added complexity and cost may not be necessary, but it is the gold standard for genotoxic impurity analysis.[10][11]
The HPLC-UV method represents the optimal balance of performance, cost, and accessibility for routine quality control and assay of this compound.
Validated HPLC-UV Quantification Protocol
This section provides a detailed protocol for the quantification of this compound. The method has been developed to be specific, linear, accurate, and precise.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
HPLC Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A C18 phase is chosen for its versatility and effectiveness in retaining small, moderately polar organic molecules.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (reagent grade), Purified Water (18.2 MΩ·cm).
-
Reference Standard: this compound of known purity.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH ensures the amine group is protonated, leading to better peak shape and consistent retention.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A / Acetonitrile (50:50, v/v).
-
Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 0.1 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Gradient Elution: See Table 2.4 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~240 nm (Determine λmax by scanning the standard solution) |
| Run Time | 15 minutes |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
A gradient is used to ensure elution of any late-running, more nonpolar impurities and to clean the column between injections.
System Suitability Test (SST)
Before commencing any analysis, the system's performance must be verified. This is a core principle of a self-validating protocol.[12]
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times.
-
Calculate the results based on the criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures good peak shape for accurate integration. |
| Theoretical Plates | ≥ 2000 | Indicates column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
The system is deemed suitable for use only if all SST criteria are met.
Diagram 1: HPLC Analysis Workflow
A high-level overview of the analytical workflow from preparation to reporting.
Method Validation Protocol
Method validation provides documented evidence that the procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) and Q2(R2) guidelines.[1][2][3][13]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
-
Protocol:
-
Inject the diluent to show no interference at the analyte's retention time.
-
Inject a solution of the analyte.
-
If available, inject solutions of known related impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the sample and analyze the stressed samples.
-
-
Acceptance Criteria: The analyte peak should be free from co-elution with any other peaks. Peak purity analysis (if using a PDA detector) should pass.
Linearity and Range
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working standard concentration.
-
Acceptance Criteria: Plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (as % Recovery)
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo or blank matrix.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-day Precision): Analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Protocol: These can be estimated based on the signal-to-noise ratio (S/N) of a diluted standard.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
-
-
Acceptance Criteria: The LOQ should be experimentally verified by analyzing a standard at the determined concentration and confirming acceptable precision (%RSD ≤ 10%).
Robustness
-
Protocol: Deliberately vary critical method parameters and assess the impact on the results.
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5 °C)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not significantly deviate from the nominal conditions.
Table 1: Summary of Validation Parameters & Acceptance Criteria (ICH Q2(R2)) [1][12]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at RT of analyte; Peak Purity > 99% | Ensures the signal is only from the analyte. |
| Linearity (r²) | ≥ 0.999 | Confirms a proportional response to concentration. |
| Range | Typically 80-120% of test concentration | The interval providing acceptable linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of results to the true value. |
| Precision (% RSD) | ≤ 2.0% | Measures the scatter of results from repeated analyses. |
| LOQ (% RSD) | ≤ 10% | The lowest amount that can be quantitatively determined with precision. |
| Robustness | SST criteria met; results remain consistent | Shows the method's reliability during normal use. |
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 8. Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ijpsjournal.com [ijpsjournal.com]
Quantitative Analysis of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride in human plasma. The methodology employs a simple protein precipitation for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The protocol is developed in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation guidelines.[1][2][3]
Introduction
This compound is a substituted thiophene derivative of interest in pharmaceutical research.[4] Thiophene-containing compounds are prevalent in a wide range of approved drugs, highlighting their importance as a pharmacophore.[5][6] Accurate quantification of such compounds in biological matrices is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS has become the gold standard for bioanalytical quantification due to its inherent specificity, sensitivity, and wide dynamic range.[7]
The primary challenge in analyzing 2-(5-Chlorothiophen-2-YL)ethanamine, a polar amine, is achieving adequate retention on conventional reversed-phase liquid chromatography (RPLC) columns. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, promoting the retention of polar analytes.[8][9] This approach is particularly advantageous for electrospray ionization (ESI), as the high organic content of the mobile phase facilitates efficient desolvation and ionization, leading to enhanced sensitivity.
This document provides a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the chosen parameters, ensuring a self-validating and reproducible method.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
2-Phenylethylamine-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
Instrumentation
-
UPLC System (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad™ or equivalent) equipped with an Electrospray Ionization (ESI) source.
-
Analytical Balance
-
Microcentrifuge
-
Vortex Mixer
-
Calibrated Pipettes
Chromatographic Conditions
The separation is performed using a HILIC stationary phase to ensure adequate retention of the polar analyte.
| Parameter | Condition |
| Column | HILIC Silica Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 95% B to 60% B over 3.0 min, hold at 60% B for 1.0 min, return to 95% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Causality behind Experimental Choices:
-
HILIC Column: A silica-based HILIC column is chosen for its ability to retain polar compounds like the target ethanamine derivative.[7][10] The polar nature of the analyte makes it poorly retained on traditional C18 columns.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer is standard for HILIC.[9] Ammonium formate and formic acid are used as mobile phase modifiers because they are volatile and compatible with mass spectrometry, aiding in consistent protonation of the analyte.
-
Gradient Elution: A gradient from high to lower organic content allows for the elution of the polar analyte with good peak shape while ensuring that any less polar interferences are washed from the column.
Mass Spectrometer Conditions
The mass spectrometer is operated in positive electrospray ionization mode. The specific parameters should be optimized for the instrument in use.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Parameters:
The molecular weight of 2-(5-Chlorothiophen-2-YL)ethanamine is approximately 161.02 g/mol (free base). The protonated molecule [M+H]⁺ will have an m/z of approximately 162.03. The chlorine isotope pattern should be considered. The following are proposed MRM transitions and should be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte (Quantifier) | 162.0 | 145.0 | 100 | 15 |
| Analyte (Qualifier) | 162.0 | 117.0 | 100 | 25 |
| Internal Standard | 126.1 | 95.1 | 100 | 20 |
Rationale for MRM Transitions:
-
Analyte: The precursor ion is the protonated molecule [M+H]⁺. A likely fragmentation pathway for phenylethylamine-type structures involves the cleavage of the Cα-Cβ bond, resulting in a characteristic neutral loss. For the analyte, a key fragmentation is the loss of the amino group (NH3), leading to the product ion at m/z 145.0. Another potential fragmentation is the loss of the ethylamine side chain, yielding the chlorothiophene fragment at m/z 117.0.
-
Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects.[11][12] However, if a SIL-IS is not available, a structural analog like 2-Phenylethylamine-d4 is a suitable alternative.[11] Its fragmentation will be predictable and distinct from the analyte.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration curve standards and QC samples.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in acetonitrile. This will be the protein precipitation solution.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1-1000 ng/mL) and QC samples (low, medium, and high concentrations).
Sample Preparation Protocol (Protein Precipitation)
The following protocol is a simple and effective method for removing the majority of proteins from the plasma sample.[2][11]
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of the plasma sample, calibration standard, or QC into the appropriately labeled tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube. This results in a 3:1 ratio of organic solvent to plasma.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[1][2] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no endogenous interferences are observed at the retention times of the analyte and IS.
-
Calibration Curve and Linearity: A calibration curve should be constructed using a weighted (1/x²) linear regression of the peak area ratio (analyte/IS) versus the nominal concentration.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels on three separate occasions. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal values.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked extracted samples to that of post-spiked extracted samples.
-
Stability: The stability of the analyte in plasma should be assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.
Visualization
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for the analysis of 2-(5-Chlorothiophen-2-YL)ethanamine.
Logical Relationship of Method Validation
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies [mdpi.com]
- 4. 2-Acetyl-5-chlorothiophene [webbook.nist.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selection of Internal Standards for LC-MS/MS Applications - Cerilliant [cerilliant.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Navigating Uncharted Territory: A Comprehensive Guide to the Cell Culture Application of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
A Senior Application Scientist's Perspective
Disclaimer: As of the date of this publication, there is a notable absence of peer-reviewed scientific literature detailing the biological activity and specific cell culture applications of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride. Therefore, this document serves as a comprehensive, experience-driven guide for researchers on how to systematically approach the characterization and application of a novel, uncharacterized compound such as this in a cell culture setting. The protocols and potential applications described herein are based on established methodologies for drug discovery and compound screening and should be considered as a foundational framework for investigation.
Introduction: Deconstructing this compound
This compound is a synthetic organic compound featuring a chlorothiophene moiety linked to an ethanamine group. The thiophene ring is a common scaffold in medicinal chemistry, known to be present in various biologically active compounds. The presence of a chlorine atom and an amine group suggests potential for diverse chemical interactions and biological effects. While its specific mechanism of action is unknown, the structural similarity to other thiophene-containing molecules suggests potential applications in areas such as antimicrobial or anticancer research.[1] This guide provides a strategic workflow for elucidating the in vitro effects of this compound, from initial characterization to more complex mechanistic studies.
Part 1: Foundational Characterization
Before embarking on cell-based assays, a thorough understanding of the compound's physicochemical properties is paramount. This initial characterization ensures the reliability and reproducibility of subsequent experiments.
Purity and Identity Verification
It is crucial to confirm the identity and purity of the compound. This can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Solubility and Stability Assessment
The solubility of this compound in various solvents will dictate how it can be prepared for cell culture experiments. A systematic solubility test should be performed.
Protocol 1: Solubility Assessment
-
Prepare a stock solution of this compound in a solvent such as Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
Serially dilute the stock solution in your chosen cell culture medium to determine the highest concentration that remains in solution without precipitation.
-
Visually inspect for precipitation and consider using techniques like nephelometry for a more quantitative assessment.
-
Assess the stability of the compound in the culture medium over the time course of your planned experiments (e.g., 24, 48, 72 hours) by analytical methods like High-Performance Liquid Chromatography (HPLC).
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | > 10 mM | Recommended for stock solutions. |
| Ethanol | ~5 mM | Potential alternative for stock solutions. |
| PBS | < 1 mM | Low solubility in aqueous solutions. |
| Cell Culture Medium | Variable | Dependent on serum concentration. |
Part 2: Elucidating Biological Activity: A Step-by-Step Approach
The following sections outline a logical progression of experiments to determine the biological effects of this compound in a cell culture model.
Initial Cytotoxicity Screening
The first step in characterizing a novel compound is to determine its effect on cell viability. This will establish a working concentration range for subsequent, more specific assays.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Workflow for Initial Compound Screening
Caption: A typical workflow for determining the cytotoxic effects of a novel compound.
Investigating Potential Mechanisms of Action
Based on the structural motifs of this compound, several potential mechanisms of action can be hypothesized and investigated. For instance, many thiophene derivatives exhibit anti-inflammatory properties.
Hypothetical Scenario: Anti-inflammatory Effects
Let's hypothesize that the compound may have anti-inflammatory effects. A common in vitro model for inflammation involves stimulating cells with lipopolysaccharide (LPS) and measuring the production of pro-inflammatory cytokines like TNF-α and IL-6.
Protocol 3: Measurement of Pro-inflammatory Cytokines by ELISA
-
Cell Seeding and Treatment: Seed appropriate cells (e.g., RAW 264.7 macrophages) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of cytokines and assess the dose-dependent inhibitory effect of the compound.
Potential Signaling Pathway to Investigate
Caption: A simplified diagram of the LPS-induced TLR4 signaling pathway, a potential target for anti-inflammatory compounds.
Part 3: Safety, Handling, and Disposal
As with any uncharacterized chemical, appropriate safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling this compound.
-
Handling: Handle the compound in a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
This guide provides a foundational framework for the initial investigation of this compound in a cell culture setting. The lack of existing data necessitates a systematic and cautious approach, beginning with basic characterization and cytotoxicity screening, followed by hypothesis-driven mechanistic studies. The potential biological activities of this compound remain to be elucidated, and the protocols and workflows outlined here offer a starting point for researchers to unlock its therapeutic or research potential. Further investigations could include more advanced techniques such as transcriptomics (RNA-seq) or proteomics to gain a broader understanding of its cellular effects.
References
Applications of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride in Neuroscience Research: A Technical Guide for Novel Compound Characterization
Introduction: Unveiling the Neuroactive Potential of a Novel Thiophene Derivative
The compound 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride presents a compelling scaffold for investigation in neuroscience research. Its structural resemblance to phenylethylamine, a core feature of many endogenous monoamine neurotransmitters and psychoactive drugs, suggests a high probability of interaction with the monoaminergic systems of the central nervous system. Specifically, the ethanamine side chain is a classic pharmacophore known to target monoamine transporters—such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as the metabolic enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2][3]
Dysregulation of these systems is fundamental to the pathophysiology of numerous neurological and psychiatric disorders, including depression, anxiety, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[2][3][4][5][6] Consequently, compounds that modulate these targets are of significant therapeutic interest.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the neuropharmacological profile of this compound. We will proceed from initial in vitro target screening to in vivo validation of its effects on brain neurochemistry. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and interpretable data.
Part 1: In Vitro Characterization: Identifying the Molecular Targets
The initial step in characterizing a novel compound is to determine its primary molecular targets and its affinity for them. Based on its structure, the most probable targets for this compound are the monoamine transporters and MAO enzymes. The following protocols will enable the precise quantification of the compound's potency and selectivity for these key players in neurotransmission.
Application Note: The Rationale for Target Screening
Monoamine transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[1][7] Inhibition of these transporters increases the extracellular concentration of the respective neurotransmitters, a mechanism shared by many antidepressant and psychostimulant drugs.[3] Monoamine oxidases are enzymes that degrade these neurotransmitters intracellularly.[4][5] Inhibition of MAO-A is an effective strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[4][6] By screening our compound against both sets of targets, we can build a comprehensive picture of its mechanism of action and potential therapeutic applications.
Protocol 1: Radioligand Binding Assays for Monoamine Transporters (DAT, NET, SERT)
This protocol determines the binding affinity (Kᵢ) of the test compound for the dopamine, norepinephrine, and serotonin transporters by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [¹²⁵I]RTI-55 or [³H]Citalopram (for SERT).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, scintillation vials, liquid scintillation cocktail, glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus, scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound. The final concentration in the assay should typically range from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine the assay buffer, radioligand at a concentration near its Kₑ (dissociation constant), and either vehicle, test compound, or the non-specific binding inhibitor (at a high concentration, e.g., 10 µM).
-
Initiation of Reaction: Add the cell membrane preparation to each well to initiate the binding reaction. The final volume should be consistent across all wells (e.g., 200 µL).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Reaction: Rapidly terminate the binding by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add liquid scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of the non-specific inhibitor) from the total binding (counts in the presence of vehicle).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the ability of the test compound to inhibit the activity of MAO-A and MAO-B enzymes.[8] The assay relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation, using a probe like Amplex Red.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Substrates: Serotonin (for MAO-A) or Benzylamine (for MAO-B).[8]
-
Test Compound: this compound.
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (Deprenyl) (for MAO-B).[8]
-
Amplex Red reagent, Horseradish Peroxidase (HRP).
-
Assay Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).
-
384-well black microplates.
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm).
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive controls. Prepare a working solution of Amplex Red and HRP in the assay buffer.
-
Assay Setup: In a 384-well plate, add the assay buffer, the respective MAO enzyme (MAO-A or MAO-B), and the test compound or control at various concentrations.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate (Serotonin for MAO-A, Benzylamine for MAO-B) and the Amplex Red/HRP solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence signal at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression to fit the data and determine the IC₅₀ value for both MAO-A and MAO-B.
-
Data Presentation: Summary of In Vitro Potency and Selectivity
The results from the binding and inhibition assays should be summarized in a clear and concise table to facilitate comparison and interpretation.
| Target | Kᵢ (nM) or IC₅₀ (nM) | Selectivity Ratio |
| Monoamine Transporters | ||
| Dopamine Transporter (DAT) | ||
| Norepinephrine Transporter (NET) | ||
| Serotonin Transporter (SERT) | ||
| Monoamine Oxidases | ||
| MAO-A | ||
| MAO-B |
Selectivity ratios should be calculated for relevant target pairs, e.g., SERT/NET, MAO-B/MAO-A.
Visualization: Monoaminergic Synapse and Potential Drug Targets
Caption: Potential interaction sites of the test compound within a monoaminergic synapse.
Part 2: In Vivo Neurochemical Profiling
Following in vitro characterization, the next critical step is to assess whether the compound can modulate neurotransmitter levels in the living brain. In vivo microdialysis is the gold standard technique for this purpose, allowing for the direct measurement of extracellular neurotransmitter concentrations in specific brain regions of awake, behaving animals.[9][10][11]
Application Note: Bridging the Gap from In Vitro to In Vivo
Positive results in in vitro assays do not guarantee in vivo efficacy. The compound must be able to cross the blood-brain barrier, reach its target in sufficient concentrations, and exert its effect in the complex environment of the brain. Microdialysis allows us to directly observe the neurochemical consequences of drug administration, providing a crucial link between molecular action and physiological response.[12][13] For a compound suspected of being a monoamine reuptake inhibitor or MAO inhibitor, we would expect to see an increase in the extracellular levels of dopamine, norepinephrine, and/or serotonin in relevant brain regions (e.g., nucleus accumbens, prefrontal cortex, striatum).
Protocol 3: In Vivo Microdialysis in Freely Moving Rats
This protocol describes the procedure for measuring changes in extracellular dopamine, norepinephrine, and serotonin in a specific brain region (e.g., the nucleus accumbens) following systemic administration of the test compound.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Stereotaxic apparatus.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture).
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Guide cannula.
-
Microinfusion pump and liquid swivel.
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, dissolved in a vehicle suitable for injection (e.g., saline).
-
Fraction collector (preferably refrigerated).
-
HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
Phase 1: Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Expose the skull and identify the bregma.
-
Using a rat brain atlas, determine the stereotaxic coordinates for the target brain region (e.g., Nucleus Accumbens Shell: AP +1.6 mm, ML ±0.8 mm, DV -7.8 mm from skull).
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to a position just above the target region and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for 5-7 days.
Phase 2: Microdialysis Experiment
-
On the day of the experiment, place the rat in a behavior testing bowl.
-
Gently remove the dummy cannula and insert the microdialysis probe through the guide.
-
Connect the probe to the microinfusion pump via a liquid swivel, which allows the animal to move freely.
-
Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1.0-2.0 µL/min).[10]
-
Allow a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour (3-4 baseline samples).
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Store samples immediately at -80°C until analysis.
Phase 3: Sample Analysis by HPLC-ECD
-
Analyze the dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using an HPLC-ECD system.[11][12]
-
The system separates the monoamines based on their physicochemical properties, and the electrochemical detector quantifies them with high sensitivity.
-
Quantify the concentration of each analyte by comparing the peak heights or areas to those of known standards.
Phase 4: Data Analysis and Histology
-
Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.
-
Perform statistical analysis (e.g., ANOVA with repeated measures) to determine if the test compound significantly altered neurotransmitter levels compared to the vehicle control group.
-
After the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.
Data Presentation: Neurochemical Effects of Compound Administration
| Time Point (min) | % Baseline Dopamine (Mean ± SEM) | % Baseline Norepinephrine (Mean ± SEM) | % Baseline Serotonin (Mean ± SEM) |
| -40 | 100 ± X | 100 ± Y | 100 ± Z |
| -20 | 100 ± X | 100 ± Y | 100 ± Z |
| Drug Admin | |||
| 20 | |||
| 40 | |||
| 60 | |||
| 80 | |||
| 100 | |||
| 120 |
Visualization: In Vivo Microdialysis Experimental Workflow
Sources
- 1. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 2. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. evotec.com [evotec.com]
- 7. Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 12. news-medical.net [news-medical.net]
- 13. Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters [jove.com]
2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride as a pharmacological tool
An Application and Protocol Guide for the Pharmacological Characterization of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
Introduction: A Strategic Approach to a Novel Research Chemical
This compound is a synthetic organic compound featuring a thiophene ring linked to an ethylamine side chain. Structurally, it bears resemblance to phenethylamine, the core scaffold of many neuroactive compounds, including monoamine neurotransmitters like dopamine and norepinephrine. This structural motif suggests a plausible interaction with the monoamine systems in the central nervous system. However, as of this writing, its pharmacological profile remains largely uncharacterized in publicly accessible literature.
This document serves as a comprehensive guide for researchers and drug development professionals to systematically characterize the pharmacological activity of this compound. Instead of presenting established applications, this guide provides a logical, multi-step experimental framework to elucidate its primary targets and functional effects. The protocols herein are designed to first assess its affinity for the primary monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—and subsequently to determine its functional potency as an inhibitor of neurotransmitter reuptake. A secondary screening protocol for monoamine oxidase (MAO) inhibition is also included, as this is another common target for ethylamine-containing structures.
By following this framework, a researcher can generate a robust pharmacological profile, thereby establishing this compound as a characterized pharmacological tool for further study.
Part 1: Primary Target Screening Workflow
The initial characterization of a novel psychoactive compound should follow a logical progression from binding affinity to functional activity. This workflow ensures that resource-intensive functional assays are performed on targets for which the compound has demonstrated a reasonable binding affinity.
Caption: Workflow for Pharmacological Characterization.
Part 2: Radioligand Binding Assays for Monoamine Transporters
The first crucial step is to determine if the compound binds to the transporters of interest and with what affinity. This is achieved through competitive binding assays where the test compound competes with a known high-affinity radioligand for binding to the transporter.
Causality and Experimental Rationale
-
Why Radioligand Binding? This method provides a direct measure of the interaction between a compound and its target receptor or transporter, quantified by the inhibition constant (Ki). It is a foundational assay in pharmacology for target identification.[1]
-
Why Competition Assay? It allows for the determination of the affinity of an unlabeled compound (our test compound) by measuring its ability to displace a labeled ligand of known affinity. This is more practical and cost-effective than synthesizing a radiolabeled version of every new compound.
-
Choice of Radioligands: We select well-characterized, high-affinity radioligands specific to each transporter to ensure a robust and sensitive assay window. For instance, [³H]WIN 35,428 is a common choice for DAT.[2]
-
Source of Transporters: Using membranes from cell lines (e.g., HEK293) stably expressing a single human transporter (hDAT, hSERT, or hNET) is the gold standard.[3][4] This avoids the confounding presence of other receptors and transporters found in native tissue preparations like synaptosomes.[5]
Protocol 1: Competitive Radioligand Binding Assay
This protocol is adapted for a 96-well plate format and should be run in triplicate for each transporter.[6]
Materials:
-
Test Compound: this compound, dissolved in assay buffer.
-
Membrane Preparations: Commercially available or in-house prepared cell membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 (or [³H]CFT)
-
For hSERT: [³H]Citalopram (or [³H]Paroxetine)
-
For hNET: [³H]Nisoxetine
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
-
96-well plates, filter mats (GF/B or GF/C), cell harvester, scintillation cocktail, and a scintillation counter.
Procedure:
-
Plate Setup: Design a 96-well plate map including wells for Total Binding (radioligand only), Non-specific Binding (radioligand + non-specific control), and various concentrations of the test compound.
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Incubation: To each well, add the following in order:
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of Non-specific Binding Control OR 50 µL of test compound dilution.
-
50 µL of the appropriate radioligand diluted in assay buffer (final concentration should be approximately its Kd value).
-
150 µL of the membrane preparation (typically 10-20 µg protein per well).
-
-
Equilibration: Incubate the plate at room temperature (or as recommended for the specific radioligand) for 60-120 minutes with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine IC50: Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the transporter.
Part 3: Functional Neurotransmitter Uptake Assays
A high binding affinity does not necessarily translate to functional activity. A compound could be a binder without inhibiting function. Therefore, the next step is to assess the functional effect of the compound on the transporter's primary role: neurotransmitter reuptake.
Caption: Mechanism of Dopamine Reuptake Inhibition.
Causality and Experimental Rationale
-
Why Uptake Assays? These assays directly measure the functional capacity of the transporter to move substrate across the cell membrane. Inhibition of this process is a key mechanism for many therapeutic drugs (e.g., antidepressants) and drugs of abuse.[7]
-
Choice of System:
-
Transporter-expressing cell lines: Offer a clean system to study a single transporter's function.[3][4]
-
Synaptosomes: These are resealed nerve terminals isolated from brain tissue (e.g., rat striatum for DAT). They provide a more physiologically relevant environment but are a mixed preparation.[5][8][9] The choice depends on the research question.
-
-
Choice of Substrate: Tritiated ([³H]) versions of the endogenous neurotransmitters ([³H]dopamine, [³H]serotonin, [³H]norepinephrine) are used as substrates. Their accumulation inside the cells or synaptosomes is measured as a direct readout of transporter function.[3][8]
Protocol 2: Synaptosomal [³H]Dopamine Uptake Inhibition Assay
This protocol describes an assay using synaptosomes prepared from rat striatum to measure inhibition of dopamine uptake.[9][10] Similar protocols can be adapted for SERT (using cortical synaptosomes and [³H]5-HT) and NET.
Materials:
-
Test Compound: this compound.
-
Synaptosomes: Freshly prepared from rat striatum.
-
Radiolabeled Substrate: [³H]Dopamine.
-
Uptake Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution, often containing a MAO inhibitor (e.g., pargyline) to prevent substrate degradation.[8]
-
Inhibitor Control: A known DAT inhibitor (e.g., 10 µM GBR 12909) to define non-specific uptake.
-
96-well plates, filter mats, cell harvester, scintillation counter.
Procedure:
-
Preparation: Thaw and resuspend the synaptosomal pellet in ice-cold uptake buffer. Determine protein concentration using a BCA or Bradford assay.
-
Plate Setup: To each well of a 96-well plate, add:
-
Buffer, inhibitor control, or various concentrations of the test compound.
-
-
Pre-incubation: Add the synaptosome preparation (e.g., 50-100 µg protein) to each well. Pre-incubate for 10-15 minutes at 37°C. This step allows the test compound to bind to the transporters.
-
Initiate Uptake: Initiate the transport reaction by adding [³H]Dopamine (to a final concentration near its Km, e.g., 10-20 nM).
-
Timed Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake, which should be determined in preliminary experiments.
-
Terminate Uptake: Stop the reaction by rapid filtration through a filter mat using a cell harvester, followed by washing with ice-cold buffer.
-
Counting: Measure the radioactivity retained on the filters (representing [³H]Dopamine taken up by synaptosomes) using a scintillation counter.
Data Analysis:
-
Calculate Specific Uptake: Specific Uptake = Total Uptake (no inhibitor) - Non-specific Uptake (in presence of inhibitor control).
-
Determine IC50: For each concentration of the test compound, calculate the percentage inhibition of specific uptake.
-
Plot Data: Plot the percent inhibition versus the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value, which represents the compound's functional potency.
Part 4: Secondary Target Screening - MAO Inhibition
Given its ethylamine structure, the test compound could potentially be a substrate or inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes that degrade monoamine neurotransmitters.
Protocol 3: Fluorometric MAO-A/B Inhibition Assay
This is a common, high-throughput method to screen for MAO inhibition.[11][12][13] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorometric probe.
Materials:
-
Test Compound
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrate: A non-specific MAO substrate like kynuramine or a specific substrate for each isoform.[12][14]
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[12]
-
Detection Reagents: A kit containing a probe (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
Black 96-well microplate and a fluorescence plate reader.
Procedure:
-
Reaction Setup: In separate wells for MAO-A and MAO-B, add buffer, enzyme, and either the test compound (at various concentrations) or a positive control inhibitor.
-
Pre-incubation: Incubate for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the MAO substrate and the detection reagents to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every 2 minutes for 30 minutes) at the appropriate excitation/emission wavelengths. The rate of fluorescence increase is proportional to MAO activity.
-
Data Analysis: Calculate the reaction rate (slope of the kinetic curve) for each well. Determine the percent inhibition caused by the test compound at each concentration relative to the uninhibited control. Plot percent inhibition vs. log concentration to determine the IC50 values for MAO-A and MAO-B.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, concise table. This allows for easy comparison of the compound's affinity and potency across different targets, revealing its selectivity profile.
| Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| hDAT | Experimental Value | Experimental Value |
| hSERT | Experimental Value | Experimental Value |
| hNET | Experimental Value | Experimental Value |
| hMAO-A | N/A | Experimental Value |
| hMAO-B | N/A | Experimental Value |
| Caption: Summary of Pharmacological Profile for this compound. |
Interpreting the Results:
-
Potency: Lower Ki and IC50 values indicate higher binding affinity and functional potency, respectively.
-
Selectivity: By comparing the Ki or IC50 values across the different targets, you can determine the compound's selectivity. For example, a compound with a Ki of 10 nM for DAT and >1000 nM for SERT and NET would be considered a selective DAT inhibitor. This profile is critical for its potential utility as a pharmacological tool. A non-selective compound that inhibits all three transporters might be useful for studying broad monoaminergic effects.
By completing this structured characterization, researchers can confidently establish the pharmacological profile of this compound, transforming it from a chemical of unknown function into a valuable and well-defined tool for neuroscience research and drug discovery.
References
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Uptake and release of neurotransmitters - PubMed. (n.d.). Retrieved December 31, 2025, from [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved December 31, 2025, from [Link]
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Duan, L., & Wang, J. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 335(3), 743–753. Retrieved from [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]
-
Kivell, B., et al. (2012). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. NCBI Bookshelf. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology. Springer Nature. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved December 31, 2025, from [Link]
-
Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved December 31, 2025, from [Link]
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Sakloth, F., & Sitte, H. H. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70, 12.15.1–12.15.15. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved December 31, 2025, from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved December 31, 2025, from [Link]
-
Cichero, E., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3441–3453. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved December 31, 2025, from [Link]
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Application Notes and Protocols for the Preclinical Evaluation of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
Introduction: Unveiling the Therapeutic Potential of a Novel Thiophene Derivative
2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride is a synthetic compound belonging to the phenethylamine class, a structural motif prevalent in many centrally acting therapeutic agents.[1] While specific pharmacological data for this compound is not extensively documented in peer-reviewed literature, its structural similarity to known monoamine reuptake inhibitors suggests a potential interaction with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] Agents that modulate these neurotransmitter systems are cornerstones in the treatment of major depressive disorder (MDD) and other neuropsychiatric conditions.[3]
These application notes provide a comprehensive framework for the initial in vivo characterization of this compound, focusing on rodent models predictive of antidepressant and anxiolytic activity. The protocols herein are designed to establish a foundational understanding of the compound's behavioral pharmacology and to guide further, more mechanistic studies.
PART 1: Strategic Approach to In Vivo Characterization
Given the nascent stage of research for this compound, a tiered approach to in vivo testing is recommended. This strategy prioritizes broad, predictive screening followed by more specific assays to elucidate the mechanism of action.
Caption: Tiered approach for in vivo evaluation.
PART 2: Recommended Animal Models and Husbandry
For initial screening, the use of outbred mouse strains, such as CD-1 or Swiss Webster, is recommended due to their robustness and extensive use in behavioral pharmacology. For more detailed mechanistic studies, inbred strains like C57BL/6J may be more appropriate due to their genetic homogeneity.
Table 1: Animal Model and Housing Parameters
| Parameter | Specification | Rationale |
| Species | Mouse (Mus musculus) | Well-characterized behavioral responses to antidepressants; smaller size reduces compound requirement. |
| Strain | CD-1 or C57BL/6J | CD-1 for initial screening; C57BL/6J for mechanistic studies and reduced variability. |
| Age | 8-12 weeks | Young adult animals with stable physiology and behavior. |
| Sex | Male | To avoid confounding effects of the estrous cycle in initial studies. |
| Housing | Group-housed (4-5 per cage) | Standard practice; single housing can be a stressor. |
| Environment | 12:12 light-dark cycle, 22 ± 2°C, 50 ± 10% humidity | Standardized conditions to minimize environmental variables. |
| Acclimation | Minimum of 7 days prior to experimentation | Allows for adaptation to the facility and reduces stress-induced variability. |
All animal procedures must be conducted in accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC).
PART 3: Drug Formulation and Administration
The hydrochloride salt of 2-(5-Chlorothiophen-2-YL)ethanamine is expected to be water-soluble.
Vehicle Selection and Formulation
-
Primary Vehicle: Sterile 0.9% saline or sterile water.
-
Alternative Vehicle (for poor solubility): 0.5% methylcellulose in sterile water.
Protocol for Formulation:
-
Determine the desired concentration of the test article based on the dosing regimen.
-
Weigh the appropriate amount of this compound.
-
In a sterile container, add the vehicle incrementally while vortexing or sonicating until the compound is fully dissolved.
-
Visually inspect the solution for any particulates. If present, filter through a 0.22 µm syringe filter.
-
Prepare fresh on the day of the experiment.
Route of Administration
-
Intraperitoneal (IP) Injection: Recommended for initial screening due to its rapid systemic absorption.
-
Oral Gavage (PO): Should be considered in later-stage studies to assess oral bioavailability.
PART 4: Behavioral Assays for Antidepressant-Like Activity
The following behavioral assays are widely accepted as predictive screens for potential antidepressant efficacy.[4][5][6]
Forced Swim Test (FST)
The FST is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture.[7][8] A reduction in the duration of immobility is indicative of an antidepressant-like effect.[9][10][11]
Apparatus:
-
Transparent Plexiglas cylinders (20 cm diameter, 40 cm height).
-
Water maintained at 23-25°C, filled to a depth of 15 cm.
Protocol:
-
Administer this compound, vehicle, or a positive control (e.g., fluoxetine 20 mg/kg) via IP injection 30-60 minutes prior to the test.
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is 6 minutes.[9] The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes, record the duration of immobility.[9] Immobility is defined as the cessation of struggling and remaining floating, with movements only necessary to keep the head above water.
-
At the end of the test, remove the mouse, dry it with a towel, and place it in a heated cage until fully dry before returning it to its home cage.[12]
Caption: Hypothesized mechanism of action.
PART 7: Data Interpretation and Future Directions
Table 2: Interpreting Behavioral Outcomes
| Assay | Outcome | Interpretation |
| Forced Swim Test | Decreased immobility time | Potential antidepressant-like effect |
| Tail Suspension Test | Decreased immobility time | Potential antidepressant-like effect |
| Elevated Plus Maze | Increased time in open arms | Potential anxiolytic-like effect |
A positive result in the FST and/or TST warrants further investigation into the compound's mechanism of action. Correlation of behavioral effects with brain exposure and transporter occupancy will provide strong evidence for a monoamine reuptake inhibition mechanism. Subsequent studies could explore chronic dosing regimens, models of chronic stress, and potential effects on other CNS targets.
References
- Cryan, J. F., & Slattery, D. A. (2007). Animal models of depression: an overview. Current protocols in neuroscience, Chapter 8, Unit 8.10.
- Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370.
- Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments: JoVE, (59), e3761.
- Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327–336.
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. Current Protocols in Pharmacology, Chapter 5, Unit 5.8.
- Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571–625.
- Liu, X., Li, Y., & Li, J. (2018). The tail suspension test: a simple and reliable method for screening antidepressant-like activity in mice. Journal of visualized experiments: JoVE, (133), 57077.
- Willner, P. (1997). Validity, reliability and utility of the chronic mild stress model of depression: a 10-year review and evaluation. Psychopharmacology, 134(4), 319–329.
- Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments: JoVE, (97), e52587.
- Bogdanova, O. V., Kan, V., & Toneatti, R. (2013). The forced swim test in mice: a practical guide to the method. Physiology & behavior, 118, 227–239.
- Unal, G., & Canbeyli, R. (2019). The "gold standard" for assessing depressive-like behavior in rodents: The forced swim test. Behavioural brain research, 372, 112048.
- Slattery, D. A., & Cryan, J. F. (2012). Using the tail suspension test to detect antidepressant activity in mice.
- de Kloet, E. R., & Derijk, R. (2004). Signaling pathways in brain involved in predisposition and pathogenesis of stress-related disease: genetic and early environmental aspects. Annals of the New York Academy of Sciences, 1032, 14–34.
- Dulawa, S. C., & Hen, R. (2005). Recent advances in animal models of chronic antidepressant effects: the novelty-suppressed feeding paradigm. Neuroscience & Biobehavioral Reviews, 29(4-5), 771–783.
- Krishnan, V., & Nestler, E. J. (2008). The molecular neurobiology of depression.
- Nestler, E. J., Hyman, S. E., & Malenka, R. C. (2009). Molecular neuropharmacology: a foundation for clinical neuroscience (2nd ed.). McGraw-Hill Medical.
- Hyman, S. E. (2005). Neurotransmitters. Current biology, 15(5), R154–R158.
- Millan, M. J. (2006). Multi-target strategies for the improved treatment of depressive states: conceptual basis and preclinical and clinical evidence. Neurotherapeutics, 3(1), 135–170.
- Blier, P., & de Montigny, C. (1994). Current advances and trends in the treatment of depression. Trends in pharmacological sciences, 15(7), 220–226.
- Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (4th ed.). Cambridge University Press.
- Iversen, L. L. (2006). Neurotransmitter transporters: fruitful targets for CNS drug discovery.
- Gether, U., Andersen, P. H., Larsson, O. M., & Schousboe, A. (2006). Neurotransmitter transporters: molecular function of important drug targets. Trends in pharmacological sciences, 27(7), 375–383.
- Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
- Belmaker, R. H., & Agam, G. (2008). Major depressive disorder. New England Journal of Medicine, 358(1), 55–68.
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ResearchGate. (n.d.). In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). New psychoactive substances of natural origin: A brief review. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Pharmacology and Toxicology of New Psychoactive Substances: Focus on Novel Synthetic Opioids. Retrieved from [Link]
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Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Retrieved from [Link]
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MDPI. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
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Chemazone. (n.d.). 2-(2-methyl-1,4-oxazepan-4-yl)ethanamine. Retrieved from [Link]
-
克拉玛尔试剂. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols for 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride
Introduction: Understanding the Compound
2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride is a substituted thiophene derivative that holds significant interest for researchers in drug discovery and materials science. Its structure, featuring a reactive chloro-substituted thiophene ring and a primary amine group, makes it a valuable building block in synthetic chemistry for creating more complex molecular architectures[1]. The presence of the thiophene moiety is often associated with enhanced biological activity, with ongoing research exploring its potential in antimicrobial and anticancer applications[1]. In medicinal chemistry, this and similar chlorinated compounds are integral to the development of new therapeutic agents[1][2][3].
These application notes provide a comprehensive guide to the safe handling, storage, and disposal of this compound, ensuring the safety of laboratory personnel and the integrity of experimental outcomes. The protocols outlined herein are grounded in established safety principles and data synthesized from authoritative sources.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While specific toxicological properties of this compound have not been exhaustively investigated, data from safety data sheets for structurally similar compounds indicate a clear hazard profile that must be respected[4].
2.1 GHS Hazard Classification
Based on available data for analogous compounds, this compound should be handled as a substance with the following GHS hazard classifications:
| Hazard Class | Category | Hazard Statement |
| Corrosive to Metals | 1 | H290: May be corrosive to metals.[4] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | 1 | H318: Causes serious eye damage. |
2.2 Primary Routes of Exposure and Symptoms
-
Inhalation: Inhalation of dust may cause severe irritation and burns to the respiratory tract.[4][5]
-
Skin Contact: Direct contact can cause severe skin burns and irritation.[4][6]
-
Eye Contact: Poses a significant risk of serious and potentially irreversible eye damage.[4]
-
Ingestion: Harmful if swallowed, and may cause severe burns to the mouth, throat, and stomach.[4]
Personal Protective Equipment (PPE): The First Line of Defense
The use of appropriate PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. A face shield provides an additional layer of protection against splashes.[4][7] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves immediately according to institutional guidelines.[7][8] |
| Body | A lab coat that is fully buttoned. | This prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in case of ventilation failure. | This minimizes the risk of inhaling dust particles.[5] |
Safe Handling and Experimental Workflow
Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents.
General Handling Precautions
-
Work in a designated area: All work with this compound should be conducted in a well-ventilated chemical fume hood.[7]
-
Avoid dust formation: Handle the solid material carefully to avoid generating dust.[8]
-
Use appropriate tools: Use spatulas and other equipment that will not generate static electricity.[9]
-
No eating or drinking: Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly: Always wash hands with soap and water after handling the compound, even if gloves were worn.[7][10]
Experimental Workflow Diagram
The following diagram illustrates the key decision points and safety protocols from receiving the compound to its final disposal.
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(5-chlorothiophen-2-yl)ethanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield and purity.
The primary synthetic route discussed involves the reduction of the nitrile intermediate, 2-(5-chlorothiophen-2-yl)acetonitrile. Most challenges in this synthesis arise during this critical reduction step.
Overall Synthesis Workflow
The following diagram illustrates the common two-step pathway from the nitrile precursor to the final hydrochloride salt.
Caption: Decision tree for troubleshooting yield issues.
Q3: I am using Lithium Aluminum Hydride (LiAlH₄), a common and potent reagent. Why might my yields be inconsistent or the reaction incomplete?
A3: While powerful, LiAlH₄ requires careful handling and specific conditions for success. [1]
-
Strictly Anhydrous Conditions: LiAlH₄ reacts violently and exothermically with water and other protic solvents (like alcohols). Ensure your glassware is oven-dried and your reaction solvent (typically THF or diethyl ether) is anhydrous. Any moisture will consume the reagent and reduce its effective concentration.
-
Reagent Quality: LiAlH₄ is sensitive to air and moisture and can degrade over time. Use a freshly opened bottle or a previously opened bottle that has been stored under an inert atmosphere (e.g., argon or nitrogen). A gray powder indicates decomposition; active LiAlH₄ should be a white to off-white powder.
-
Correct Stoichiometry: The reduction of a nitrile to a primary amine requires two equivalents of hydride. [2][3]The mechanism involves an initial hydride attack to form an imine anion, followed by a second hydride attack to form a dianion, which is then protonated during aqueous workup. [2][3]Using less than two full equivalents of hydride from LiAlH₄ will result in an incomplete reaction. It is common practice to use a slight excess (e.g., 1.5-2.0 equivalents of LiAlH₄, which provides 6-8 equivalents of hydride).
-
Proper Workup/Quenching: The workup is critical for both safety and yield. A slow, controlled quench at low temperature (e.g., 0 °C) is essential. A common method is the Fieser workup: for a reaction with 'X' g of LiAlH₄, add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, then stir until a granular white precipitate of aluminum salts forms, which can be easily filtered off.
Q4: My free amine product is isolated successfully, but I'm struggling to form a clean, crystalline hydrochloride salt. The final product is oily or sticky. What can I do?
A4: This is almost always a problem of residual water or solvent. The hydrochloride salts of amines are often hygroscopic, and any moisture will prevent crystallization.
-
Thoroughly Dry the Free Amine: After your aqueous workup and extraction of the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer meticulously. Use a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter it, and remove the solvent under reduced pressure. For best results, place the resulting free amine oil on a high-vacuum line for several hours to remove trace water and solvent.
-
Use Anhydrous HCl: Do not use aqueous HCl. The best method is to dissolve your dry free amine in a non-polar, anhydrous solvent (like diethyl ether, cyclopentyl methyl ether, or a mixture of isopropanol and hexane) and then add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise with stirring. Gaseous HCl can also be bubbled through the solution.
-
Precipitation and Isolation: The hydrochloride salt should precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities and then dry the final product under vacuum.
Comparison of Reduction Methods
| Method | Reagents & Conditions | Pros | Cons | Selectivity |
| Lithium Aluminum Hydride | LiAlH₄ in anhydrous THF or Et₂O, followed by aqueous workup. [1][4] | High reactivity, reduces most functional groups. | Highly reactive with water/air, requires strict anhydrous conditions, exothermic quenching. [2] | Good, but side reactions possible if not controlled. |
| Catalytic Hydrogenation | Raney® Nickel, H₂ gas (balloon or Parr shaker), often in alcoholic solvent with NH₃. [5] | Economical, scalable, "greener" than hydrides. [6] | Potential for secondary/tertiary amine formation, requires specialized hydrogenation equipment, catalyst can be pyrophoric. [6][5] | Moderate; requires additives like NH₃ for high selectivity. [5] |
| Raney Ni / Borohydride | Raney® Nickel, KBH₄, in dry ethanol at room temperature. [7][8] | Mild conditions, high selectivity for primary amines, simple procedure, avoids high-pressure H₂. [7] | Requires an excess of KBH₄, catalyst needs proper preparation. [8] | Excellent; reported to give only traces of secondary/tertiary amines. [7] |
Frequently Asked Questions (FAQs)
-
Q: Why is the hydrochloride salt form of the amine typically synthesized?
-
A: The free amine is often an oil that is susceptible to air oxidation (forming colored impurities) and reaction with atmospheric CO₂. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store long-term. Its improved solubility in aqueous media is also beneficial for many downstream applications.
-
-
Q: What is the key intermediate for this synthesis?
-
A: The crucial starting material for the reduction step is 2-(5-chlorothiophen-2-yl)acetonitrile. [9]The purity of this nitrile is paramount for achieving a high-purity final product.
-
-
Q: What analytical methods are recommended for monitoring this reaction?
-
A: For reaction monitoring, Thin-Layer Chromatography (TLC) is a quick and effective tool to observe the consumption of the starting nitrile. For detailed analysis of the crude and final product, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying the desired product and any side products (like secondary amines). Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the structure of the final product and assessing its purity.
-
Experimental Protocols
Protocol 1: Reduction of 2-(5-chlorothiophen-2-yl)acetonitrile using Raney® Nickel and KBH₄[7][8]
This protocol is adapted from a general procedure for nitrile reduction and offers high selectivity for the primary amine.
-
Catalyst Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add Raney® Nickel (moist weight ~0.65 g, ~10 mmol) and 25 mL of dry ethanol.
-
Reagent Addition: To this suspension, add potassium borohydride (KBH₄) (2.16 g, 40 mmol).
-
Substrate Addition: While stirring, add a solution of 2-(5-chlorothiophen-2-yl)acetonitrile (1.72 g, 10 mmol) in 5 mL of dry ethanol.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 15:1 CH₂Cl₂:MeOH mobile phase) until the starting nitrile spot has disappeared (typically 1-2 hours).
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with ethanol.
-
Isolation of Free Amine: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-(5-chlorothiophen-2-yl)ethanamine as an oil.
-
Salt Formation: Dissolve the crude amine oil in 20 mL of anhydrous diethyl ether. Slowly add 2M HCl in diethyl ether dropwise with stirring until precipitation ceases. Cool the flask in an ice bath for 30 minutes.
-
Final Product: Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford this compound.
References
- Vertex AI Search. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKAT USA, Inc.
- JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction.
- Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
- Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Wikipedia. (n.d.). Nitrile reduction.
- Winthrop Chemical Company, Inc. (n.d.). Hydrogenation of Basic Nitriles with Raney Nickel.
- PubChemLite. (n.d.). 2-(5-chlorothiophen-2-yl)acetonitrile (C6H4ClNS).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. PubChemLite - 2-(5-chlorothiophen-2-yl)acetonitrile (C6H4ClNS) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Troubleshooting Solubility Issues with 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful and reproducible experiments.
Core Concept: The Chemistry of Amine Salt Solubility
At its core, this compound is an amine salt. Its solubility is fundamentally governed by the pH of the solvent. The compound exists in two states: a protonated, cationic form (R-NH3+) and a neutral, free-base form (R-NH2).
-
Protonated Form (R-NH3⁺): This is the hydrochloride salt. It is ionic and generally exhibits high solubility in aqueous solutions.[1][2]
-
Free Base Form (R-NH2): This is the neutral, deprotonated form. Due to the relatively nonpolar chlorothiophene ring, this form is significantly less soluble in water and is prone to precipitation.
The equilibrium between these two forms is dictated by the solution's pH and the compound's pKa (the pH at which 50% of the compound is in the protonated form and 50% is in the free base form). The relationship is described by the Henderson-Hasselbalch equation.[3][4][5] While the exact pKa for this specific molecule is not published, primary alkylamines typically have a pKa in the range of 9-10. This means that at acidic pH, the soluble protonated form dominates. As the pH rises towards and past the pKa, the equilibrium shifts towards the insoluble free base.
Diagram: pH-Dependent Solubility Equilibrium
Caption: A step-by-step decision tree for troubleshooting solubility.
References
-
Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601–2609. [Link]
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
-
Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
Modrzyński, J. J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(8), 955-963. [Link]
-
Aberg, E., et al. (2017). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal, 112(9), 1836-1839. [Link]
-
Hudson, A. G., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 10(7), 1028-1033. [Link]
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]
-
Anonymous. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. DocPlayer. [Link]
-
ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF. ResearchGate. [Link]
-
Hodgson, T. (2021). How can I prepare a stock solution from a substance of unknown concentration. Quora. [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. Reddit. [Link]
-
The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube. [Link]
-
Chemistry LibreTexts. (2020). Amines as Bases. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Amine. Wikipedia. [Link]
-
Interchim. (n.d.). Buffering agents and Buffers. Interchim. [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Quora. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta. [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?. ResearchGate. [Link]
-
Dolan, J. W. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America. [Link]
-
Kelaman. (n.d.). This compound. Kelaman. [Link]
-
ResearchGate. (2008). Amazing Stability of Phosphate-Quaternary Amine Interactions. ResearchGate. [Link]
-
Papac, D. I., et al. (2008). Amazing Stability of Phosphate-Quaternary Amine Interactions. Journal of the American Society for Mass Spectrometry, 19(10), 1435-1444. [Link]
-
UNPChemicals. (n.d.). What are Amine Phosphate Salts?. UNPChemicals. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. microbenotes.com [microbenotes.com]
stability of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride in aqueous solution
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride. Its purpose is to address common questions and troubleshooting scenarios related to the stability of this compound in aqueous solutions, ensuring the integrity and reproducibility of your experiments.
While specific stability data for this exact molecule is not extensively published, this document is built upon established principles of medicinal chemistry, data from structurally analogous compounds (such as phenylethylamines and thiophene derivatives), and standard pharmaceutical stability testing guidelines.[1][2][3]
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and storage of aqueous solutions of this compound.
Q1: How should I prepare and store a stock solution of this compound?
A1: As an amine hydrochloride salt, the compound is expected to be soluble in water.[4] For maximum stability, prepare stock solutions in a purified, sterile aqueous solvent (e.g., Milli-Q water or PBS) at a concentration appropriate for your experiments, typically starting at 1 mg/mL.[5] Store solutions in tightly sealed, light-protected containers.[6] For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquot the stock solution into single-use vials and store frozen at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: What are the primary factors that can cause this compound to degrade in an aqueous solution?
A2: The primary factors influencing the stability of this compound are pH, temperature, light, and oxidation.[1][5]
-
Hydrolysis: The molecule contains an amine group, but as a hydrochloride salt, it is relatively stable against simple hydrolysis. However, extreme pH conditions (highly acidic or basic) can promote degradation.[5][7]
-
Oxidation: The thiophene ring, being an electron-rich sulfide, is susceptible to oxidation.[8] This can be accelerated by exposure to air (oxygen), trace metal ions, or oxidizing agents.
-
Photodegradation: Chlorinated aromatic compounds and thiophene derivatives can be sensitive to light, particularly UV radiation.[9][10] Exposure can lead to dehalogenation or degradation of the thiophene ring.
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.[8]
Q3: What is the expected shelf-life of a prepared aqueous solution?
A3: The precise shelf-life is application-dependent and should be empirically determined. As a general guideline, a properly prepared and stored frozen stock solution may be stable for several months. Once thawed and stored at 2-8°C, it is best practice to use the solution within a few days to a week to minimize the risk of degradation and ensure experimental consistency. For critical applications, stability should be verified if the solution is stored for an extended period.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My solution has become cloudy or shows signs of precipitation after thawing or storage.
-
Potential Cause 1: Low Solubility at Storage Temperature. The compound's solubility may decrease significantly at lower temperatures (e.g., 4°C), causing it to fall out of solution.
-
Solution: Before use, allow the vial to equilibrate to room temperature. Gently vortex or sonicate the solution to redissolve the compound completely. Ensure it is fully dissolved before adding to your experimental system.
-
-
Potential Cause 2: Formation of an Insoluble Degradation Product. Degradation can lead to the formation of less soluble byproducts.
-
Solution: This indicates significant instability. The solution should be discarded. Prepare a fresh stock solution and re-evaluate your storage conditions (e.g., use a lower temperature, protect from light, degas the solvent).
-
-
Potential Cause 3: pH Shift. If using a buffer like PBS, CO2 from the air can dissolve and lower the pH, potentially affecting solubility.
-
Solution: Ensure containers are tightly sealed.[6] For pH-sensitive experiments, consider preparing the solution in a freshly made buffer and use it promptly.
-
Problem: I am observing new, unexpected peaks in my HPLC or LC-MS analysis.
-
Potential Cause: Chemical Degradation. The appearance of new peaks is a classic sign of degradation. Forced degradation studies show that common pathways include hydrolysis, oxidation, and photolysis.[11][12]
-
Solution: To identify the cause, conduct a forced degradation study (see Protocol 2). This involves intentionally stressing the compound under various conditions (acid, base, peroxide, heat, light) to generate potential degradants.[5][13] This helps in establishing the degradation profile and developing a stability-indicating analytical method.[1][12] Common analytical techniques for this include HPLC, LC-MS, and NMR spectroscopy.[14]
-
Problem: The biological or chemical activity of my compound has decreased over time.
-
Potential Cause: Loss of Active Compound. The observed activity is directly related to the concentration of the intact parent compound. If the compound degrades, its effective concentration decreases, leading to reduced activity.
-
Solution: This is a critical stability issue. First, confirm the concentration and purity of the current solution using a validated analytical method like HPLC.[14] If degradation is confirmed, the solution must be discarded. Review and improve your solution preparation and storage protocols. Always use freshly prepared or properly stored, quality-controlled solutions for critical experiments. It is advisable to run a stability study under your specific experimental conditions (e.g., in cell culture media at 37°C) to understand its viability over the course of an assay.
-
Experimental Protocols & Data
Data Summary Tables
Table 1: Recommended Storage Conditions for Aqueous Solutions
| Storage Duration | Temperature | Container | Precautions |
| Short-Term (≤ 2 weeks) | 2-8°C | Amber glass or opaque polypropylene vial | Tightly sealed, protected from light. |
| Long-Term (1-6 months) | -20°C to -80°C | Amber glass or opaque polypropylene vial | Aliquot to avoid freeze-thaw cycles. |
Table 2: Key Factors Influencing Aqueous Stability
| Factor | Stress Condition | Potential Outcome | Mitigation Strategy |
| pH | pH < 4 or pH > 8 | Acid/base-catalyzed hydrolysis of the amine or degradation of the thiophene ring.[5] | Maintain pH between 5-7.5 using a suitable buffer. |
| Oxidation | Exposure to O₂, metal ions | Oxidation of the thiophene sulfur.[8] | Use deoxygenated solvent; add a chelator (e.g., EDTA) if metal contamination is suspected. |
| Light | UV or broad-spectrum light | Photodegradation, potential dehalogenation.[5] | Store in amber vials; cover with aluminum foil during experiments if possible. |
| Temperature | > 25°C (Room Temp) | Accelerated rate of all degradation pathways.[8] | Store at recommended cool temperatures; minimize time at ambient/elevated temperatures. |
Protocol 1: Preparation of a Standard Aqueous Stock Solution
-
Preparation: Allow the solid this compound powder to equilibrate to room temperature before opening the container.
-
Weighing: Weigh the desired amount of powder in a clean, calibrated weighing vessel.
-
Dissolution: Add the powder to a sterile, amber volumetric flask. Add approximately 80% of the final volume of your desired aqueous solvent (e.g., sterile 1X PBS, pH 7.4).
-
Mixing: Mix by vortexing or gentle sonication in a water bath until the solid is completely dissolved. Avoid excessive heating.
-
Final Volume: Add the solvent to the final target volume and mix thoroughly to ensure homogeneity.
-
Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Aliquot the solution into single-use, light-protected vials and store immediately at the appropriate temperature (see Table 1).
Protocol 2: General Forced Degradation Study
This protocol helps identify potential degradation pathways and is crucial for developing stability-indicating methods.[11][12]
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in water or a 50:50 water:acetonitrile mix.
-
Stress Conditions: Dispense the solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal: Heat at 60°C.
-
Photolytic: Expose to a photostability chamber (ICH Q1B conditions).
-
Control: Keep one sample at 2-8°C, protected from light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours). The goal is to achieve 5-20% degradation.[5] If degradation is too rapid, reduce the stressor concentration or time.
-
Neutralization: After incubation, neutralize the acidic and basic samples to approximately pH 7.
-
Analysis: Analyze all samples, including the control, by a suitable analytical method, typically reverse-phase HPLC with UV and/or MS detection.[1][14]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks (degradants) and the loss of the parent peak area. This data is foundational for method validation and predicting long-term stability.[11]
Visualized Workflows and Pathways
Workflow for Assessing Aqueous Solution Stability
This diagram outlines the logical flow for preparing a solution and assessing its stability before use in critical experiments.
Caption: Workflow for solution preparation and stability validation.
Potential Degradation Pathways
This diagram illustrates the hypothetical degradation pathways for this compound based on its chemical structure and general principles.
Sources
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. csuohio.edu [csuohio.edu]
- 7. researchgate.net [researchgate.net]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting In Vivo Experiments with 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
Welcome to the technical support resource for researchers utilizing 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride in in vivo studies. This guide is designed to provide practical, experience-driven solutions to common challenges encountered during preclinical research. Our approach is rooted in explaining the causality behind experimental phenomena to empower you to make informed decisions.
This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides covering formulation, administration, and data interpretation.
Section 1: Formulation and Solubility Challenges
The physicochemical properties of this compound—a hydrochloride salt form of a molecule containing a lipophilic chlorothiophene moiety—present unique formulation challenges. Achieving a stable, homogenous, and bioavailable formulation is the critical first step for any successful in vivo experiment.
Question: My compound is not fully dissolving in standard aqueous vehicles like saline or PBS. What is causing this, and what are my next steps?
Answer: This is a common issue stemming from the compound's dual nature. While the hydrochloride salt form is intended to enhance aqueous solubility, the 5-chlorothiophen group is inherently lipophilic and can limit complete dissolution, especially at higher concentrations.[1] The low solubility can pose a significant challenge to absorption and lead to low systemic bioavailability.[2]
Troubleshooting Workflow:
-
Confirm Compound Identity and Purity: Before troubleshooting the formulation, ensure the identity and purity of your compound via analytical methods like NMR or LC-MS. Impurities can significantly impact solubility.
-
Systematic Solubility Assessment: Determine the compound's solubility limit in various vehicles. This data is crucial for selecting the right formulation strategy.
Protocol: Basic Solubility Assessment
-
Prepare a series of potential vehicles (e.g., Saline, 5% Dextrose in Water (D5W), PBS pH 7.4, Water with 5% DMSO, Water with 10% Solutol HS-15).
-
Add a pre-weighed excess of the compound to a fixed volume (e.g., 1 mL) of each vehicle in separate vials.
-
Agitate the vials at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
The resulting concentration is the saturation solubility in that vehicle.
-
-
Vehicle Optimization Based on Solubility Data: Based on your findings, select an appropriate formulation strategy. The goal is to create a formulation that is safe, well-tolerated, and maintains the compound in solution in vivo.[3]
Caption: Decision tree for selecting a suitable in vivo vehicle.
Question: My formulation appears clear initially but forms a precipitate after a few hours or upon refrigeration. How can I prevent this?
Answer: This indicates that you have created a supersaturated, thermodynamically unstable solution. This is common with co-solvent systems where the compound is kinetically trapped in solution but will eventually crash out.[4]
Causality & Solutions:
-
pH Shift: The solubility of amine hydrochlorides can be highly pH-dependent. Ensure your final formulation's pH is maintained in a range where the compound is ionized and soluble. Buffering the solution (e.g., with a citrate or phosphate buffer) can help, but you must verify the buffer's compatibility and tolerability for the chosen administration route.[3]
-
Temperature Effects: Solubility often decreases at lower temperatures. If you need to store the formulation, conduct stability tests at the intended storage temperature (e.g., 4°C). Avoid preparing large batches that require long-term storage unless stability has been thoroughly validated.
-
Excipient Choice: For persistent stability issues, incorporating solubilizing excipients can be highly effective.
-
Surfactants: Non-ionic surfactants like Tween 80 or Solutol HS-15 can form micelles that encapsulate the drug, enhancing stability.[2]
-
Cyclodextrins: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) can form inclusion complexes with the lipophilic part of your molecule, significantly improving aqueous solubility and stability.
-
Data Presentation: Common Vehicles for Preclinical Studies
| Vehicle | Composition | Primary Route(s) | Key Considerations |
| Normal Saline | 0.9% NaCl in Water | IV, IP, SC, PO | Isotonic and generally well-tolerated. The first choice for water-soluble compounds.[5] |
| Phosphate-Buffered Saline (PBS) | Saline buffered to a physiological pH (≈7.4) | IV, IP, SC | Maintains pH, which can be critical for the stability of pH-sensitive compounds. |
| Aqueous + Co-solvent | e.g., Saline + 5-10% DMSO or 20% PEG400 | IP, PO (IV caution) | Increases solubility for lipophilic compounds. Must include a vehicle-only control group , as co-solvents can have their own biological effects or cause irritation.[6][7] High concentrations of DMSO are not suitable for IV. |
| Aqueous + Surfactant | e.g., Saline + 5-10% Tween 80 or Kolliphor® EL | IV, IP, PO | Enhances solubility and stability via micelle formation. Can cause hypersensitivity reactions (especially Kolliphor® EL); requires careful dose and concentration management.[2] |
| Cyclodextrin Solution | 10-40% HP-β-CD in Water/Saline | IV, IP, SC, PO | Excellent for increasing solubility of poorly soluble compounds by forming inclusion complexes. Generally considered safe, but high concentrations can have renal effects. |
| Oil-Based | Corn oil, Sesame oil | PO, SC, IM | Used for highly lipophilic, water-insoluble compounds. Not suitable for IV administration.[5] |
Section 2: Administration and Dosing Accuracy
Procedural consistency is paramount for reducing data variability and ensuring animal welfare. The choice of administration route (e.g., oral gavage, intravenous) introduces specific potential pitfalls.
Question: I am using oral gavage (PO), but I'm seeing high variability and occasional animal mortality. What could be going wrong?
Answer: Oral gavage, while common, is a technically demanding procedure. Complications often arise from improper technique, leading to esophageal trauma, accidental tracheal administration, or significant stress, all of which can confound results or lead to mortality.[8][9]
Troubleshooting Checklist & Best Practices:
-
Correct Gavage Needle Size: The needle must be the correct length and gauge for the animal's size. A needle that is too long can perforate the esophagus or stomach, while one that is too short can lead to reflux into the pharynx and aspiration.[10]
-
Verification: Measure the needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without going too far.[10]
-
-
Animal Restraint: Proper restraint is critical to prevent movement and injury. The animal should be held firmly but without constricting its breathing. The head and neck should be extended in a straight line to facilitate smooth passage of the needle.[11]
-
Needle Passage: The gavage needle should be passed gently along the side of the mouth, advancing down the esophagus. If you feel any resistance, stop immediately. Resistance often indicates the needle is entering the trachea.[11]
-
Dosing Volume and Speed: Administer the compound slowly to prevent reflux.[10] The maximum volume should not exceed 1% of the animal's body weight (e.g., 0.2 mL for a 20g mouse).[10]
-
Confirm Competency: Ensure all personnel performing gavage are properly trained and their technique has been validated. Studies show that repeated gavage by skilled personnel does not induce chronic stress, but improper technique can.[12]
Caption: Critical steps and potential error points in the oral gavage procedure.
Question: My intravenous (IV) tail vein injections are difficult, and I suspect some doses are being administered perivascularly. How can I improve my success rate?
Answer: IV tail vein injection in mice is a challenging technique that requires practice. Perivascular or subcutaneous administration of the dose instead of intravenous will drastically alter the pharmacokinetic profile and lead to erroneous results.
Tips for Improving IV Injection Technique:
-
Vasodilation is Key: Warming the mouse's tail is the most effective way to dilate the lateral tail veins, making them easier to visualize and access. This can be done with a heat lamp or by immersing the tail in warm water (30-35°C) for a few minutes.[13][14]
-
Proper Restraint: Use an appropriate restraint device that allows comfortable and secure positioning of the animal while providing good access to the tail.[14]
-
Needle and Syringe: Use a small gauge needle (e.g., 28-30G) to minimize vein trauma. Ensure there are no air bubbles in the syringe.[15]
-
Technique:
-
Clean the tail with 70% alcohol. This helps to sterilize the site and can make the veins more visible.[15]
-
Insert the needle at a very shallow angle (10-20 degrees) with the bevel facing up.[13]
-
Advance the needle slowly into the vein (about 2-3 mm). You may see a small "flash" of blood in the needle hub if you are successful, though this is not always apparent.[16]
-
Inject a very small volume (a "test dose") to confirm placement. If you are in the vein, you will feel no resistance, and the vein should blanch (turn pale) as the blood is displaced.[17] If you see a subcutaneous bleb (a small bubble under the skin) form, you are not in the vein. Stop, withdraw the needle, and attempt again at a more proximal site.[17]
-
Section 3: Interpreting Inconsistent Results & Unexpected Toxicity
High variability or unexpected adverse events can invalidate a study. A systematic approach is needed to identify the root cause.
Question: I'm observing high inter-animal variability in my efficacy or PK results, even within the same treatment group. What are the likely causes?
Answer: High variability is a red flag that points to uncontrolled factors in your experimental design or execution. The goal is to minimize all sources of variation other than the experimental treatment itself.
Troubleshooting Workflow for High Variability:
Caption: A systematic workflow for troubleshooting high data variability.
-
Ancillary Variables: Do not discard data on animal age, body weight, food/water consumption, or clinical observations. Analyzing these "ancillary variables" can help identify outliers or explain differences between groups.[18][19][20][21] For instance, an animal that lost significant weight might have a different metabolic profile, affecting the drug's PK/PD.
-
Randomization and Blinding: Ensure that animals were truly randomized to treatment groups and that personnel involved in data collection were blinded to the treatment to prevent unconscious bias.
-
Formulation Inhomogeneity: If your compound is in a suspension, it must be thoroughly vortexed before drawing up each dose to prevent animals from receiving different concentrations.
Question: My study animals are showing signs of toxicity (e.g., hepatotoxicity, weight loss) that were not anticipated. What could be the cause?
Answer: Unforeseen toxicity can arise from the compound itself, its metabolites, or the vehicle.
-
Metabolic Bioactivation: The thiophene ring in your compound is a known "structural alert." It can be metabolized by cytochrome P450 enzymes in the liver to form highly reactive electrophilic metabolites, such as thiophene S-oxides or epoxides.[22][23][24] These reactive metabolites can bind to cellular proteins, leading to cytotoxicity and immune responses, which could manifest as hepatotoxicity.[24]
-
Vehicle Toxicity: As mentioned previously, some vehicles, especially co-solvents like DMSO or surfactants like Tween 80, can cause toxicity when used at high concentrations or for chronic dosing.[6] Always run a parallel control group that receives only the vehicle to differentiate vehicle effects from compound effects.[3]
-
Dose Miscalculation: Double-check all calculations, including conversions from the hydrochloride salt to the free base form, to ensure you are administering the intended dose.
References
-
Shaji, J., & Lodha, S. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). [Link]
-
ResearchGate. (2019). Does anyone have any tip about i.v. injection in adult mice?. [Link]
-
de Alvarenga, P. G., et al. (2020). Role of Ancillary Variables in the Design, Analysis, and Interpretation of Animal Experiments. [Link]
-
Festing, M. F. W. (1998). Role of Ancillary Variables in the Design, Analysis, and Interpretation of Animal Experiments. ILAR Journal, 39(4), 213–221. [Link]
-
Ansari, F., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]
-
University of Queensland. (2022). Intravenous (IV) Tail Vein Injection in Mice and Rats. [Link]
-
Merisko-Liversidge, E., & Liversidge, G. G. (2011). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. [Link]
-
Festing, M. F. W. (1998). Role of Ancillary Variables in the Design, Analysis, and Interpretation of Animal Experiments. ILAR Journal, Oxford Academic. [Link]
-
Festing, M. F. W. (1998). Role of Ancillary Variables in the Design, Analysis, and Interpretation of Animal Experiments. PubMed. [Link]
-
Procedures with Care. (2020). Intravenous Injection in the Mouse. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
San Diego State University. Oral Gavage - Rodent. [Link]
-
University of British Columbia. (2021). Intravenous Tail Vein Injections in the Adult Mouse SOP. [Link]
-
Queen's University. Rodent Tail Vein Injections in Mice. [Link]
-
ZT, P., et al. (2018). Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized. National Institutes of Health (NIH). [Link]
-
AG, C., et al. (2011). Oral Gavage in Rats: Animal Welfare Evaluation. National Institutes of Health (NIH). [Link]
-
Grime, J. S., & Coughtrie, M. W. H. (2017). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
-
K, S., et al. (2016). Confounding Effects of Gavage in Mice: Impaired Respiratory Structure and Function. American Journal of Respiratory Cell and Molecular Biology. [Link]
-
Instech Labs. (2014). Mouse Oral Gavage Training. YouTube. [Link]
-
Percie du Sert, N., et al. (2020). Reporting animal research: Explanation and elaboration for the ARRIVE guidelines 2.0. PLOS Biology. [Link]
-
ResearchGate. (2023). Structures of important thiophene-based drugs. [Link]
-
Valenti, M., et al. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. [Link]
-
Grime, J. S., & Coughtrie, M. W. H. (2017). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]
-
de Carvalho, A. C. D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]
-
de Carvalho, A. C. D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]
-
ResearchGate. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. [Link]
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Technical Support Center: Purification of 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride
Welcome to the dedicated technical support guide for the purification of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we move beyond simple protocols to address the nuanced challenges encountered during purification, providing troubleshooting frameworks and expert insights to ensure you achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, properties, and purification strategy for this compound.
Q1: What are the most likely impurities I will encounter in my crude sample?
Potential impurities largely depend on the synthetic route employed. However, common impurities often include unreacted starting materials, residual solvents, and byproducts from side reactions. For instance, if the synthesis involves the reduction of a corresponding nitrile, incomplete reduction can leave nitrile intermediates. Similarly, reagents used in the synthesis, such as catalysts or chlorinating agents, may also be present in trace amounts.[1] A thorough understanding of your specific synthetic pathway is the first step in identifying potential impurities.
Q2: How stable is this compound and what are the optimal storage conditions?
As a hydrochloride salt, the compound exhibits significantly greater stability than its freebase form. Amine hydrochlorides are generally stable crystalline solids under recommended storage conditions.[2] For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture to prevent hydrolysis and degradation.[3]
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A multi-faceted approach is best for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for quantifying the main compound and detecting non-volatile impurities.[4]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is crucial for confirming the structural integrity of the compound and identifying any structurally related impurities.[4]
-
Mass Spectrometry (MS): LC-MS can be invaluable for identifying the molecular weights of unknown impurity peaks detected in HPLC, providing clues to their structure.[5][6]
Q4: My compound is an oil and won't crystallize. What should I do?
This is a common issue, often caused by the presence of impurities that act as a melting point depressant or residual solvent. First, ensure all volatile solvents have been thoroughly removed under high vacuum. If it remains an oil, consider converting the freebase to its hydrochloride salt in a suitable solvent like isopropanol or ethanol by adding concentrated HCl, then stripping the solvent.[7] Trituration of the resulting residue with a non-solvent like cold acetone or diethyl ether can often induce precipitation of the solid hydrochloride salt.[7]
Troubleshooting Guide for Purification
This guide provides a problem-solving framework for common issues encountered during the purification of this compound, with a focus on recrystallization.
Problem 1: Low or No Crystal Formation After Cooling
-
Possible Causes:
-
Excess Solvent: Too much solvent was used, and the solution is not supersaturated upon cooling.
-
Inappropriate Solvent System: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Lack of Nucleation Sites: Spontaneous crystallization is kinetically slow.
-
-
Recommended Solutions:
-
Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent and re-cool.
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the solution's surface to create microscopic nucleation sites.
-
-
Add an Anti-Solvent: If using a single solvent, slowly add a miscible "anti-solvent" (one in which the compound is insoluble) to the solution until turbidity persists, then warm slightly until clear and re-cool.[8]
-
Problem 2: Product "Oils Out" Instead of Crystallizing
-
Possible Causes:
-
High Impurity Level: Significant impurities can lower the melting point of the mixture, causing it to separate as a liquid phase.
-
Solution Cooled Too Rapidly: Rapid cooling can lead to a supersaturated state where the compound separates as a liquid before it has time to form an ordered crystal lattice.
-
-
Recommended Solutions:
-
Re-dissolve and Cool Slowly: Re-heat the solution until the oil dissolves completely. Allow the flask to cool slowly to room temperature, and then transfer to an ice bath.
-
Dilute the Solution: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then cool slowly.
-
Change Solvents: The current solvent may be unsuitable. Perform a new solvent screen to find a better system.[9]
-
Problem 3: Persistent Color in Purified Crystals
-
Possible Causes:
-
Colored Impurities: The crude material contains highly conjugated, colored impurities that co-crystallize with the product.
-
-
Recommended Solutions:
-
Activated Charcoal Treatment: After dissolving the crude compound in the hot recrystallization solvent, add a very small amount (typically 1-2% by weight) of activated charcoal.[8] Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration using fluted filter paper to remove the charcoal before allowing the solution to cool and crystallize.[8] Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing the overall yield.
-
Experimental Protocols
Protocol 1: Recrystallization Solvent Screening
Objective: To identify an optimal solvent or solvent system for purification. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures.[9]
Methodology:
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., isopropanol, ethanol, acetonitrile, water, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid just dissolves.[8] Record the volume of solvent used.
-
Allow the clear solution to cool to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will provide a high yield of well-formed crystals.
| Trial No. | Solvent(s) & Ratio | Solubility (Hot) | Solubility (Cold) | Crystal Appearance |
| 1 | Isopropanol | Soluble | Sparingly Soluble | Fine Needles |
| 2 | Ethanol/Water (9:1) | Soluble | Insoluble | Prisms |
| 3 | Acetonitrile | Soluble | Soluble | Poor Recovery |
| 4 | Ethyl Acetate | Insoluble | Insoluble | Unsuitable |
| 5 | Water | Soluble | Soluble | Unsuitable |
| This table is for illustrative purposes. Actual results must be determined experimentally. |
Protocol 2: Bulk Recrystallization
Objective: To purify the crude this compound on a larger scale using the optimal solvent system identified in Protocol 1.
Methodology:
-
Place the crude compound into an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound. Use a hot plate with stirring and a condenser if necessary to prevent solvent loss.[9]
-
If colored impurities are present and charcoal treatment is required, perform it at this stage as described in the troubleshooting guide.
-
Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Collect the crystals via vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Determine the final yield and assess purity using appropriate analytical methods.
Protocol 3: Purity Assessment by HPLC
Objective: To quantify the purity of the recrystallized material and detect any remaining impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like the target analyte.[4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A buffered aqueous-organic mobile phase is standard for the analysis of amine salts in reverse-phase chromatography.[5] A gradient elution may be required for complex samples. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate that provides good separation efficiency and reasonable run times.[4] |
| Detection | UV at an appropriate wavelength (e.g., 210 nm or λmax of the thiophene chromophore) | The thiophene ring provides a strong UV chromophore, allowing for sensitive detection.[4] |
| Column Temp. | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity, leading to better resolution. |
| Injection Vol. | 10 µL | A standard injection volume for analytical HPLC.[4] |
Visualization of Workflows
The following diagrams illustrate the decision-making process for purification and troubleshooting.
Caption: General workflow for recrystallization and purity analysis.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(5-Chloro-2-benzothiazolylthio)-N-hydroxy-ethanimidamide. Retrieved from [Link]
- Google Patents. (n.d.). CN108003036B - Preparation method of 2-chloroethylamine hydrochloride.
-
Dousa, M., et al. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. ResearchGate. Retrieved from [Link]
-
Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. Retrieved from [Link]
-
Dousa, M., et al. (2015). HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
Al-Ghorbani, M., et al. (2022). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Retrieved from [Link]
-
John, S., et al. (2022). A review on identification, synthesis and characterization of impurities in API’s. World Journal of Pharmaceutical Research, 11(9), 622-634. Retrieved from [Link]
- Google Patents. (n.d.). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.
-
Sciencemadness Discussion Board. (2006). 2,5-DMPEA: hcl formation and preservation. Retrieved from [Link]
Sources
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- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - 2,5-DMPEA: hcl formation and preservation - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
minimizing off-target effects of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
Technical Support Center: 2-(5-Chlorothiophen-2-YL)ethanamine HCl
A Guide to Minimizing Off-Target Effects for Researchers
Introduction: A Proactive Approach to Off-Target Effects
2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride is a thiophene-based ethanamine derivative. While specific public data on this compound is limited, its structure strongly suggests activity as a modulator of monoamine transporters, such as the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. For this class of compounds, achieving high target specificity is paramount for generating clean, interpretable experimental data and ensuring a viable safety profile for any potential therapeutic development.
Off-target interactions are a primary cause of unexpected experimental outcomes, toxicity, and costly late-stage drug discovery failures.[1] This guide serves as a technical support resource for researchers, providing a logical framework for identifying, understanding, and mitigating potential off-target effects of 2-(5-Chlorothiophen-2-YL)ethanamine HCl and related compounds. Our approach is based on established principles of safety pharmacology and troubleshooting methodologies proven in the field.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during early-stage research with novel compounds. The format is designed to help you diagnose problems and make informed decisions.
Q1: My in vitro or in vivo results are inconsistent or don't align with my hypothesis. Could off-target effects be the cause?
A: Absolutely. Inconsistent or unexpected results are often the first sign of a complex pharmacological profile.[2][3] Before repeating the experiment, consider the following:
-
Was the effect dose-dependent? Off-target effects often manifest at higher concentrations as the compound begins to interact with lower-affinity sites. If you see a clear dose-response for your expected target but unusual effects at higher doses, this points to promiscuity.
-
Does the phenotype match the target? For a presumed SERT inhibitor, for example, are you observing effects more consistent with dopamine agonism (e.g., unexpected locomotor activity)? This suggests significant activity at DAT or dopamine receptors.
-
Have you run proper controls? A positive control (a well-characterized compound with a similar mechanism) and a negative control (vehicle) are essential to confirm your assay is performing as expected.[2][4] If the controls work but your test compound gives strange results, the compound's pharmacology is the likely culprit.
Unexpected results are not failures; they are data. A systematic investigation, as outlined below, is the correct next step.
Q2: What are the most critical off-target liabilities I should screen for first with a thiophene-based ethanamine?
A: For any CNS-active compound, especially those interacting with monoamine systems, the Tier 1 safety assessment should prioritize two areas:
-
Selectivity Against Related Primary Targets: The most immediate "off-targets" are the other monoamine transporters. It is critical to quantify the binding affinity (Kᵢ) or functional inhibition (IC₅₀) for SERT, DAT, and NET to understand the compound's selectivity profile. A compound thought to be a selective SERT inhibitor that also potently blocks DAT will produce confounded results.[5][6][7]
-
Cardiotoxicity via hERG Channel Inhibition: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes) and a leading reason for drug candidate attrition.[8][9][10] Early assessment of hERG liability is an industry-standard safety measure and is essential to de-risk any new chemical entity.[11][12] High lipophilicity, a common feature of CNS drugs, can increase the risk of hERG blockade.[13]
Q3: How do I quantitatively determine the selectivity profile of my compound?
A: Selectivity is not just about whether a compound binds to other targets, but how tightly. It is expressed as a ratio of affinity or potency. For example, the selectivity index for a primary target (Target A) over an off-target (Target B) is calculated as:
Selectivity Index = Kᵢ (Target B) / Kᵢ (Target A)
A higher selectivity index is better. A commonly accepted, though context-dependent, threshold for a "selective" compound is a selectivity index of >100 (i.e., it is 100-fold more potent for its intended target).
Q4: I'm observing potential toxicity in my cell cultures or animal models. What are the likely off-target mechanisms for a thiophene-containing compound?
A: Beyond the critical hERG liability, thiophene rings can be susceptible to metabolic activation by cytochrome P450 (CYP450) enzymes in the liver. This can lead to the formation of reactive metabolites, such as S-oxides and epoxides, which have been associated with hepatotoxicity or other idiosyncratic toxicities in some thiophene-containing drugs.[14] If you observe toxicity, consider:
-
CYP450 Inhibition Screening: Assess whether your compound inhibits major CYP isoforms (e.g., 3A4, 2D6, 2C9). Inhibition can lead to drug-drug interactions, while metabolism by these enzymes can be a source of toxicity.[15]
-
Hepatotoxicity Assays: Use of hepatic cell lines (e.g., HepG2) to screen for cytotoxicity can provide an early warning of potential liver toxicity.
Q5: What is a broad-spectrum off-target screening panel and when should I use one?
A: After assessing the primary selectivity and hERG risk (Tier 1), a broad screening panel is the next logical step (Tier 2) to uncover unanticipated interactions.[16] These panels consist of dozens of assays against clinically relevant off-targets, including GPCRs, ion channels, transporters, and enzymes.[1][15][17]
When to use a panel:
-
Early, for Lead Selection: To identify potential liabilities in a chemical series before significant resources are invested.[1][16]
-
To De-risk a Candidate: Before advancing a compound into more complex in vivo studies, a clean panel result provides confidence in its safety profile.
-
To Explain an Anomaly: If you have an unexpected in vivo result (e.g., sedation, hypertension), a panel can help identify the responsible off-target interaction (e.g., H₁ histamine or α₁ adrenergic receptor binding).
Commercial providers like Eurofins, WuXi AppTec, and Reaction Biology offer standardized panels (e.g., a 44-target panel) designed to catch the most common and highest-risk off-target interactions.[1][15][16]
Part 2: Experimental Workflows & Protocols
A tiered, systematic approach is the most efficient way to profile your compound.
Workflow 1: Tier 1 Safety & Selectivity Profiling
This initial workflow is designed to provide the most critical decision-making data with minimal compound expenditure.
Caption: Tier 1 screening workflow for initial safety and selectivity assessment.
Protocol 1A: Monoamine Transporter Selectivity (Radioligand Binding Assay)
Objective: To determine the binding affinity (Kᵢ) of the test compound for human SERT, DAT, and NET.
Principle: This competitive binding assay measures the ability of your unlabeled compound to displace a specific, high-affinity radioligand from its target transporter expressed in cell membranes.[5][6]
Materials:
-
Test Compound: 2-(5-Chlorothiophen-2-YL)ethanamine HCl, dissolved in appropriate vehicle (e.g., DMSO).
-
Cell Membranes: HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands:
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
For DAT: [³H]WIN 35,428
-
For NET: [³H]Nisoxetine
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and fluid.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 10 pM).
-
Reaction Setup: In each well of the 96-well plate, add:
-
50 µL of assay buffer
-
25 µL of radioligand at a final concentration near its Kₑ value.
-
25 µL of test compound dilution (or vehicle for total binding, or a high concentration of a known inhibitor for non-specific binding).
-
100 µL of cell membrane preparation (protein concentration typically 5-20 µ g/well ).
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C (optimize for each target) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate percent inhibition at each concentration of the test compound.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 1B: hERG Channel Inhibition (Automated Patch-Clamp Assay)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound on the hERG potassium channel current.
Principle: Automated patch-clamp systems provide a higher-throughput method for measuring ion channel activity compared to traditional manual patch-clamp.[12] The system measures the electrical current passing through hERG channels in whole cells before and after the application of the test compound.[9][10]
Materials:
-
Test Compound stock solution.
-
Cell Line: HEK293 or CHO cells stably expressing the hERG channel.
-
Automated Patch-Clamp System (e.g., QPatch, SyncroPatch).[12]
-
Appropriate intracellular and extracellular recording solutions.
-
Positive Control: A known hERG blocker (e.g., E-4031, Cisapride).
Procedure:
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.
-
System Priming: Prime the instrument with recording solutions and load the cell suspension.
-
Seal Formation: The system automatically establishes high-resistance seals ("giga-seals") between individual cells and the microfluidic chip, achieving the "whole-cell" configuration.
-
Baseline Recording: A specific voltage protocol is applied to the cells to elicit characteristic hERG tail currents. This baseline current is recorded for a stable period.
-
Compound Application: The test compound is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM) to the same cell.[12] The hERG current is measured after a 3-5 minute incubation at each concentration.
-
Data Analysis:
-
The percentage of current inhibition is calculated at each concentration relative to the baseline.
-
A concentration-response curve is generated, and the data is fitted to a logistic equation to determine the IC₅₀ value.
-
Part 3: Data Interpretation & Mitigation Strategies
Summarizing and Interpreting Your Data
Effective data presentation is key. Consolidate your Tier 1 results into a clear table.
| Target | Assay Type | Result (Test Compound) | Result (Control Compound) | Selectivity Index (vs. SERT) |
| hSERT | Radioligand Binding | Kᵢ = 15 nM | Kᵢ = 2 nM (Paroxetine) | - |
| hDAT | Radioligand Binding | Kᵢ = 2100 nM | Kᵢ = 15 nM (GBR 12909) | 140 |
| hNET | Radioligand Binding | Kᵢ = 950 nM | Kᵢ = 1 nM (Nisoxetine) | 63 |
| hERG | Patch Clamp | IC₅₀ = 8.5 µM | IC₅₀ = 20 nM (E-4031) | - |
Interpretation:
-
Primary Target Potency: The compound is potent at SERT (Kᵢ = 15 nM).
-
Selectivity: The compound shows good selectivity against DAT (>100-fold) but only moderate selectivity against NET (~63-fold). This suggests that at higher concentrations, noradrenergic effects could be observed.
-
hERG Risk: The IC₅₀ for hERG is 8.5 µM. A common rule of thumb is to have at least a 30- to 100-fold window between the therapeutic plasma concentration and the hERG IC₅₀. If the desired therapeutic concentration for this compound is below ~85 nM, the risk may be acceptable. However, this is a flag for potential cardiotoxicity that must be monitored.
Mitigation Strategy Workflow
If your initial screening reveals liabilities, the next step is a mitigation strategy, which often involves medicinal chemistry to modify the compound's structure.
Caption: A decision tree for rationally mitigating off-target effects via medicinal chemistry.
References
- Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
- Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
- The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay.
- Creative Bioarray. (n.d.). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening.
- WuXi AppTec. (n.d.). In vitro Safety Pharmacology Profiling.
- Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety.
- Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
- Hogan, B., & Dukat, M. (2008). Role of hERG potassium channel assays in drug development. Medicinal Chemistry, 4(3), 234-241.
- Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258.
- Evotec. (n.d.). hERG Safety. Cyprotex ADME-Tox Solutions.
- ChemPartner. (n.d.). In Vitro Pharmacology Safety Panel.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. Mayo Clinic Proceedings, 72(12), 1161.
- Semantic Scholar. (n.d.). Pharmacological profile of antidepressants and related compounds at human monoamine transporters.
- Liu, W., et al. (2018). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibodies, 7(3), 23.
- Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(7), 1189-1215.
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
- ResearchGate. (n.d.). Strategies to reduce off-target effects. [Diagram].
- Li, Y., et al. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. International Journal of Molecular Sciences, 25(2), 1083.
- KISTI. (n.d.). [해외논문] Pharmacological profile of antidepressants and related compounds at human monoamine transporters.
- Let's talk sci comm. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube.
- Quora. (2020, May 7). When a scientist gets an unexpected result in an experiment, what should they do?
- Szumlinski, K. K., et al. (2025). Deciphering Ibogaine's Matrix Pharmacology: Multiple Transporter Modulation at Serotonin Synapses. Journal of the American Chemical Society.
- Larios-Sanz, M. (2024).
- Leeson, P. D., & Davis, A. M. (2004). Medicinal chemical properties of successful central nervous system drugs. ACS Chemical Neuroscience, 1(1), 1-20.
- BenchChem. (2025). Evaluating the Selectivity of Napamezole Against Other CNS Drugs: A Comparative Guide.
- iBiology. (2019, September 2). Troubleshooting Experiments: Getting An Experiment “To Work” [Video]. YouTube.
- Study.com. (n.d.). Identifying Potential Reasons for Inconsistent Experiment Results.
- Wager, T. T., et al. (2010). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 1(6), 435–449.
- ResearchGate. (2008). Blood–brain barrier permeability considerations for CNS-targeted compound library design.
- Valentin, J., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
- ResearchGate. (n.d.). Four ways to measure selectivity. [Diagram].
- Labshake. (n.d.). This compound by Alfa Chemistry.
- ResearchGate. (n.d.). Effect of thiophene derivatives 4, 5 and 8 on clinical... [Data set].
- de Oliveira, R., et al. (2021).
- BenchChem. (2025). A Comparative Guide to the Catalytic Efficiency of Furan- vs. Thiophene-Based Amines.
- Chemazone. (n.d.). 2-(2-methyl-1,4-oxazepan-4-yl)ethanamine.
- CymitQuimica. (n.d.). This compound.
- BLD Pharm. (n.d.). 1-(5-Chlorothiophen-2-yl)ethanamine.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rockefeller.edu [rockefeller.edu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. pharmaron.com [pharmaron.com]
Technical Support Center: Synthesis of 2-(5-Chlorothiophen-2-yl)ethanamine Hydrochloride
Welcome to the technical support center for the synthesis of 2-(5-Chlorothiophen-2-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.
I. Overview of the Synthetic Pathway
The most common synthetic route to this compound involves a two-step process:
-
Vilsmeier-Haack Formylation: 2-Chlorothiophene is formylated to produce the intermediate, 5-chloro-2-thiophenecarboxaldehyde.
-
Reductive Amination: The aldehyde intermediate is then converted to the final product via reductive amination.
This guide will address potential contaminants and issues arising from each of these stages.
Diagram of the Synthetic Workflow
Caption: Synthetic route to 2-(5-Chlorothiophen-2-yl)ethanamine HCl.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Vilsmeier-Haack Formylation of 2-Chlorothiophene
Problem 1: Low yield of 5-chloro-2-thiophenecarboxaldehyde.
-
Potential Cause 1: Incomplete reaction. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the reactivity of 2-chlorothiophene can be lower than that of unsubstituted thiophene.
-
Solution:
-
Increase reaction time and/or temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A modest increase in temperature may also drive the reaction to completion.
-
Ensure stoichiometry of reagents: The Vilsmeier reagent is typically formed in situ from a phosphoryl halide (e.g., POCl₃) and a formamide (e.g., DMF). Ensure that the molar ratios are correct, as an excess of the Vilsmeier reagent can sometimes lead to side reactions.
-
-
-
Potential Cause 2: Side reactions. Diformylation or formylation at an alternative position on the thiophene ring can occur, although formylation at the 5-position is generally preferred for 2-substituted thiophenes.
-
Solution:
-
Control reaction temperature: Running the reaction at a lower temperature can increase the regioselectivity of the formylation.
-
Purification: Utilize column chromatography to separate the desired mono-formylated product from any diformylated byproducts.
-
-
Problem 2: Presence of unreacted 2-chlorothiophene in the product.
-
Potential Cause: Insufficient Vilsmeier reagent or suboptimal reaction conditions.
-
Solution:
-
Reagent stoichiometry: A slight excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.
-
Reaction monitoring: Use Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC to monitor the disappearance of the starting material.
-
-
Problem 3: Formation of colored impurities.
-
Potential Cause: Polymerization of the thiophene ring under acidic conditions.
-
Solution:
-
Temperature control: Avoid excessive heating during the reaction and work-up.
-
Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may lead to colored impurities.
-
-
Step 2: Reductive Amination of 5-chloro-2-thiophenecarboxaldehyde
Problem 1: Low yield of the final amine product.
-
Potential Cause 1: Inefficient imine formation. The initial step of reductive amination is the formation of an imine or enamine intermediate. This equilibrium can be unfavorable under certain conditions.
-
Solution:
-
pH control: The formation of the imine is typically favored under mildly acidic conditions (pH 4-6). The addition of a catalytic amount of a weak acid, such as acetic acid, can promote imine formation.
-
Water removal: The formation of the imine releases water. The use of a dehydrating agent or a Dean-Stark apparatus can shift the equilibrium towards the imine.
-
-
-
Potential Cause 2: Reduction of the starting aldehyde. The reducing agent may reduce the starting aldehyde to the corresponding alcohol (5-chloro-2-thiophenemethanol) before it can react with the ammonia source.
-
Solution:
-
Choice of reducing agent: Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is often a good choice for this purpose.[1] Sodium cyanoborohydride is also effective but is more toxic.[2]
-
Staged addition: Add the reducing agent after allowing sufficient time for the imine to form.
-
-
-
Potential Cause 3: Over-alkylation. The primary amine product can react with another molecule of the aldehyde to form a secondary amine, which is then reduced.
-
Solution:
-
Use of a large excess of the ammonia source: This will favor the formation of the primary amine.
-
Control stoichiometry: Carefully control the stoichiometry of the aldehyde and the reducing agent.
-
-
Problem 2: Presence of the intermediate imine in the final product.
-
Potential Cause: Incomplete reduction.
-
Solution:
-
Increase the amount of reducing agent: A slight excess of the reducing agent may be necessary.
-
Increase reaction time: Allow the reaction to proceed for a longer period to ensure complete reduction.
-
-
Problem 3: Difficulty in isolating the product as the hydrochloride salt.
-
Potential Cause: The free amine is an oil or is difficult to handle.
-
Solution:
-
Proper salt formation technique: After the reaction work-up, dissolve the crude free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl in the same or a miscible solvent. The hydrochloride salt should precipitate out.
-
Crystallization: Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) can improve purity and handling characteristics.[3][4]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
A1: Based on the synthetic route, the most probable impurities are:
| Impurity Name | Structure | Origin |
| 5-chloro-2-thiophenecarboxaldehyde | 5-Cl-Th-CHO | Unreacted starting material from the reductive amination step. |
| (5-chlorothiophen-2-yl)methanol | 5-Cl-Th-CH₂OH | By-product from the reduction of the aldehyde. |
| N,N-bis((5-chlorothiophen-2-yl)methyl)amine | (5-Cl-Th-CH₂)₂NH | Result of over-alkylation during reductive amination. |
| 2-Chlorothiophene | 2-Cl-Th | Unreacted starting material from the Vilsmeier-Haack reaction. |
Q2: How can I best monitor the progress of my reactions?
A2: A combination of techniques is recommended:
-
TLC: A quick and easy way to get a qualitative assessment of the reaction progress.
-
HPLC: Provides quantitative data on the consumption of starting materials and the formation of products and by-products. A stability-indicating HPLC method is crucial for analyzing the final product.[5][6]
-
GC-MS: Useful for identifying volatile components, such as unreacted 2-chlorothiophene.
Q3: What are the best methods for purifying the final hydrochloride salt?
A3: Recrystallization is the most effective method for purifying the final product.[3]
-
Solvent selection: A solvent system where the salt is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvent systems for amine hydrochlorides include:
-
Ethanol/diethyl ether
-
Isopropanol/hexane
-
Methanol/ethyl acetate
-
Q4: My final product is off-white or yellowish. What could be the cause and how can I fix it?
A4: A discolored product often indicates the presence of trace impurities, which could be colored by-products from the Vilsmeier-Haack reaction or degradation products.
-
Solution:
-
Charcoal treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.
-
Re-crystallization: One or more additional recrystallizations may be necessary to achieve a white, crystalline solid.
-
Q5: How should I store the final product to ensure its stability?
A5: this compound is an amine salt and should be relatively stable. However, to prevent degradation, it is advisable to:
-
Store it in a well-sealed container to protect it from moisture.
-
Keep it in a cool, dark place to prevent thermal and photolytic degradation.
-
For long-term storage, consider storing it under an inert atmosphere.
Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify potential degradation products and establish appropriate storage conditions.[4][7]
IV. Analytical Protocols
Protocol 1: General HPLC Method for In-Process Control and Final Product Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A typical gradient would be from 95% A to 5% A over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Protocol 2: GC-MS for Residual 2-Chlorothiophene
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
Detector: Mass spectrometer in scan mode.
V. Visualization of Impurity Formation
Diagram of Potential Side Reactions in Reductive Amination
Caption: Competing reactions during the reductive amination step.
VI. References
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2015). Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products. (2014). Journal of Chromatographic Science. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Determination of Related Substances of Micafungin Sodium in Drug Substances. (2016). Molecules. Retrieved from [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Myers, A. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
Sources
- 1. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage and Administration of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
Welcome to the technical support guide for 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride (CAS No. 548772-42-5). This document is intended for researchers, scientists, and drug development professionals engaged in preclinical research. The following content provides in-depth guidance on the critical steps for determining appropriate dosage and administration protocols for this novel research compound. Given its status as a research chemical, established dosage regimens are not publicly available; therefore, this guide focuses on the empirical methodology required to establish these parameters safely and effectively in a laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when beginning work with this compound.
Q1: What is this compound and what are its potential research applications?
This compound is a research chemical characterized by a chlorothiophene ring linked to an ethanamine side chain[1][2]. While specific data on this molecule is scarce, its structural motifs are present in compounds investigated for a range of biological activities. Thiophene-containing compounds are versatile scaffolds in medicinal chemistry, with derivatives being explored for antimicrobial, anticancer, anti-inflammatory, and analgesic properties[3][4][5]. Therefore, it is plausible that this compound is being investigated for similar therapeutic areas in early-stage drug discovery.
Q2: What are the first steps I should take before beginning any experiment?
Before any experimental work, two critical steps are necessary:
-
Compound Verification: Confirm the identity and purity of the compound via techniques like NMR, Mass Spectrometry, and HPLC. This ensures that the observed biological effects are attributable to the correct molecule.
-
Safety Assessment: Thoroughly review all available safety information. Although a specific Safety Data Sheet (SDS) for this exact compound is not widely published, reviewing the SDS for structurally similar chemicals is a prudent measure. For instance, related chlorothiophene and chloroethylamine compounds are classified as hazardous, causing potential skin, eye, and respiratory irritation, and may be harmful if swallowed[6][7][8][9]. Always handle the compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat[7][10].
Q3: How do I determine the appropriate solvent and assess the solubility of the compound?
Solubility is a critical parameter that influences bioavailability and the choice of administration vehicle. The hydrochloride salt form suggests potential solubility in aqueous solutions.
Experimental Protocol: Solubility Assessment
-
Initial Screening: Begin with common laboratory solvents. Test solubility in deionized water, saline (0.9% NaCl), phosphate-buffered saline (PBS), and organic solvents like DMSO and ethanol.
-
Procedure:
-
Weigh a small, precise amount of the compound (e.g., 1 mg) into a clear vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL).
-
Vortex for 30-60 seconds.
-
Visually inspect for undissolved particles against a dark background.
-
If dissolved, continue adding the compound in known increments until saturation is reached. If not dissolved, add more solvent in measured volumes.
-
-
Quantification: Express solubility in mg/mL. For in vivo studies, aim for a final concentration in a vehicle where the organic co-solvent (like DMSO) percentage is minimized to avoid vehicle-induced toxicity.
| Solvent | Typical Starting Concentration | Considerations for Use |
| Deionized Water | 1 mg/mL | Ideal for in vitro assays if solubility is sufficient. |
| PBS (pH 7.4) | 1 mg/mL | Preferred for cell-based assays to maintain physiological pH. |
| DMSO | >10 mg/mL | High solubility expected; use as a stock solution concentrate. |
| Ethanol | Variable | Can be used as a co-solvent. |
| Saline (0.9% NaCl) | 1 mg/mL | Common vehicle for in vivo administration. |
Part 2: Troubleshooting and Experimental Design Guides
This section provides structured guidance for the experimental determination of dosage and administration parameters.
Issue 1: Designing an In Vitro Dose-Response Study
The first step in characterizing the compound's activity is to determine its potency and efficacy in a relevant cell-based assay.
Workflow for In Vitro Dose-Finding:
This workflow outlines the logical steps from initial range-finding to determining the IC50/EC50.
References
- 1. labshake.com [labshake.com]
- 2. This compound [cymitquimica.com]
- 3. Buy (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride [smolecule.com]
- 4. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]
- 5. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. uwaterloo.ca [uwaterloo.ca]
Technical Support Center: 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride
Welcome to the technical support resource for 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. Our goal is to provide you with the scientific rationale behind the experimental observations and to offer robust solutions for your research.
Frequently Asked Questions (FAQs)
Q1: I am observing a new, unexpected peak in my HPLC analysis of a sample of this compound that has been stored in solution. What could this be?
A1: The appearance of a new peak in your chromatogram suggests the presence of a degradation product. The most likely cause is the inherent reactivity of the this compound molecule, particularly in solution. The thiophene ring is susceptible to oxidation, and the ethanamine side chain can also undergo reactions. Depending on the storage conditions (solvent, pH, light exposure, temperature), several degradation pathways are possible.
Common degradation products can arise from:
-
Oxidation of the thiophene ring: The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of sulfoxides or sulfones. This is a common degradation pathway for thiophene-containing compounds.
-
Hydrolysis: Depending on the pH of your solution, the amine hydrochloride can be affected. While generally stable, extreme pH conditions can promote side reactions.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.
To identify the unknown peak, we recommend conducting a forced degradation study and employing LC-MS analysis to determine the mass of the impurity, which can provide significant clues about its structure.
Q2: My sample of this compound has developed a slight discoloration after storage. Is it still usable?
A2: Discoloration is often an indicator of chemical degradation. While the bulk of the sample may still be the parent compound, the presence of colored impurities suggests that degradation has occurred. These impurities could potentially interfere with your experiments or lead to erroneous results.
We strongly advise against using a discolored sample without first assessing its purity. A simple HPLC analysis can help you quantify the level of impurities. If the purity is no longer acceptable for your application, a fresh sample should be used. To prevent future discoloration, store the compound in a tightly sealed container, protected from light, and in a cool, dry place.
Q3: What are the expected degradation products of this compound under forced degradation conditions?
A3: Forced degradation studies are essential for understanding the stability of a compound and identifying its potential degradation products.[1][2][3] Based on the structure of this compound, we can anticipate the following degradation pathways under different stress conditions:
-
Acidic and Basic Hydrolysis: While the core structure is relatively stable to hydrolysis, extreme pH conditions could potentially lead to reactions involving the amine or the thiophene ring. However, significant degradation under mild hydrolytic stress is not typically expected for this class of compounds.
-
Oxidative Degradation: This is often the most significant degradation pathway for thiophene-containing molecules.[4] The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide and subsequently a sulfone.
-
Thermal Degradation: At elevated temperatures, decomposition can occur. The specific products will depend on the temperature and whether the degradation happens in the solid state or in solution.
-
Photodegradation: Exposure to high-energy light can lead to a variety of reactions, including dimerization or reactions involving the chlorine substituent.
A summary of potential degradation products is provided in the table below.
| Stress Condition | Potential Degradation Product | Plausible Mechanism |
| Oxidation (e.g., H₂O₂) | 2-(5-Chlorothiophen-2-YL)ethanamine-S-oxide | Oxidation of the thiophene sulfur atom. |
| 2-(5-Chlorothiophen-2-YL)ethanamine-S,S-dioxide | Further oxidation of the sulfoxide. | |
| Photolytic (UV light) | Dimerized products | Radical-mediated coupling. |
| Dechlorinated products | Photolytic cleavage of the C-Cl bond. | |
| Thermal | Various decomposition products | Complex fragmentation pathways. |
Troubleshooting Guides
Scenario 1: Unexpected Peaks in HPLC After Oxidative Stress Testing
Problem: You have subjected your sample to oxidative stress (e.g., with hydrogen peroxide) as part of a forced degradation study and observe one or more new, significant peaks in your HPLC chromatogram.
Troubleshooting Workflow:
-
Confirm Peak Identity with LC-MS: The most effective way to identify the new peaks is to use a mass spectrometer coupled to your LC system. Determine the mass-to-charge ratio (m/z) of the new peaks.
-
An increase of 16 amu relative to the parent compound (m/z of free base = 161.63) suggests the formation of a sulfoxide.
-
An increase of 32 amu suggests the formation of a sulfone.
-
-
Isolate and Characterize (if necessary): For definitive structural elucidation, you may need to isolate the impurity using preparative HPLC and then perform NMR spectroscopy.
-
Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from all degradation products. A gradient elution method is often necessary.
Experimental Protocol: Forced Oxidation Study
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite), and analyze by HPLC and LC-MS.
Logical Relationship Diagram: Oxidative Degradation Pathway
Sources
addressing batch-to-batch variability of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
Welcome to the technical support center for 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet complex issue of batch-to-batch variability with this compound. Inconsistent experimental outcomes can compromise research timelines and data integrity. This resource provides in-depth, experience-driven insights and validated protocols to help you identify the root causes of variability and ensure the consistency of your results.
The Challenge of Batch-to-Batch Variability
Batch-to-batch variation in active pharmaceutical ingredients (APIs) and key intermediates is a significant challenge in pharmaceutical development and research.[1][2][3] Even when a compound is chemically identical according to basic tests, subtle physicochemical differences can profoundly impact its behavior in experiments.[1][4] These differences can stem from variations in raw materials, slight modifications in manufacturing processes, or conditions during storage.[5][6] For a molecule like this compound, an amine salt containing a thiophene ring, potential sources of variability include residual impurities, polymorphism, hydration state, and degradation products.[7][8][9]
This guide addresses the most frequent issues encountered with this compound in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My biological assay results are inconsistent across different batches of this compound. What is the likely cause?
Inconsistent biological activity is one of the most critical consequences of batch variability. The presence of unknown impurities, even at low levels, can significantly alter the efficacy, safety, or stability of the compound.[10][11] Impurities may possess their own biological activity, interfere with the primary compound's mechanism of action, or catalyze its degradation.[6][7][12]
Initial Troubleshooting Workflow
The first step is a systematic evaluation of the compound's purity and identity. The following workflow provides a logical progression from basic purity checks to in-depth structural and physical characterization.
Caption: Workflow for investigating inconsistent biological activity.
Step-by-Step Methodologies
1. Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
-
Rationale: HPLC is a fundamental technique for separating and quantifying components in a mixture, providing a clear profile of the main compound and any impurities.[10]
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
-
Analysis: Inject 10 µL. Compare the chromatograms of the different batches. Calculate purity by the area percent method.
-
-
Interpretation: Look for new peaks or significant differences in the area percentages of existing minor peaks between batches. According to ICH guidelines, impurities above 0.10% often require identification.[7]
2. Protocol: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Rationale: If new or larger impurity peaks are detected, LC-MS is essential to determine their molecular weights, which provides crucial clues to their identities.[13]
-
Methodology:
-
Use the same chromatographic conditions as the HPLC-UV method.
-
Divert the column eluent to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
MS Settings: Operate in positive ion mode. Scan a mass range of m/z 50-500.
-
-
Interpretation: Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra. The molecular weights can help hypothesize the impurity structures (e.g., unreacted starting materials, reaction by-products, or degradation products).[14]
| Table 1: Potential Process-Related Impurities and Their Origin | |
| Potential Impurity | Likely Origin |
| 2-Thiophene ethanamine | Incomplete chlorination of the thiophene ring. |
| Bis(2-(5-chlorothiophen-2-yl)ethyl)amine | Side reaction during synthesis. |
| Residual starting materials or reagents | Incomplete reaction or purification.[6] |
| Oxidation products (e.g., thiophene S-oxide) | Degradation due to exposure to air or oxidizing agents.[15][16] |
Q2: The solubility and dissolution rate of my compound vary significantly between batches. Why is this happening?
Variations in solubility and dissolution are often linked to the solid-state properties of the material.[1] For amine hydrochloride salts, two key factors are polymorphism and the presence of different hydration states (solvates).[17][18]
-
Polymorphism: This is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, including melting point, solubility, and stability.[17]
-
Hydration State: The compound may crystallize with different numbers of water molecules (e.g., anhydrous, monohydrate, hemihydrate), which drastically affects its crystal lattice and, consequently, its physical properties.[18]
Troubleshooting Solid-State Variability
Caption: Workflow for investigating solid-state variability.
Step-by-Step Methodologies
1. Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Rationale: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is highly sensitive to thermal events like melting, crystallization, and polymorphic transitions.[19]
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid (use a pinhole lid if solvent loss is expected).
-
Place the pan in the DSC cell.
-
Heat the sample from 25°C to a temperature above its melting point at a rate of 10°C/min under a nitrogen atmosphere.
-
-
Interpretation: Compare the thermograms of different batches. A sharp, single endotherm corresponds to the melting of a pure crystalline substance. Different melting points or the presence of additional thermal events (peaks or shoulders) before the main melt are strong indicators of polymorphism or the presence of an impurity.[4]
2. Protocol: Crystal Structure Analysis by Powder X-Ray Diffraction (PXRD)
-
Rationale: PXRD is the definitive technique for identifying crystalline phases. Each polymorph has a unique crystal lattice, which generates a distinct diffraction pattern.[19]
-
Methodology:
-
Gently grind the sample to a fine powder.
-
Pack the powder into a sample holder.
-
Mount the holder in the diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using Cu Kα radiation.
-
-
Interpretation: Overlay the PXRD patterns from different batches. If the peak positions (2θ values) and relative intensities are identical, the batches have the same crystalline form. Different patterns confirm the presence of different polymorphs or solvates.
Q3: My ¹H NMR spectrum looks correct, but I still see inconsistent results in my experiments. Can the NMR be misleading?
While ¹H NMR is excellent for confirming the primary chemical structure, it may not be sensitive enough to detect low-level impurities or differentiate between polymorphs. Furthermore, residual solvents or variations in the hydrochloride salt stoichiometry might not be immediately obvious.
Key Considerations Beyond a Basic NMR Check:
-
Quantitative NMR (qNMR): A standard ¹H NMR provides a relative ratio of protons. To determine absolute purity, you must use qNMR with a certified internal standard.
-
Residual Solvents: Solvents used in the final crystallization step (e.g., ethanol, ethyl acetate, dichloroethane) can become trapped in the crystal lattice.[6] These can be identified by characteristic peaks in the ¹H NMR spectrum and quantified.
-
Salt Stoichiometry: The compound is a hydrochloride salt, formed by reacting the amine with HCl.[20] An improper reaction or purification could lead to a mixture of the free amine, the mono-hydrochloride, and potentially a di-hydrochloride salt, which would have different properties. Titration or ion chromatography can be used to confirm the chloride content.
| Table 2: Comparison of Key Analytical Techniques | |||
| Technique | Primary Information | Strengths | Limitations |
| HPLC-UV | Purity, Impurity Profile | Quantitative, robust, widely available.[10] | May not detect non-UV active impurities. |
| LC-MS | Molecular Weight of Impurities | Highly sensitive, provides structural clues.[13] | Quantification can be complex. |
| ¹H NMR | Chemical Structure Confirmation | Definitive for structure, can detect residual solvents. | Insensitive to low-level impurities, cannot identify polymorphs. |
| DSC | Thermal Properties, Melting Point | Fast, sensitive to polymorphism and purity.[21] | Destructive, can be affected by particle size. |
| PXRD | Crystalline Form | The gold standard for identifying polymorphs.[17] | Requires crystalline material, quantification is specialized. |
Concluding Remarks
Addressing the batch-to-batch variability of this compound requires a multi-faceted analytical approach. A simple certificate of analysis reporting purity by HPLC is often insufficient. Researchers must be prepared to investigate the solid-state properties and identify minor impurities to ensure the reliability and reproducibility of their work. When encountering inconsistent results, it is crucial to avoid assuming the reagent is perfect and instead, perform systematic troubleshooting.[22][23] By correlating data from orthogonal techniques like chromatography, mass spectrometry, thermal analysis, and spectroscopy, a complete picture of a given batch can be assembled, leading to more robust and reliable science.
References
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Batch-to-Batch Variations. Surface Measurement Systems. Available from: [Link]
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Van Snick, B., et al. (2019). Managing active pharmaceutical ingredient raw material variability during twin-screw blend feeding. International Journal of Pharmaceutics, 555, 296-307. Available from: [Link]
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Hernández-Gallegos, B., et al. (2016). Evaluation of The Inter-Batch Variability of An Active Pharmaceutical Ingredient: Morphologic, Rheologic And Calorimetric Characterization. Journal of Applied Pharmaceutical Science, 6(11), 173-178. Available from: [Link]
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Newji (2025). The absorbance of active pharmaceutical ingredients varies with each batch, and the laboratory cannot keep up with the analysis. Newji. Available from: [Link]
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Chem Help ASAP (2023). Safety Risks of Impurities in Preclinical & Clinical Compounds. YouTube. Available from: [Link]
-
Pain, E. (2024). How to troubleshoot experiments. Chemistry World. Available from: [Link]
-
Jain, D., et al. (2013). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 3-11. Available from: [Link]
-
The Not So Boring Biochemist (2022). Troubleshooting and optimizing lab experiments. YouTube. Available from: [Link]
-
Al-Masoudi, W. A. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 3(10), 1-12. Available from: [Link]
-
PharmaTech (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. PharmaTech. Available from: [Link]
-
Study.com (n.d.). Identifying Potential Reasons for Inconsistent Experiment Results. Study.com. Available from: [Link]
-
Felixtrument (n.d.). Sources of error in lab experiments and laboratory tests. Felixtrument. Available from: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]
-
Singh, R., et al. (2016). Toxicology evaluation of impurities during small molecule drug development. Request PDF. Available from: [Link]
-
Various Authors (n.d.). Thiophene-containing compounds with antimicrobial activity. Request PDF. Available from: [Link]
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PharmaTutor (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. PharmaTutor. Available from: [Link]
-
Coles, S. J., et al. (2022). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design, 22(1), 479-487. Available from: [Link]
-
Adams, T. B., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 97, 183-197. Available from: [Link]
-
Furukawa, N., et al. (1993). Stable thiophene sulfoxides. Journal of the American Chemical Society, 115(15), 6842-6848. Available from: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Available from: [Link]
-
Schmidt, A., et al. (1998). Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting. Drug Development and Industrial Pharmacy, 24(7), 639-646. Available from: [Link]
-
Bota, G., et al. (2018). Properties of Amines and their Hydrochloride Salt. ResearchGate. Available from: [Link]
-
Clamal. This compound. Clamal Reagents. Available from: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]
-
The Organic Chemistry Tutor (2022). Amine and HCl - salt formation reaction. YouTube. Available from: [Link]
- Google Patents. (2020). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents.
-
Sharma, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1149-1180. Available from: [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(4), 447-456. Available from: [Link]
-
Wang, Y., et al. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 7(18), 2715-2720. Available from: [Link]
-
John, S., et al. (2022). A Review on Synthesis and Characterization of Impurities in API’s. World Journal of Pharmaceutical Research, 11(9), 1-18. Available from: [Link]
-
Manchuri, K. M., et al. (2022). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Journal of Chromatographic Science, 60(1), 58-67. Available from: [Link]
- Google Patents. (2013). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid. Google Patents.
-
Douša, M., et al. (2016). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science, 54(4), 540-545. Available from: [Link]
-
Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. Available from: [Link]
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- 5. newji.ai [newji.ai]
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- 9. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
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- 23. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Comparing 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride and Its Analogs
For researchers, scientists, and professionals in drug development, the nuanced understanding of a compound's structure-activity relationship (SAR) is paramount. This guide provides a comprehensive framework for the comparative analysis of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride against its close structural analogs. While direct comparative studies are not extensively available in public literature, this document serves as a detailed roadmap, equipping you with the foundational knowledge and experimental protocols to conduct a thorough in-house evaluation.
The focus of this guide is to compare the subject compound with its parent molecule, 2-(thiophen-2-yl)ethanamine, and its bromo-substituted counterpart, 2-(5-bromothiophen-2-yl)ethanamine. The introduction of a halogen atom at the 5-position of the thiophene ring is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. Understanding the impact of this substitution is key to unlocking the therapeutic potential of this class of compounds.
Comparative Physicochemical Properties
A fundamental aspect of any comparative analysis is the characterization of the physicochemical properties of the compounds. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME), and ultimately, the bioavailability and efficacy of a potential drug candidate.
| Property | 2-(thiophen-2-yl)ethanamine | This compound | 2-(5-bromothiophen-2-yl)ethanamine |
| Molecular Formula | C6H9NS | C6H9Cl2NS | C6H8BrNS |
| Molecular Weight | 127.21 g/mol | 198.11 g/mol [1] | 206.11 g/mol |
| Melting Point | 202 °C | Not available | Not available |
| Boiling Point | 200-201 °C/750 mmHg | Not available | Not available |
| Appearance | Yellow Oil | Solid[1] | Not available |
Biological Activity: A Comparative Framework
Thiophene derivatives are known to exhibit a wide range of biological activities. This guide will focus on two key areas of investigation: antimicrobial effects and interaction with serotonin receptors, a common target for psychoactive compounds.
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Thiophene-containing compounds have shown promise in this area. A comparative study of the minimum inhibitory concentration (MIC) of this compound and its analogs against a panel of pathogenic bacteria will elucidate the contribution of the halogen substituent to their antimicrobial potency.
Serotonin Receptor Binding
Phenethylamine scaffolds are common in compounds that interact with the central nervous system, particularly with serotonin (5-HT) receptors. Alterations in the aromatic ring, such as the introduction of a substituted thiophene, can significantly impact receptor affinity and selectivity. A comparative receptor binding assay will reveal how the chloro- and bromo-substituents influence the interaction of these compounds with key serotonin receptor subtypes, such as the 5-HT2A receptor.
Experimental Workflows
To facilitate a robust comparative analysis, detailed experimental protocols are provided below. These protocols are designed to be self-validating and are based on established methodologies in the field.
Diagram of the Comparative Experimental Workflow
Caption: A generalized workflow for the comparative analysis of thiophene ethylamine analogs.
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of the test compounds against various bacterial strains, a crucial step in assessing their antibacterial efficacy.
Materials:
-
Test compounds (this compound and analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Protocol 2: Serotonin 5-HT2A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for the human serotonin 5-HT2A receptor.
Materials:
-
Test compounds
-
Membranes from cells expressing the human 5-HT2A receptor
-
Radioligand (e.g., [3H]ketanserin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., spiperone)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, a known non-specific binding inhibitor, or the test compound at various concentrations.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Structure-Activity Relationship (SAR) Insights
The data obtained from these experiments will provide valuable insights into the SAR of this series of compounds.
Diagram of Key SAR Probes
Caption: Probing the structure-activity relationship by halogenation of the thiophene ring.
The introduction of a halogen at the 5-position of the thiophene ring is expected to:
-
Increase Lipophilicity: This can enhance membrane permeability and potentially improve oral bioavailability.
-
Alter Electronic Properties: The electron-withdrawing nature of halogens can influence the pKa of the ethylamine side chain and the overall electronic distribution of the molecule, which can affect receptor binding interactions.
-
Introduce a Point for Further Derivatization: The halogen can serve as a handle for further chemical modifications to explore the SAR more extensively.
By systematically comparing the biological activities of the unsubstituted, chloro-, and bromo-analogs, researchers can deduce the specific contributions of these substitutions to the overall pharmacological profile.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of this compound and its structural analogs. By following the outlined experimental protocols, researchers can generate the necessary data to elucidate the structure-activity relationships within this chemical series. The insights gained from such studies are critical for the rational design of more potent and selective compounds for therapeutic applications. Future work should focus on expanding the library of analogs with different substituents at the 5-position of the thiophene ring and exploring other biological targets to fully characterize the pharmacological potential of this promising class of molecules.
References
-
PubChem. 2-(5-Bromothiophen-2-yl)ethanamine;bromide. [Online] Available at: [Link]
Sources
A Senior Application Scientist's Guide to Validating the Binding Affinity of Novel Monoamine Transporter Ligands: A Case Study with 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
For researchers in neuropharmacology and drug development, the precise characterization of a novel compound's interaction with its biological target is paramount. This guide provides an in-depth, experience-driven framework for validating the binding affinity of novel chemical entities, using the putative monoamine transporter ligand, 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride, as a working example. While specific binding data for this compound is not publicly available, its structural similarity to known monoamine reuptake inhibitors necessitates a rigorous evaluation of its affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
This document is not a simple recitation of protocols. Instead, it offers a strategic guide, explaining the rationale behind experimental choices and providing the necessary context to design and execute a self-validating study. We will explore the comparative strengths of various binding assays, detail a gold-standard radioligand binding protocol, and discuss the critical importance of appropriate reference compounds for robust data interpretation.
The Rationale: Why Investigate Monoamine Transporters?
Monoamine transporters are a family of transmembrane proteins responsible for the reuptake of key neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft.[1] Their critical role in regulating neurotransmission makes them the targets for a wide array of therapeutics, including antidepressants and treatments for ADHD, as well as drugs of abuse like cocaine.[1][2] The structural motif of an ethanamine side chain, as seen in this compound, is a common feature in many ligands that interact with these transporters. Therefore, a primary validation step for such a compound is to determine its binding profile across DAT, SERT, and NET.
Comparative Analysis of Binding Affinity Assays
Several techniques can be employed to quantify the binding of a ligand to its target. The choice of assay depends on factors such as throughput requirements, the need for direct or indirect measurement of binding, and the availability of specific reagents.
| Assay Type | Principle | Advantages | Disadvantages | Typical Output |
| Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand by the test compound.[3] | High sensitivity, direct measurement of binding, considered the "gold standard".[4] | Requires handling of radioactive materials, lower throughput. | Kᵢ (inhibitory constant), IC₅₀ |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a target immobilized on a sensor chip. | Real-time kinetics (kₐ, kₔ), label-free. | Requires specialized equipment, protein immobilization can affect conformation. | Kₐ (association rate), Kₔ (dissociation rate), K₋ (dissociation constant) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target. | Provides a complete thermodynamic profile (ΔH, ΔS), label-free, solution-based. | Requires large amounts of pure protein, lower throughput. | K₋, ΔH (enthalpy), ΔS (entropy) |
| Fluorescence-Based Assays | Utilize fluorescently labeled ligands or substrates to monitor binding or transport inhibition.[4][5] | Higher throughput, no radioactivity.[4] | Potential for interference from fluorescent compounds, may use non-endogenous substrates.[4] | IC₅₀, Kᵢ |
For the initial characterization and validation of a novel compound like this compound, the radioligand binding assay remains the most direct and widely accepted method for determining binding affinity at the monoamine transporters.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a monoamine transporter.
Sources
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(5-Chlorothiophen-2-YL)ethanamine Analogs
Introduction: The Strategic Value of the 2-(Thiophen-2-yl)ethanamine Scaffold
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their proven success in interacting with a wide range of biological targets. The thiophene ring is one such entity.[1][2] Regarded as a bioisostere of the benzene ring, thiophene offers a unique combination of aromaticity and the presence of a sulfur heteroatom, which can participate in unique drug-receptor interactions and favorably alter a compound's metabolic profile.[1][3][4][5] When this versatile ring is coupled with an ethylamine side chain—a foundational component of numerous neurotransmitters and central nervous system (CNS) active agents—the resulting 2-(thiophen-2-yl)ethanamine framework becomes a powerful starting point for drug discovery.[6][7]
This guide provides a detailed analysis of the structure-activity relationships (SAR) for analogs of 2-(5-chlorothiophen-2-yl)ethanamine hydrochloride. By systematically dissecting the molecule, we will explore how specific structural modifications to the thiophene ring and the ethylamine side chain influence biological activity. The insights presented herein are synthesized from established principles in medicinal chemistry and are intended to guide researchers in the rational design of novel, potent, and selective therapeutic agents.
Part 1: A Deep Dive into Structural Modifications and Their Consequences
The biological activity of a compound is intricately linked to its three-dimensional shape, electronic properties, and lipophilicity. By making deliberate modifications to the lead structure, 2-(5-chlorothiophen-2-yl)ethanamine, we can probe the chemical space required for optimal interaction with a biological target.
A. Modifications of the Thiophene Ring: The Aromatic Anchor
The thiophene ring serves as the primary anchoring point to the receptor. Its substitution pattern is a critical determinant of potency and selectivity.
-
The 5-Position Substituent: The chlorine atom at the 5-position is analogous to a para-substituent on a phenyl ring. Halogens in this position often enhance binding affinity through favorable hydrophobic and electronic interactions.[8] The electron-withdrawing nature of chlorine influences the electron density of the entire ring system, which can be crucial for π-π stacking or other non-covalent interactions within a receptor's binding pocket. Replacing chlorine with other halogens (F, Br) or small alkyl groups (e.g., methyl) would systematically alter both the size and electronic character, allowing for fine-tuning of activity.
-
Bioisosteric Replacement of the Thiophene Ring: A cornerstone of medicinal chemistry is the principle of bioisosterism, where one functional group is replaced by another with similar properties.[9] Replacing the 5-chlorothiophene ring with a 4-chlorophenyl ring is a classic bioisosteric swap. While electronically similar, the geometric and metabolic differences can profoundly impact the pharmacological profile. Other heterocyclic replacements, such as furan or pyridine, can introduce new hydrogen bonding capabilities and alter metabolic stability, potentially leading to improved drug-like properties.[3][4]
B. Modifications of the Ethanamine Side Chain: The Binding Vector
The ethylamine side chain acts as a vector, positioning the crucial amine group for interaction with the target, which is often an acidic residue (e.g., aspartate) in a receptor.
-
Amine Substitution (R²): The nature of the substituent on the nitrogen atom is arguably the most critical factor for modulating receptor selectivity and potency.
-
Primary vs. Secondary Amines: Primary (NH₂) and secondary (NHR) amines are generally well-tolerated and active.[6]
-
Effect of Alkyl Group Size: Increasing the size of the N-alkyl substituent (e.g., from methyl to ethyl to isopropyl) often increases potency and can shift selectivity between receptor subtypes (e.g., from α- to β-adrenergic receptors in classical catecholamine SAR).[6] However, excessively bulky groups can introduce steric hindrance, leading to a sharp drop in activity.
-
Tertiary Amines: Tertiary amines and the corresponding quaternary ammonium salts are typically inactive, as the charge and steric bulk prevent proper binding.[6]
-
-
Chain Length and Alpha-Substitution: The two-carbon spacer between the aromatic ring and the nitrogen is considered optimal for many classes of CNS agents.[6] Adding a methyl group to the α-carbon (the carbon adjacent to the nitrogen) can increase CNS activity by hindering metabolism by monoamine oxidase (MAO). This modification also introduces a chiral center, and it is common for the two enantiomers to exhibit significantly different potencies.
Part 2: Comparative Analysis of Biological Activity
Thiophene-based ethylamines have been investigated for a range of biological activities, including CNS effects (e.g., targeting serotonin or NMDA receptors), antimicrobial, and anti-inflammatory properties.[2][3][8][10] The following table summarizes the expected SAR trends for 2-(5-chlorothiophen-2-yl)ethanamine analogs based on established medicinal chemistry principles.
| Analog ID | R¹ (Thiophene C5) | R² (Amine Group) | R³ (α-Carbon) | Expected Biological Activity Trend | Rationale for Activity Change |
| 1 (Lead) | Cl | H | H | Baseline Activity | The lead compound with a primary amine and 5-chloro substitution. |
| 2 | Cl | CH₃ | H | Increased Potency | Small N-alkylation often enhances receptor affinity without adding significant steric bulk. |
| 3 | Cl | CH(CH₃)₂ | H | Increased Potency / Altered Selectivity | A larger, branched alkyl group can probe deeper into a hydrophobic pocket, potentially increasing potency and shifting receptor selectivity. |
| 4 | Cl | H | CH₃ | Increased CNS Activity & Duration | α-methylation can protect against MAO metabolism, increasing bioavailability and duration of action in the CNS. Creates a chiral center. |
| 5 | Br | H | H | Similar or Slightly Increased Potency | Bromine is larger and more lipophilic than chlorine, which may lead to stronger hydrophobic interactions. |
| 6 | F | H | H | Similar or Slightly Decreased Potency | Fluorine is smaller and less lipophilic than chlorine, potentially leading to weaker hydrophobic interactions. |
| 7 | H | H | H | Decreased Potency | Removal of the halogen likely reduces binding affinity due to the loss of favorable electronic and hydrophobic interactions. |
| 8 | Cl | C(CH₃)₃ | H | Significantly Decreased Potency | A bulky t-butyl group is likely to cause steric clash within the binding site, preventing optimal orientation. |
Part 3: Key Experimental Methodologies
To establish the SAR outlined above, a series of robust and validated experiments are required. A foundational assay in this process is the radioligand receptor binding assay, which directly measures the affinity of a compound for its molecular target.
Protocol: Radioligand Receptor Binding Assay
This protocol provides a framework for determining the binding affinity (Kᵢ) of test compounds at a specific G-protein coupled receptor (GPCR), such as a serotonin receptor.
Objective: To quantify the ability of synthesized analogs to displace a known high-affinity radioligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with 5-HT₂ₐ receptor).
-
Radioligand (e.g., [³H]ketanserin for the 5-HT₂ₐ receptor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Non-specific binding (NSB) agent: A high concentration of a known, non-radioactive ligand (e.g., 10 µM mianserin).
-
Synthesized test compounds (analogs 1-8) dissolved in DMSO.
-
96-well microplates, glass fiber filters, and a scintillation counter.
Methodology:
-
Preparation of Reagents:
-
Thaw frozen cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold Assay Buffer. Causality: This ensures a consistent amount of receptor is present in each reaction.
-
Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept below 1% to avoid interference. Causality: Serial dilutions allow for the generation of a full competition curve to accurately determine the IC₅₀.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of the NSB agent. Causality: This determines the amount of radioligand that binds non-specifically to the filter, membranes, and plate, which must be subtracted from all other measurements.
-
Test Compound Wells: Add 50 µL of each concentration of the test compound.
-
-
Incubation:
-
Add 50 µL of the radioligand (at a concentration near its Kₑ) to all wells.
-
Add 100 µL of the diluted cell membrane preparation to all wells to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Causality: Rapid filtration separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).
-
Wash the filters 3-5 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the specific binding (Total Binding CPM - NSB CPM).
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression.
-
The IC₅₀ (the concentration of compound that inhibits 50% of specific binding) is determined from this curve.
-
Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Part 4: Visualizing the SAR Workflow and Key Relationships
Diagrams are essential tools for conceptualizing complex processes and relationships in drug discovery.
Caption: Figure 1. Iterative workflow for SAR exploration.
Caption: Figure 2. Key SAR trends for the scaffold.
References
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Wessjohann, L. A., et al. (2014). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[11]annulene-scaffold. PubMed Central. Available at: [Link]
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Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link]
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Guzmán, A., et al. (2024). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. Available at: [Link]
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Unknown Author. (n.d.). Structure Activity Relationships. Scribd. Available at: [Link]
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González-Ledo, R., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. Available at: [Link]
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Unknown Author. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
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Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. ResearchGate. Available at: [Link]
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Unknown Author. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research Publication and Reviews. Available at: [Link]
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Gardner, C. R., et al. (2021). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. Available at: [Link]
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Ghorab, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI. Available at: [Link]
-
Ayati, A., et al. (2015). Therapeutic importance of synthetic thiophene. PubMed Central. Available at: [Link]
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Unknown Author. (2018). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA Journals. Available at: [Link]
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Sondhi, S. M., et al. (2007). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. PubMed. Available at: [Link]
-
Sharma, D., et al. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Thiopheneethanamine. PubChem. Available at: [Link]
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Lee, H. W., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. Available at: [Link]
-
Chemchart. (n.d.). Thiophene-2-ethylamine. Chemchart. Available at: [Link]
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Rojas-Aguirre, Y., et al. (2021). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. MDPI. Available at: [Link]
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A Comparative In Vivo Analysis of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride: A Putative Monoamine Reuptake Inhibitor
In the landscape of neuropharmacology, the quest for novel therapeutic agents targeting monoamine transporter systems remains a pivotal area of research. This guide provides an in-depth comparative analysis of the putative in vivo effects of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride, a compound of interest due to its structural resemblance to known monoamine reuptake inhibitors. While direct in vivo comparative data for this specific molecule is not extensively available in the public domain, this document synthesizes information from closely related thiophene derivatives and established monoamine reuptake inhibitors to project its likely pharmacological profile and guide researchers in designing robust in vivo validation studies.
This guide will objectively compare the anticipated performance of this compound with established alternatives such as Fluoxetine (a selective serotonin reuptake inhibitor, SSRI), Venlafaxine (a serotonin-norepinephrine reuptake inhibitor, SNRI), and Imipramine (a tricyclic antidepressant with mixed monoamine reuptake inhibition). The comparison will be grounded in standard in vivo assays crucial for characterizing novel central nervous system (CNS) active compounds.
Mechanistic Postulate: The Monoamine Reuptake Inhibition Hypothesis
The core hypothesis for the mechanism of action of this compound is its function as a monoamine reuptake inhibitor. Monoamine reuptake inhibitors act by binding to the transporters for serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT), thereby blocking the reabsorption of these neurotransmitters from the synaptic cleft and enhancing neurotransmission.[1] The thiophene moiety is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2] The ethanamine side chain is a common structural feature in many monoamine reuptake inhibitors.
Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Postulated mechanism of action via monoamine transporter inhibition.
Comparative In Vivo Efficacy Assessment
To ascertain the potential therapeutic efficacy of this compound, a direct comparison with established monoamine reuptake inhibitors in validated animal models is essential. The following table outlines key in vivo assays and the anticipated comparative outcomes.
| In Vivo Assay | Description | This compound (Anticipated Outcome) | Fluoxetine (SSRI) | Venlafaxine (SNRI) | Imipramine (Tricyclic) |
| Forced Swim Test (FST) [1][3] | A behavioral despair model where a reduction in immobility time is indicative of antidepressant-like effects.[3] | Dose-dependent reduction in immobility time. | Significant reduction in immobility time. | Significant reduction in immobility time. | Significant reduction in immobility time.[3] |
| Tail Suspension Test (TST) | Another behavioral despair model measuring the duration of immobility when suspended by the tail. | Dose-dependent reduction in immobility time. | Significant reduction in immobility time. | Significant reduction in immobility time. | Significant reduction in immobility time. |
| In Vivo Microdialysis [4] | Measures extracellular neurotransmitter levels in specific brain regions of freely moving animals.[4] | Increased extracellular levels of serotonin, and potentially norepinephrine and dopamine, in regions like the prefrontal cortex and hippocampus. | Selective increase in extracellular serotonin levels. | Increased extracellular levels of both serotonin and norepinephrine. | Broad increase in extracellular serotonin and norepinephrine. |
In Vivo Experimental Protocols
Forced Swim Test (FST) Protocol
The FST is a widely used primary screening tool for potential antidepressant compounds.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimation: Animals are housed for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
This compound (e.g., 5, 10, 20 mg/kg, intraperitoneally).
-
Fluoxetine (20 mg/kg, i.p.) as a positive control.
-
Venlafaxine (20 mg/kg, i.p.) as a positive control.
-
Imipramine (20 mg/kg, i.p.) as a positive control.[3]
-
Vehicle (saline) as a negative control.
-
Drugs are administered 60 minutes before the test session.
-
-
Test Apparatus: A cylindrical container (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Rats are placed in the water for 15 minutes.
-
Test session (Day 2, 24 hours later): Rats are placed in the water for 5 minutes. The duration of immobility (floating without struggling) during the last 4 minutes is recorded.
-
-
Data Analysis: The mean immobility time for each group is calculated and compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for statistical significance.
Experimental Workflow: Forced Swim Test
Caption: Workflow for the Forced Swim Test protocol.
In Vivo Microdialysis Protocol
This technique provides direct evidence of a drug's effect on neurotransmitter reuptake in specific brain regions.[4]
Methodology:
-
Animal Model: Male Wistar rats (250-300g).
-
Surgical Implantation:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex).
-
Animals are allowed to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Baseline Collection: Dialysate samples are collected every 20 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration:
-
This compound (e.g., 10 mg/kg, i.p.).
-
Comparative drugs are administered at appropriate doses.
-
Vehicle control.
-
-
Post-dosing Collection: Dialysate samples are collected for at least 3 hours post-administration.
-
Neurotransmitter Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[1]
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentration. Statistical analysis is performed using a two-way ANOVA with repeated measures.
Pharmacokinetic and Safety Profile Considerations
A comprehensive in vivo evaluation must also include an assessment of the compound's pharmacokinetic (PK) and safety profile.
| Parameter | Description | Experimental Approach |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Blood samples are collected at various time points after oral and intravenous administration to determine the area under the curve (AUC). |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Determined from the concentration-time profile following drug administration. |
| Brain Penetration | The ability of the compound to cross the blood-brain barrier. | Measurement of drug concentrations in brain tissue and plasma at various time points. |
| Acute Toxicity | The adverse effects that occur within a short time after administration of a single high dose. | Dose-escalation studies in rodents to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity. |
Conclusion and Future Directions
While this compound shows promise as a potential monoamine reuptake inhibitor based on its chemical structure, rigorous in vivo studies are imperative for its validation. The experimental frameworks outlined in this guide provide a robust starting point for researchers to elucidate its pharmacological profile. Direct, head-to-head comparative studies with established clinical agents such as Fluoxetine, Venlafaxine, and Imipramine will be crucial in determining its potential therapeutic niche and any advantageous properties, such as improved efficacy, faster onset of action, or a more favorable side-effect profile. Future research should also explore its selectivity for the different monoamine transporters to better classify it within the spectrum of reuptake inhibitors.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11454249, (E)-2-(5-Chlorothiophen-2-Yl)-N-[(3s)-1-{4-[(1s)-1-(Dimethylamino)ethyl]-2-Fluorophenyl}-2-Oxopyrrolidin-3-Yl]ethenesulfonamide. [Link]
- Saleem, U., et al. (2012). Comparison of monoamine reuptake inhibitors for the immobility time and serotonin levels in the hippocampus and plasma of sub-chronically forced swim stressed rats. Pakistan journal of pharmaceutical sciences, 25(2), 351–356.
- Rehman, H. U., et al. (2012). Comparison of monoamine reuptake inhibitors for the immobility time and serotonin levels in the hippocampus and plasma of sub-chronic. Pak. J. Pharm. Sci, 25(2), 351-356.
- Zhang, A., et al. (2002). Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors. Bioorganic & medicinal chemistry letters, 12(7), 993–995.
- Roth, B. L., et al. (2000). In vivo criteria to differentiate monoamine reuptake inhibitors from releasing agents: sibutramine is a reuptake inhibitor. The Journal of pharmacology and experimental therapeutics, 295(1), 221–229.
- Rana, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 15(2), 291–320.
- Sahu, P. K., et al. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Physics: Conference Series, 1950(1), 012066.
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cross-validation of analytical methods for 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
This guide provides a comprehensive comparison and cross-validation framework for two primary analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a critical intermediate in pharmaceutical synthesis, ensuring the purity and concentration of this compound is paramount, necessitating robust and reliable analytical methods.
Cross-validation is the formal process of demonstrating that two distinct analytical procedures are suitable for the same intended purpose and yield comparable, reliable results.[1][2][3] This process is essential when transferring methods between laboratories or when employing different technologies for the analysis of the same substance, thereby ensuring data integrity throughout the drug development lifecycle.[3][4] This guide is structured to provide researchers and drug development professionals with the foundational principles, detailed experimental protocols, and comparative data necessary to implement a rigorous cross-validation study.
The Principle of Method Selection: Causality Behind the Choice
The selection of HPLC-UV and GC-MS for this comparative guide is deliberate, based on the physicochemical properties of this compound.
-
High-Performance Liquid Chromatography (HPLC): This technique is the quintessential "workhorse" in the pharmaceutical industry for its versatility and applicability to a wide range of compounds.[5][6] The target analyte is a hydrochloride salt, making it polar and non-volatile. HPLC is ideally suited for such compounds, as it analyzes samples in a liquid phase at or near ambient temperatures, preventing thermal degradation.[6][7] The presence of the chlorothiophene ring provides a strong chromophore, making Ultraviolet (UV) detection a sensitive and straightforward choice.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique renowned for its high separation efficiency and sensitivity, especially when coupled with a mass spectrometer.[5][7] However, its primary requirement is that the analyte must be volatile and thermally stable.[9] Since this compound is a non-volatile salt, direct analysis is not feasible. It requires a sample preparation step—either conversion to its more volatile free-base form or derivatization—to make it amenable to GC analysis. This additional step provides a critical point of comparison regarding sample preparation complexity, potential for analyte loss, and overall method robustness. The mass spectrometer detector offers exceptional selectivity and structural information, which is a key advantage.[9]
Cross-Validation Workflow: A Visual Overview
The following diagram illustrates the logical flow of a cross-validation study, from a single batch of the analyte to the final comparative report. This workflow ensures that both analytical methods are tested against the same homogenous sample, providing a true measure of their comparability.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Experimental Protocols
The following protocols are designed as self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12]
Protocol 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
-
Objective: To quantify this compound using a direct, stability-indicating HPLC method.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (based on the thiophene chromophore).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve 10 mg of the reference standard in a 100 mL volumetric flask using a 50:50 mixture of water and acetonitrile (diluent) to create a 100 µg/mL stock solution. Prepare a calibration curve by serial dilution (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Prepare a sample solution at a target concentration of 25 µg/mL by dissolving the analyte in the diluent.
-
Analysis: Inject the blank (diluent), standard solutions, and sample solutions in sequence.
-
System Suitability: Before analysis, inject the 25 µg/mL standard six times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) following Free-Base Extraction
-
Objective: To quantify the analyte after conversion to its more volatile free-base form.
-
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (Electron Ionization - EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., molecular ion and key fragments).
-
-
Procedure:
-
Standard/Sample Preparation (Free-Base Extraction): a. To 1 mL of each standard and sample solution (prepared in water), add 1 mL of 1 M Sodium Hydroxide to deprotonate the amine. b. Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes. c. Centrifuge to separate the layers. d. Carefully transfer the upper organic layer (MTBE) containing the free base to an autosampler vial.
-
Analysis: Inject 1 µL of the extracted solutions into the GC-MS.
-
System Suitability: Inject a mid-range extracted standard six times. The %RSD for the peak area of the target ion should be ≤ 5.0%.
-
Performance Metrics: A Comparative Summary
The following table summarizes the expected performance characteristics for the two methods based on typical outcomes for similar analyses, as defined by ICH guidelines.[10][11][13]
| Performance Parameter | HPLC-UV Method | GC-MS Method | Rationale for Expected Performance |
| Specificity/Selectivity | High | Very High | HPLC-UV separates based on retention time; co-eluting impurities can interfere. GC-MS uses both retention time and mass-to-charge ratio, providing superior specificity.[5][9] |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods are expected to show excellent linearity. The multi-step extraction in the GC-MS method may introduce slightly more variability. |
| Range | 1 - 50 µg/mL | 0.1 - 25 µg/mL | The range is defined by the demonstrated accuracy, precision, and linearity. GC-MS often achieves lower detection limits. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | The direct HPLC method typically yields higher and more consistent recovery. The extraction step in the GC method can result in minor analyte loss. |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 4.0% | Intra-day precision is tighter for the simpler HPLC method. |
| - Intermediate Precision | ≤ 2.0% | ≤ 5.0% | Inter-day precision is also expected to be better for HPLC due to fewer manual sample preparation steps. |
| LOD / LOQ | ~0.3 / 1.0 µg/mL | ~0.03 / 0.1 µg/mL | GC-MS is generally more sensitive, allowing for the detection and quantification of trace levels of the analyte.[9] |
| Robustness | High | Moderate | The HPLC method is less susceptible to small variations in pH or mobile phase composition. The GC method's extraction step can be sensitive to changes in pH, solvent volume, and vortex time. |
Conclusion and Recommendations
This guide demonstrates a framework for the cross-validation of two fundamentally different, yet appropriate, analytical methods for this compound.
The HPLC-UV method stands out as the preferred choice for routine quality control applications, such as batch release and stability testing. Its primary advantages are the simplicity of sample preparation, high precision, and robustness, which translate to higher throughput and lower analysis-to-analysis variability.[5][6]
The GC-MS method , while more complex due to the required sample extraction, offers superior sensitivity and unparalleled specificity.[9] This makes it an invaluable tool for confirmatory analysis, trace-level impurity identification, or in research settings where absolute structural confirmation is required.
A successful cross-validation, demonstrating that both methods produce comparable results within established acceptance criteria, provides a high degree of confidence in the analytical data. It validates the use of the simpler HPLC method for routine work while confirming that the more sensitive GC-MS method can be reliably used for specialized applications, ensuring data integrity and product quality across the entire development lifecycle.
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Technobis URL: [Link]
-
Title: Validating Analytical Methods in Pharmaceuticals Source: Pharmuni URL: [Link]
-
Title: Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Understanding the Differences Between HPLC and GCMS Systems Source: AMP Tech Instruments URL: [Link]
-
Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL: [Link]
-
Title: HPLC vs GC: Choosing the Right Chromatography Technique Source: Lab Manager URL: [Link]
-
Title: Understanding the Difference Between GCMS and HPLC Source: GenTech Scientific URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]
-
Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. e-b-f.eu [e-b-f.eu]
- 3. benchchem.com [benchchem.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amptechfl.com [amptechfl.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. fda.gov [fda.gov]
- 13. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
A Comparative Benchmarking Guide: Characterizing the Mono-amine Transporter Activity of 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride Against Bupropion
Introduction
The development of novel compounds targeting the central nervous system requires rigorous pharmacological characterization to elucidate their mechanism of action and potential therapeutic applications. One such compound of interest is 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride. Structurally, it belongs to the phenethylamine class, which is known to interact with monoamine transporters. The thiophene ring, a bioisostere of a phenyl ring, and the chloro- substitution suggest that this compound may exhibit significant activity and selectivity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2][3] These transporters are critical regulators of neurotransmission and are the targets of many therapeutic agents used in the treatment of depression, ADHD, and other neuropsychiatric disorders.[2][4]
This guide provides a comprehensive framework for benchmarking the in vitro activity of this compound against a well-established standard, bupropion. Bupropion is a widely used antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), making it an excellent comparator for a compound with a similar hypothesized mechanism of action.[5][6][7][8] The objective of this guide is to present a series of robust and validated experimental protocols that will allow researchers to quantitatively assess the potency and selectivity of this compound at the three major monoamine transporters.
Rationale for Comparator Selection: Bupropion
Bupropion was selected as the standard inhibitor for this benchmarking study due to several key factors:
-
Well-Characterized Mechanism of Action: Bupropion's primary mechanism is the inhibition of DAT and NET, with negligible effects on SERT.[6][7] This provides a clear and well-defined profile against which to compare the novel compound.
-
Clinical Relevance: As an FDA-approved medication for major depressive disorder and smoking cessation, bupropion's clinical efficacy and side-effect profile are well-documented, providing a valuable translational context for the preclinical data generated.[7]
-
Commercial Availability and Purity: High-purity bupropion hydrochloride is readily available from commercial suppliers, ensuring the reliability and reproducibility of the experimental results.
Experimental Design
To comprehensively characterize the interaction of this compound with monoamine transporters, a two-tiered in vitro experimental approach is proposed:
-
Radioligand Binding Assays: These assays will determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT. This is a direct measure of the compound's ability to occupy the transporter protein.
-
Synaptosomal Uptake Assays: These functional assays will measure the ability of the test compound to inhibit the reuptake of the respective neurotransmitters (dopamine, norepinephrine, and serotonin) into presynaptic terminals. This will provide the half-maximal inhibitory concentration (IC50) and offer insights into the functional consequences of transporter binding.
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for benchmarking.
Detailed Protocols
Protocol 1: Radioligand Binding Assays
This protocol outlines the procedure for determining the binding affinity of the test compounds for DAT, NET, and SERT using membranes from cells stably expressing the respective human transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT)
-
Non-specific binding inhibitors: GBR 12909 (for DAT), desipramine (for NET), fluoxetine (for SERT)
-
Test compounds: this compound and bupropion hydrochloride
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Harvest the transporter-expressing cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of the test compound or the standard inhibitor. For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the inhibitor concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Synaptosomal Uptake Assays
This protocol describes the measurement of neurotransmitter uptake inhibition in isolated nerve terminals (synaptosomes) from rat brain tissue.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for NET and SERT)
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin
-
Uptake buffer: Krebs-Henseleit buffer supplemented with glucose, ascorbic acid, and pargyline
-
Test compounds: this compound and bupropion hydrochloride
-
Selective uptake inhibitors for defining non-specific uptake (as in Protocol 1)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Synaptosome Preparation: Dissect the appropriate brain regions and homogenize them in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in uptake buffer.
-
Assay Setup: Pre-incubate the synaptosomes in a 96-well plate with a range of concentrations of the test compound or standard inhibitor for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Add the respective radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a selective inhibitor) from the total uptake. Plot the percent inhibition of specific uptake as a function of the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Interpretation and Presentation
The results from the binding and uptake assays should be summarized in tables for a clear comparison of the potency and selectivity of this compound and bupropion.
Table 1: Binding Affinities (Ki, nM) of Test Compounds at Monoamine Transporters
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity | NET/SERT Selectivity |
| 2-(5-Chlorothiophen-2-YL)ethanamine HCl | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| Bupropion HCl | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value | Calculated Value |
Table 2: Uptake Inhibition Potencies (IC50, nM) of Test Compounds at Monoamine Transporters
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity | NET/SERT Selectivity |
| 2-(5-Chlorothiophen-2-YL)ethanamine HCl | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| Bupropion HCl | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Calculated Value | Calculated Value |
Visualizations
References
- 1. Overview of the structure and function of the dopamine transporter and its protein interactions [ouci.dntb.gov.ua]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bupropion - Wikipedia [en.wikipedia.org]
- 6. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Bupropion: a review of its mechanism of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Thiophene-based Bioactive Compounds: The Case of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
This guide provides a comprehensive framework for evaluating the reproducibility of experimental findings related to novel chemical entities, using 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride as a case study. In drug discovery and chemical biology, the ability to reliably reproduce and build upon published data is paramount. Discrepancies often arise not from flawed science, but from subtle, undocumented variations in experimental protocols.
Here, we address this challenge by presenting a comparative analysis of 2-(5-Chlorothiophen-2-YL)ethanamine HCl (hereafter Cpd-Cl ) and its non-chlorinated parent analog, 2-(thiophen-2-yl)ethanamine HCl (hereafter Cpd-H ). The introduction of a halogen atom, such as chlorine, into a molecular scaffold is a common medicinal chemistry strategy to modulate potency, selectivity, and metabolic stability.[1] However, this modification can also introduce unforeseen liabilities.
This guide will provide objective, (hypothetical) experimental data to illustrate how these two compounds compare, supported by detailed, self-validating protocols that are designed to ensure maximum reproducibility for researchers seeking to verify these findings.
Comparative Molecular Structures
A foundational step in any comparative analysis is the clear definition of the molecular entities under investigation. The sole structural difference between Cpd-Cl and Cpd-H is the presence of a chlorine atom at the 5-position of the thiophene ring. This seemingly minor change can significantly alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.
Caption: Chemical structures of the comparator compounds.
Part 1: Comparative Pharmacological & ADME Profiling
To establish a reproducible pharmacological profile, we must quantify a compound's affinity for its target, its functional effect, and its basic drug-like properties. For this guide, we will hypothesize that these compounds target the Dopamine D2 Receptor (D2R), a G-protein coupled receptor (GPCR) crucial in neuroscience.[2]
Table 1: Comparative Receptor Binding Affinity and Selectivity
This table summarizes the binding affinities (Ki) of Cpd-Cl and Cpd-H for the target receptor (D2R) and two related off-target receptors, the Dopamine D3 Receptor (D3R) and the Serotonin 2A Receptor (5-HT2A). A lower Ki value indicates higher binding affinity. The data illustrates a hypothetical outcome where chlorination enhances both affinity and selectivity for the primary target.
| Compound | D2R Ki (nM) | D3R Ki (nM) | 5-HT2A Ki (nM) | D2R/D3R Selectivity | D2R/5-HT2A Selectivity |
| Cpd-H | 85.2 | 150.3 | 450.8 | 1.8x | 5.3x |
| Cpd-Cl | 7.4 | 185.1 | 980.2 | 25.0x | 132.5x |
Table 2: Comparative In Vitro Functional Activity
Binding affinity does not equate to functional effect. This table presents the potency of each compound as a D2R antagonist, measured by its ability to inhibit agonist-induced changes in cyclic AMP (cAMP). The IC50 value represents the concentration at which the compound inhibits 50% of the functional response.
| Compound | Assay Type | Functional Readout | IC50 (nM) |
| Cpd-H | D2R cAMP Assay | Antagonism | 125.6 |
| Cpd-Cl | D2R cAMP Assay | Antagonism | 10.8 |
Table 3: Comparative In Vitro ADME & Safety Profile
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.[3][4] This table compares key in vitro ADME and safety parameters. The data hypothetically suggests that while chlorination improves metabolic stability, it may introduce a potential cardiovascular safety liability, a common challenge in drug development.
| Parameter | Assay | Cpd-H | Cpd-Cl |
| Metabolic Stability | Human Liver Microsome (% remaining after 60 min) | 22% | 68% |
| Plasma Protein Binding | Equilibrium Dialysis (% bound) | 85% | 92% |
| Cardiovascular Safety | hERG Patch Clamp (IC50, µM) | > 30 | 2.1 |
Part 2: Protocols for Ensuring Experimental Reproducibility
The validity and reproducibility of the data presented above depend entirely on the meticulous execution of standardized protocols. Below are the detailed methodologies required to generate this comparative data.
Experimental Workflow Overview
A logical, tiered approach to compound characterization is essential. The following workflow ensures that foundational data (binding) is established before investing resources in more complex functional and safety assays.
Caption: Tiered workflow for in vitro compound characterization.
Protocol 1: Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the human D2R.
-
Trustworthiness: This protocol includes controls for non-specific binding and a known reference compound to ensure the assay is performing within specifications on the day of the experiment.
Materials:
-
Cell Membranes: HEK293 cells stably expressing human D2R.
-
Radioligand: [³H]-Spiperone (a high-affinity D2R antagonist).
-
Reference Compound: Haloperidol.
-
Test Compounds: Cpd-H and Cpd-Cl .
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare 10 mM DMSO stock solutions of test and reference compounds. Perform a serial dilution in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, add in order:
-
25 µL Assay Buffer (for total binding) or 25 µL of 10 µM Haloperidol (for non-specific binding).
-
25 µL of diluted test compound or reference compound.
-
50 µL of [³H]-Spiperone diluted in Assay Buffer to a final concentration of 0.5 nM (~Kd).
-
100 µL of D2R membrane preparation (10 µg protein/well).
-
-
Incubation: Seal the plate and incubate at room temperature for 90 minutes with gentle agitation. The incubation time is critical and should be determined during assay development to ensure equilibrium is reached.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filter plate using a cell harvester. Wash each well 3 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Detection: Dry the filter mat, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression model (one-site fit) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Gs/Gi-Coupled GPCR Functional Assay (cAMP)
-
Objective: To measure the functional antagonism of test compounds at the D2R by quantifying changes in intracellular cAMP levels.
-
Trustworthiness: This protocol utilizes a known agonist (Quinpirole) as a positive control and a known antagonist (Haloperidol) as a reference to validate assay performance.
Materials:
-
Cells: CHO-K1 cell line stably expressing human D2R.
-
Agonist: Quinpirole.
-
Adenylyl Cyclase Activator: Forskolin.
-
Assay Medium: HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX (a phosphodiesterase inhibitor).
-
cAMP Detection Kit (e.g., HTRF, AlphaLISA, or similar).
Procedure:
-
Cell Plating: Seed the D2R-CHO cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and Haloperidol in Assay Medium.
-
Antagonist Incubation: Remove growth media from cells and add 10 µL of diluted test compound or reference compound. Incubate for 20 minutes at room temperature. This pre-incubation allows the antagonist to bind to the receptor.
-
Agonist Challenge: Add 5 µL of Forskolin (to stimulate cAMP production) and 5 µL of Quinpirole at its EC80 concentration (the concentration that gives 80% of the maximal response, determined previously).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Detection: Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis:
-
Normalize the data with 0% inhibition (agonist + forskolin alone) and 100% inhibition (forskolin alone).
-
Plot the normalized response against the log concentration of the test compound.
-
Use a non-linear regression model to determine the IC50 value.
-
Protocol 3: In Vitro Metabolic Stability Assay
-
Objective: To assess the rate of metabolism of test compounds in human liver microsomes.
-
Trustworthiness: Includes a positive control compound with known metabolic lability (e.g., Verapamil) and a negative control (incubation without NADPH) to ensure metabolism is enzyme-driven.
Materials:
-
Human Liver Microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate Buffer (0.1 M, pH 7.4).
-
Reference Compound: Verapamil.
-
Acetonitrile with an internal standard (for protein precipitation and LC-MS/MS analysis).
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing HLM (0.5 mg/mL final concentration) and test compound (1 µM final concentration) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. For the negative control wells, add buffer instead.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Report the final data as the percentage of compound remaining at the 60-minute time point for direct comparison.
-
Part 3: Interpretation and Decision-Making
The hypothetical data presented paints a clear, albeit fictional, picture. The addition of a chlorine atom in Cpd-Cl resulted in a significant improvement in target affinity, selectivity, and functional potency. It also enhanced metabolic stability, a desirable trait for a potential drug candidate.
However, the data also highlights a critical trade-off. The improved profile of Cpd-Cl is accompanied by a significant hERG liability, which is a major red flag for potential cardiotoxicity.
Decision-Making Framework
Based on this comparative data, a drug development team can make an informed decision. The improved potency of Cpd-Cl is attractive, but the hERG risk is likely unacceptable. The next step would not be to discard the scaffold, but to initiate a new round of medicinal chemistry.
Caption: Decision-making flowchart based on comparative data.
Conclusion
This guide demonstrates a systematic approach to comparing related chemical compounds to ensure the reproducibility of research findings. By coupling quantitative, comparative data with detailed, self-validating experimental protocols, we create a robust framework that other scientists can reliably follow, verify, and build upon. The hypothetical case of Cpd-Cl and Cpd-H illustrates that even seemingly minor chemical modifications can have profound and complex effects on a compound's biological profile. A rigorous, transparent, and reproducible approach is the only way to accurately characterize these effects and make sound decisions in the complex process of drug discovery and development.
References
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
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Checco, J. W., & Luo, X. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15–42. Available at: [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
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PubMed. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]
-
Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]
-
MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]
-
NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
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Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro ADME. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
R Discovery. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]
-
NIH. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Retrieved from [Link]
-
Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]
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- 2. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. multispaninc.com [multispaninc.com]
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- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
A Head-to-Head Comparative Guide to Novel 2-(5-Chlorothiophen-2-yl)ethanamine Hydrochloride Derivatives for Receptor Targeting
Abstract
The development of targeted therapeutics requires a nuanced understanding of how subtle molecular modifications influence biological activity. The 2-(5-chlorothiophen-2-yl)ethanamine scaffold serves as a promising starting point for potent and selective ligands. This guide presents a head-to-head comparison of the parent compound, 2-(5-Chlorothiophen-2-yl)ethanamine hydrochloride (referenced as Parent Compound ), against two rationally designed derivatives:
-
Derivative A: N-[2-(5-chlorothiophen-2-yl)ethyl]acetamide
-
Derivative B: 2-(5-chlorothiophen-2-yl)-N,N-dimethylethanamine
This in-depth analysis focuses on the rationale behind their design, synthetic accessibility, and a comparative evaluation of their binding affinity for a hypothetical G-protein coupled receptor (GPCR), Target Receptor X. All experimental data presented is illustrative, designed to model a real-world drug discovery workflow.
Introduction: The Rationale for Derivatization
The core structure of 2-(5-chlorothiophen-2-yl)ethanamine is a known pharmacophore, with the thiophene ring and ethylamine side chain contributing to potential interactions with biological targets.[1] Thiophene derivatives, in general, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4] The primary amine of the Parent Compound offers a key point for modification to modulate properties such as:
-
Receptor Selectivity and Affinity: Altering the amine's basicity and steric profile can fine-tune interactions within a receptor's binding pocket, enhancing affinity for the intended target while reducing off-target effects.[5]
-
Pharmacokinetic Properties: Modifications can influence solubility, membrane permeability, and metabolic stability, which are critical for a drug candidate's overall performance.[6]
The goal of this study is to demonstrate how targeted chemical modifications—acetylation (Derivative A) and dimethylation (Derivative B)—impact the binding affinity for Target Receptor X, providing a clear experimental framework for lead optimization.
Synthesis and Characterization of Derivatives
The synthesis of the derivatives originates from the common precursor, 2-(5-chlorothiophen-2-yl)ethanamine. The synthetic scheme is designed for efficiency and scalability, representing a practical approach in a drug discovery setting.
General Synthetic Workflow
The overall synthetic strategy is depicted below. The initial step involves the synthesis of the parent compound, followed by parallel synthesis of the two derivatives.
Caption: General synthetic workflow for the Parent Compound and its derivatives.
Experimental Protocols
Synthesis of this compound (Parent Compound):
-
To a solution of 2-acetyl-5-chlorothiophene (1.0 eq) in methanol, add ammonium acetate (10 eq).[7][8]
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with 1M HCl and extract with dichloromethane.
-
The aqueous layer is basified with 2M NaOH and extracted with dichloromethane.
-
The combined organic layers are dried over Na2SO4, filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
The hydrochloride salt is formed by treating the free base with HCl in ether.
Synthesis of N-[2-(5-chlorothiophen-2-yl)ethyl]acetamide (Derivative A):
-
Dissolve the Parent Compound (free base, 1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) and cool the mixture to 0°C.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate to yield the product.
Synthesis of 2-(5-chlorothiophen-2-yl)-N,N-dimethylethanamine (Derivative B):
-
To a solution of the Parent Compound (free base, 1.0 eq) in formic acid (5.0 eq), add formaldehyde (37% in H2O, 2.5 eq).
-
Heat the mixture at reflux (100°C) for 6 hours.
-
Cool the reaction to room temperature and basify with 2M NaOH.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the product.
Head-to-Head Comparison: In Vitro Binding Affinity
To quantitatively assess the impact of the structural modifications, a competitive radioligand binding assay was performed to determine the binding affinity (reported as the equilibrium dissociation constant, KD) of each compound for Target Receptor X.[9][10] Lower KD values indicate a higher binding affinity.[9]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing Target Receptor X are prepared by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membrane suspension (10 µg protein).
-
25 µL of radioligand ([³H]-L-741,626) at a final concentration equal to its KD.
-
25 µL of test compound (Parent, Derivative A, or B) at various concentrations (10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plates at 25°C for 90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value for each compound. The Ki is then calculated using the Cheng-Prusoff equation, which is then used to determine the KD.
Results: Comparative Binding Affinity
The binding affinities of the parent compound and its derivatives were determined and are summarized below.
| Compound | Modification | Rationale for Modification | Binding Affinity (KD) [nM] |
| Parent Compound | Primary Amine | Baseline | 85.2 ± 5.6 |
| Derivative A | Acetylation (Amide) | Remove basicity, introduce H-bond acceptor | 350.4 ± 21.1 |
| Derivative B | Dimethylation (Tertiary Amine) | Increase basicity and steric bulk | 15.3 ± 1.9 |
Discussion of Results
The experimental data reveals a clear structure-activity relationship:
-
Parent Compound: Exhibits moderate affinity for Target Receptor X, establishing a solid baseline for comparison. The primary amine is likely forming a key ionic interaction within the binding pocket.
-
Derivative A (Acetylation): The conversion of the basic amine to a neutral amide in Derivative A resulted in a significant, approximately 4-fold, decrease in binding affinity. This strongly suggests that the positive charge on the protonated amine of the parent compound is crucial for a high-affinity interaction, likely through an ionic bond with an acidic residue (e.g., Aspartic or Glutamic acid) in the receptor.
-
Derivative B (Dimethylation): The addition of two methyl groups to the amine in Derivative B led to a notable, approximately 5.5-fold, increase in binding affinity compared to the parent compound. This enhancement can be attributed to a combination of factors. The tertiary amine is slightly more basic than the primary amine, potentially strengthening the ionic interaction. Furthermore, the methyl groups may be engaging in favorable hydrophobic interactions within a non-polar sub-pocket of the receptor, leading to a more stable ligand-receptor complex.
Conclusion and Future Directions
This head-to-head study demonstrates the profound impact of subtle chemical modifications on the biological activity of a 2-(5-chlorothiophen-2-yl)ethanamine scaffold. The dimethylated analog, Derivative B , emerged as the most potent ligand for Target Receptor X in this series, highlighting the importance of both electrostatic and hydrophobic interactions for high-affinity binding.
The results provide a clear rationale for future optimization efforts. Further exploration of N-alkyl substituents of varying sizes on the ethylamine could further probe the dimensions of the hydrophobic sub-pocket. Additionally, functional assays should be conducted to determine whether these compounds act as agonists or antagonists at Target Receptor X.[11][12] This systematic approach, combining rational design, efficient synthesis, and quantitative biological evaluation, is fundamental to the successful progression of lead candidates in modern drug discovery.[13]
References
- 1. Buy (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride [smolecule.com]
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- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. blog.biobide.com [blog.biobide.com]
A Comparative Guide to Assessing the Specificity of 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride
Introduction: The Imperative of Specificity in Modern Drug Discovery
In the landscape of modern pharmacology, the efficacy of a therapeutic agent is intrinsically linked to its specificity.[1] A drug's ability to selectively interact with its intended molecular target while minimally engaging with other biomolecules is a primary determinant of its therapeutic window and safety profile.[1][2] High specificity often translates to reduced off-target effects and a more predictable dose-response relationship.[1] Conversely, promiscuous compounds that bind to multiple targets can lead to unforeseen side effects, complicating clinical development and potentially causing patient harm.[3] Therefore, a rigorous and multi-faceted assessment of a compound's specificity is not merely a regulatory hurdle but a foundational step in the development of safe and effective medicines.[4][5]
This guide provides a comprehensive framework for evaluating the specificity of a novel research compound, using 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride as a case study. As a derivative of the thiophene class, which is a "privileged pharmacophore" in medicinal chemistry, this compound holds potential for therapeutic intervention.[6] The 2-thienylethanamine scaffold bears structural resemblance to known monoamine transporter ligands, suggesting a plausible, yet unconfirmed, primary target within the central nervous system.
This document will guide researchers through a logical, three-phase experimental workflow designed to first identify and validate the primary target, then to broadly profile for off-target interactions, and finally to characterize the functional consequences of these interactions. We will compare the hypothetical performance of this compound against a well-characterized selective serotonin reuptake inhibitor (SSRI), Sertraline , to provide context and a benchmark for specificity.
Phase 1: Primary Target Identification and Affinity Determination
The initial and most critical step is to identify the primary biological target of the novel compound and quantify its binding affinity. Given the structural alerts in this compound, our hypothesis is that it primarily targets the serotonin transporter (SERT) . Affinity-based methods, such as radioligand binding assays, remain the gold standard for this purpose due to their robustness and precision.[7][8]
Experimental Workflow: Target Affinity
Caption: Workflow for determining primary target binding affinity.
Detailed Protocol: Competitive Radioligand Binding Assay for Human SERT (hSERT)
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from hSERT.
Materials:
-
Test Compounds: this compound and Sertraline.
-
Radioligand: [3H]-Citalopram (specific activity ~70-90 Ci/mmol).
-
Membrane Preparation: Commercially available membranes from HEK293 or CHO cells stably expressing recombinant hSERT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific Binding Control: Fluoxetine (10 µM).
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters pre-treated with 0.3% polyethyleneimine (PEI).
-
Cell Harvester and Liquid Scintillation Counter.
Procedure:
-
Compound Preparation: Prepare 10-point serial dilutions of this compound and Sertraline in Assay Buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM Fluoxetine.
-
Test Compound: 50 µL of each dilution of the test compounds.
-
-
Radioligand Addition: Add 50 µL of [3H]-Citalopram diluted in Assay Buffer to all wells. The final concentration should be at or near its equilibrium dissociation constant (Kd), typically around 1 nM.
-
Membrane Addition: Add 100 µL of the hSERT membrane preparation (typically 5-15 µg of protein per well) to each well. The final assay volume will be 200 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[9]
-
Counting: Dry the filter mat, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
Hypothetical Data Presentation: Target Affinity
| Compound | Primary Target | Binding Affinity (Ki, nM) |
| 2-(5-Chlorothiophen-2-YL)ethanamine HCl | hSERT | 15.2 |
| Sertraline (Reference) | hSERT | 1.8 |
This hypothetical data suggests that while our test compound binds to the hypothesized target (hSERT), it does so with approximately 8-fold lower affinity than the established SSRI, Sertraline. This confirms target engagement but raises questions about its potency and specificity, which must be addressed in subsequent phases.
Phase 2: Broad Off-Target Liability Profiling
After confirming the primary target, the next crucial step is to assess the compound's promiscuity. This is achieved by screening it against a broad panel of diverse biological targets, including other receptors, transporters, enzymes, and ion channels.[3] This process is essential for identifying potential off-target interactions that could lead to adverse effects or provide opportunities for drug repurposing.
Experimental Workflow: Off-Target Screening
Caption: Workflow for broad off-target liability screening.
Protocol: High-Throughput Off-Target Screening
A cost-effective and efficient method for initial off-target profiling is to utilize a commercial screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). The compound is typically tested at a single high concentration (e.g., 10 µM) in binding assays for a large panel of targets.
Procedure:
-
Compound Submission: Provide a sufficient quantity of the test compound (this compound) and the reference compound (Sertraline) to the contract research organization.
-
Panel Selection: Choose a relevant screening panel. For a compound with a hypothesized CNS target, a panel including the following is appropriate:
-
Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET).
-
GPCRs: Adrenergic (α1, α2, β), Dopaminergic (D1-D5), Serotonergic (5-HT₁-₇ subtypes), Muscarinic (M1-M5), Histaminergic (H1-H4), Opioid (µ, δ, κ).
-
Ion Channels: hERG, Na⁺, Ca²⁺, K⁺ channels.
-
Enzymes: MAO-A, MAO-B, COMT.
-
-
Screening: The service provider performs standardized binding assays for each target in the panel, measuring the percent inhibition of a specific radioligand's binding caused by the 10 µM concentration of the test compound.
-
Data Reporting: The results are provided as a report detailing the percent inhibition for each target. A commonly used threshold for identifying a significant "hit" is >50% inhibition, which warrants further investigation.
Hypothetical Data Presentation: Off-Target Screening Profile (% Inhibition at 10 µM)
| Target | 2-(5-Chlorothiophen-2-YL)ethanamine HCl | Sertraline (Reference) |
| hSERT | 98% | 99% |
| hDAT | 65% | 75% |
| hNET | 48% | 25% |
| 5-HT₂ₐ Receptor | 55% | 15% |
| α₁-Adrenergic Receptor | 62% | 5% |
| Muscarinic M₁ Receptor | 8% | 2% |
| hERG Channel | 12% | 3% |
This hypothetical data reveals that this compound has significant interactions with the dopamine transporter (DAT) and the α₁-adrenergic receptor, in addition to its primary target, SERT. It also shows some affinity for the 5-HT₂ₐ receptor. In contrast, the reference compound, Sertraline, shows high selectivity for SERT, with a notable but lesser interaction with DAT. These "hits" for our test compound must now be validated and characterized functionally.
Phase 3: Functional Characterization of On- and Off-Target Activities
Binding affinity does not reveal the functional consequence of a compound-target interaction. A compound could be an agonist (activator), an antagonist (inhibitor), or have no effect on the target's function.[3] Therefore, it is essential to perform functional assays for the primary target and any significant off-targets identified in Phase 2.
Experimental Workflow: Functional Assays
Caption: Workflow for functional activity characterization.
Detailed Protocol 1: cAMP Assay for Gs/Gi-Coupled GPCRs
This assay measures changes in intracellular cyclic AMP (cAMP) levels, a common second messenger for Gs-coupled (cAMP increase) and Gi-coupled (cAMP decrease) receptors.[10][11] The α₁-adrenergic receptor is typically Gq-coupled, but we will use this as an example for a generic GPCR functional assay.
Materials:
-
Cell Line: A stable cell line expressing the target receptor (e.g., HEK293 expressing the α₁-adrenergic receptor).
-
Test Compounds: this compound and Sertraline.
-
Reference Agonist/Antagonist: Phenylephrine (α₁ agonist) and Prazosin (α₁ antagonist).
-
cAMP Assay Kit: A commercial HTRF, BRET, or luminescence-based kit (e.g., Promega cAMP-Glo™).[10]
-
Cell Culture Medium and Reagents.
-
384-well Assay Plates.
Procedure (Antagonist Mode):
-
Cell Plating: Seed the cells into a 384-well plate and incubate overnight to form a monolayer.
-
Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a concentration of the reference agonist (Phenylephrine) that elicits a submaximal response (EC₈₀).
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol.[11] This typically involves adding detection reagents that generate a luminescent or fluorescent signal inversely proportional to the cAMP concentration.
-
Signal Measurement: Read the plate on a compatible plate reader.
Data Analysis:
-
Generate dose-response curves by plotting the signal against the log concentration of the test compound.
-
Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Detailed Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, which is a key event in receptor desensitization and an indicator of G-protein independent signaling.[12][13] This provides an orthogonal readout to second messenger assays.
Materials:
-
Cell Line: A cell line engineered for a β-arrestin recruitment assay, such as the DiscoverX PathHunter® line, co-expressing the GPCR of interest (e.g., 5-HT₂ₐ) and a β-arrestin-enzyme fragment fusion protein.[12]
-
Test Compounds and Reference Ligands.
-
Assay Reagents: Provided with the commercial assay kit, including cell plating reagents and detection substrates.
-
Solid white 384-well assay plates.
Procedure (Agonist Mode):
-
Cell Plating: Plate the PathHunter® cells in the assay plates according to the manufacturer's protocol and incubate overnight.[12]
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents as per the kit's instructions. This will generate a chemiluminescent signal upon enzyme fragment complementation.
-
Signal Measurement: After a further incubation period (e.g., 60 minutes), measure the chemiluminescence on a plate reader.
Data Analysis:
-
Plot the luminescent signal against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).
Hypothetical Data Presentation: Functional Activity
| Target | Assay Type | Parameter | 2-(5-Chlorothiophen-2-YL)ethanamine HCl | Sertraline (Reference) |
| hSERT | Transporter Uptake | IC50 (nM) | 45.6 | 3.5 |
| hDAT | Transporter Uptake | IC50 (nM) | 150.2 | 250.8 |
| 5-HT₂ₐ Receptor | β-Arrestin | EC50 (nM) | 850.1 (Partial Agonist) | >10,000 |
| α₁-Adrenergic Receptor | cAMP | IC50 (nM) | 987.5 (Antagonist) | >10,000 |
Comparative Analysis and Specificity Assessment
The final step is to integrate the binding and functional data to generate a clear picture of the compound's specificity. A common way to quantify this is by calculating a Specificity Index , which is the ratio of the compound's potency at an off-target versus its primary target. A higher index indicates greater specificity.
Specificity Index = (Ki or IC50 at Off-Target) / (Ki or IC50 at Primary Target)
Comparative Specificity Profile
| Parameter | 2-(5-Chlorothiophen-2-YL)ethanamine HCl | Sertraline (Reference) |
| Primary Target Potency (hSERT IC50) | 45.6 nM | 3.5 nM |
| Off-Target Potency (hDAT IC50) | 150.2 nM | 250.8 nM |
| Off-Target Potency (α₁-Adrenergic IC50) | 987.5 nM | >10,000 nM |
| Specificity Index (DAT/SERT) | 3.3x | 71.6x |
| Specificity Index (α₁-Adrenergic/SERT) | 21.6x | >2,857x |
Interpretation of Results
-
On-Target Potency: this compound is a functional inhibitor of the serotonin transporter, but it is over 10-fold less potent than Sertraline.
-
Specificity: The compound exhibits significantly lower specificity compared to Sertraline. Its specificity for SERT over DAT is only 3.3-fold, suggesting it acts as a dual serotonin-dopamine reuptake inhibitor. In contrast, Sertraline has a much cleaner profile with over 70-fold selectivity for SERT over DAT.
-
Off-Target Liabilities: The antagonistic activity at the α₁-adrenergic receptor (21.6-fold selectivity) is a potential liability, as this interaction is associated with side effects such as orthostatic hypotension. The partial agonism at the 5-HT₂ₐ receptor could also contribute to a complex pharmacological profile.
Conclusion
This guide outlines a systematic and robust methodology for assessing the specificity of a novel compound, using this compound as a working example. By progressing through a logical sequence of target affinity determination, broad off-target profiling, and functional characterization, researchers can build a comprehensive understanding of a compound's interaction with the proteome. This multi-pronged approach, comparing the novel agent against a well-characterized drug, is indispensable for making informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective therapeutics.
References
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Promega Corporation. cAMP-Glo™ Assay Protocol.
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Ladds, G. et al. (2018). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
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Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information.
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BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with Talopram.
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Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
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BenchChem. (2025). Application Notes and Protocols for Sert-IN-2 in Radioligand Binding Experiments.
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Khersonsky, S. M., & Chang, Y. T. (2011). Identification and validation of protein targets of bioactive small molecules. Future medicinal chemistry.
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DiscoverX Corporation. cAMP Hunter™ eXpress GPCR Assay.
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Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information.
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Promega Corporation. GloSensor™ cAMP Assay Protocol.
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Kinch, M. S. (2015). Clinical relevance of target identity and biology: implications for drug discovery and development. Drug discovery today.
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Hothersall, J. D. et al. (2017). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in molecular biology.
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Lomenick, B. et al. (2009). Identification of Direct Protein Targets of Small Molecules. Journal of the American Chemical Society.
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BenchChem. (2025). Application Notes and Protocols for Beta-Arrestin Recruitment Assay for S1P5 Receptor.
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Jeon, J. et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. PLoS computational biology.
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Ong, S. E. et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences of the United States of America.
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Patsnap. (2025). What determines drug specificity? Patsnap Synapse.
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Li, Y. et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules.
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Kim, D. & Gao, Y. Q. (2013). Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. PLoS computational biology.
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DiscoveRx. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube.
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PharmaFeatures. (2024). The Crucial Role of Target Identification in Modern Pharmacology.
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Chandra, R., Kung, M. P., & Kung, H. F. (2006). Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging. Bioorganic & medicinal chemistry letters.
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Bagli, J. F. et al. (1976). Synthesis and antihypertensive activity of some thienylethanolamines. Journal of medicinal chemistry.
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ACS Publications. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.
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PubMed Central. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands.
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PubMed. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.
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Safety Operating Guide
Operational Guide: Proper Disposal of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride
This guide provides a comprehensive framework for the safe and compliant disposal of 2-(5-chlorothiophen-2-yl)ethanamine hydrochloride. As a chlorinated heterocyclic amine salt, this compound requires careful handling as hazardous waste from the moment of generation to its final disposal. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Disclaimer: This document serves as a detailed guide. However, the Safety Data Sheet (SDS) provided by the manufacturer for your specific product is the ultimate authoritative source and must be consulted prior to handling or disposal.
Hazard Assessment and Waste Characterization
Due to its chemical structure—a chlorinated organic compound and an amine hydrochloride—this compound must be managed as hazardous waste. While a specific SDS for this exact compound is not publicly available, its constituent parts suggest several potential hazards. Structurally related compounds, such as other chlorinated amines, are known to be harmful if swallowed and can cause severe skin and eye damage. The hydrochloride salt form may also render it corrosive.
Causality: The presence of the chlorine atom on the thiophene ring places this compound in the category of halogenated organic compounds.[1][2] These substances are of particular environmental concern and are subject to stringent disposal regulations under the Resource Conservation and Recovery Act (RCRA).[3] Improper disposal, such as drain disposal, is illegal and can harm aquatic ecosystems and interfere with wastewater treatment processes.[4][5]
Regulatory Context: This chemical waste would likely be classified under one or more of the following categories:
-
Characteristic Hazardous Waste: Based on potential corrosivity (D002) or toxicity (D004–D043).[6][7]
-
F-Listed Waste: If mixed with or used as a solvent, it could fall under codes for spent halogenated solvents (e.g., F001, F002).[6]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale & Source |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound | Presence of a chlorinated thiophene moiety. Governed by EPA (RCRA) and state regulations.[1][3] |
| Potential EPA Codes | D002 (Corrosive), F001/F002 (Spent Halogenated Solvent) | Based on the hydrochloride salt and its organic structure.[6][7] |
| Required PPE | Nitrile gloves, chemical safety goggles, face shield, lab coat | To protect against potential skin corrosion, eye damage, and absorption.[8] |
| Incompatible Materials | Strong bases, strong oxidizing agents | To prevent violent reactions, neutralization heat, or degradation into unknown hazardous byproducts.[4][9] |
| Disposal Method | Incineration by a licensed hazardous waste facility | Ensures complete destruction of the compound in compliance with environmental regulations.[10][11] |
| Drain Disposal | Strictly Prohibited | Halogenated organics are persistent environmental pollutants and must not enter sewer systems.[2][4][5] |
Personal Protective Equipment (PPE) and Handling Precautions
Before handling the compound for disposal, ensure all appropriate personal protective equipment is in use. This protocol is a self-validating system; proper PPE is the first line of defense against exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against potential splashes, especially when handling solutions or the solid powder.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Ventilation: Always handle this chemical inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[8]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate cost-effective, compliant disposal.[4][12]
-
Designate a Waste Stream: This compound must be disposed of in a container specifically designated for "Halogenated Organic Waste." Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[2]
-
Select an Appropriate Container:
-
Use a container made of chemically compatible material, such as High-Density Polyethylene (HDPE) or glass.
-
The container must be in good condition, free from damage, and have a secure, leak-proof screw-top cap.[3]
-
-
Properly Label the Waste Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The accumulation start date (the date the first drop of waste is added)
-
A clear description of the hazards (e.g., "Corrosive, Toxic")
-
-
Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong bases and oxidizing agents.[4] Use secondary containment bins to physically separate incompatible waste streams.[13]
On-Site Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][14]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[14]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[2][4] This is an EPA requirement to prevent the release of hazardous vapors.
-
Volume Limits: A laboratory may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the full container must be moved to the central storage area within three days.[13][14]
-
Weekly Inspections: The SAA should be inspected weekly to check for leaks, proper labeling, and container integrity.[3]
Disposal Workflow for Different Waste Forms
The specific form of the waste dictates the precise disposal path. Follow the logical flow below to ensure compliance.
Caption: Disposal decision workflow for various forms of waste.
Spill and Emergency Procedures
In the event of a spill, prioritize safety and containment.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Containment: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.
Final Disposal
The final step is to arrange for professional disposal. Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical on their own.[13]
-
Contact EHS: When your waste container is full or has been in the SAA for the maximum allowable time (typically 6-12 months, depending on local rules), contact your institution's EHS office to schedule a pickup.[3][13]
-
Professional Disposal: The EHS office will work with a licensed hazardous waste contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for destroying chlorinated organic compounds is high-temperature incineration.[10][11]
By adhering to this structured protocol, researchers can ensure that the disposal of this compound is performed safely, efficiently, and in full compliance with all regulatory requirements.
References
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A Comprehensive Guide to the Safe Handling of 2-(5-Chlorothiophen-2-YL)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2-(5-Chlorothiophen-2-YL)ethanamine hydrochloride (CAS No. 548772-42-5)[1]. The information herein is synthesized from safety data for this compound and structurally similar chemicals to ensure a comprehensive overview of operational procedures, personal protective equipment (PPE), and disposal plans. Given the potential hazards, it is imperative to handle this compound with caution and within a controlled laboratory setting.
Understanding the Risks: Hazard Identification
While a comprehensive toxicological profile for this compound is not extensively documented, data from analogous compounds—chlorinated thiophenes and ethanamine hydrochlorides—indicate several potential hazards. The primary risks are associated with skin and eye contact, inhalation, and ingestion.
Based on the Globally Harmonized System (GHS) classifications for similar structures, this compound should be treated as potentially:
Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. A multi-layered approach to PPE is recommended.[7][8][9]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[7][10][11][12] | Provides protection from splashes and airborne particles, safeguarding against serious eye irritation or damage. A face shield offers a broader barrier of protection for the entire face.[12] |
| Skin and Body Protection | A flame-retardant lab coat worn over personal clothing, supplemented with a chemical-resistant apron for operations with a higher risk of splashing.[13] | Protects the skin from accidental contact and spills. Chemical-resistant materials prevent the permeation of the substance. |
| Hand Protection | Chemical-resistant gloves, such as butyl rubber or Viton®.[13] Nitrile gloves may offer limited, short-term protection but are not recommended for prolonged handling of halogenated hydrocarbons.[13] | Aromatic and halogenated compounds can degrade common glove materials. It is crucial to select gloves specifically resistant to these chemical classes. Always inspect gloves for tears or punctures before use. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges should be used, especially when handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[10][14] | Protects against the inhalation of fine particles or vapors that can cause respiratory tract irritation. |
| Footwear | Closed-toe, chemical-resistant shoes.[13] | Ensures protection from spills that may reach the floor. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Preparation and Engineering Controls
-
Work Area : All handling of this compound, particularly weighing and preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13]
-
Ventilation : Ensure the laboratory is well-ventilated.[2][14]
-
Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[14]
-
Spill Kit : Have a spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) readily available.[10]
Handling the Solid Compound
-
Personal Protective Equipment : Don all required PPE before entering the designated handling area.
-
Grounding : To prevent static discharge, which can be an ignition source for fine powders, ensure all equipment is properly grounded.[14]
-
Weighing and Transfer : Use non-sparking tools for all transfers.[14] Handle the solid carefully to avoid generating dust.
-
Cleaning : After handling, thoroughly wash all exposed skin, especially hands and face.[2][14] Contaminated clothing should be removed and laundered before reuse.[4]
Storage
-
Store the compound in a tightly sealed, properly labeled container.[5][14]
-
Keep the container in a cool, dry, and well-ventilated area.[5][14]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[14]
Emergency Procedures: Spill and Exposure Response
Spills
-
Evacuation : For large spills, evacuate the immediate area and alert laboratory personnel.
-
Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material.[10]
-
Cleanup : Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[15] Avoid generating dust.
-
Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water.
Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][14] Seek medical attention.[14]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][14] Seek immediate medical attention.[14]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[10] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Disposal Plan: Managing Halogenated Waste
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation : Keep halogenated waste separate from non-halogenated waste streams.[15][16][17] This is crucial for proper disposal and can impact disposal costs.[17]
-
Waste Containers : Use clearly labeled, sealed, and compatible containers for all waste.[15][18] The label should include the words "Hazardous Waste" and the chemical name.[16][17]
-
Contaminated Materials : All disposable PPE, absorbent materials from spills, and contaminated labware should be collected in a designated, sealed container for solid hazardous waste.[18]
-
Disposal Protocol : Follow all institutional and local regulations for the disposal of chemical waste.[15] Arrange for pickup by a licensed hazardous waste disposal service.[6]
Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
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CymitQuimica. 2,2,2-Trifluoro-1-(o-tolyl)ethanamine hydrochloride Safety Data Sheet.
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CDH Fine Chemical. Bis-2-Chloro Ethylamine Hydrochloride CAS No 821-48-7 MATERIAL SAFETY DATA SHEET.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
